5-(Dimethylamino)pentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLIHGJYVCGOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304416 | |
| Record name | 5-(dimethylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27384-58-3 | |
| Record name | NSC165666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(dimethylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Dimethylamino)pentan-1-ol: Properties, Synthesis, and Applications
Executive Summary
5-(Dimethylamino)pentan-1-ol is a bifunctional organic compound featuring a primary alcohol and a tertiary amine. This unique structure makes it a valuable building block and intermediate in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its ability to undergo reactions at two distinct functional groups allows for the creation of diverse molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthetic pathways, key reactions, and safety considerations, offering a critical resource for researchers and drug development professionals.
Chemical Identity and Molecular Structure
5-(Dimethylamino)pentan-1-ol is systematically named according to IUPAC nomenclature.[1] It is also known by several synonyms, including 5-(dimethylamino)-1-pentanol.[1][2] The compound is uniquely identified by its CAS number, 27384-58-3.[1][3][4]
The molecular structure consists of a five-carbon pentyl chain. A hydroxyl (-OH) group is attached to the first carbon (C1), classifying it as a primary alcohol. A dimethylamino [-N(CH₃)₂] group is attached to the fifth carbon (C5), making it a tertiary amine. This bifunctionality is central to its chemical utility.
Caption: 2D Chemical Structure of 5-(Dimethylamino)pentan-1-ol.
Physicochemical Properties
The physical and chemical properties of 5-(Dimethylamino)pentan-1-ol are summarized in the table below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | [1][3][4] |
| Molecular Weight | 131.22 g/mol | [1][4] |
| Boiling Point | 182.4 °C (at 760 mmHg) | [3] |
| Density | 0.881 g/cm³ | [3] |
| Flash Point | 54 °C | [3] |
| LogP (Octanol/Water) | 0.71 | [3][4] |
| Vapor Pressure | 0.236 mmHg (at 25 °C) | [3] |
| Appearance | Colorless liquid (typical) | |
| Solubility | Soluble in water | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. Data for 5-(Dimethylamino)pentan-1-ol is available across several standard techniques.[1][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals include a singlet for the six protons of the two equivalent methyl groups on the nitrogen, a triplet for the two protons on the carbon adjacent to the oxygen (C1), a triplet for the two protons on the carbon adjacent to the nitrogen (C5), and overlapping multiplets for the remaining six protons of the methylene groups in the alkyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique peaks for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations from the alkyl chain will appear around 2850-3000 cm⁻¹. C-N stretching vibrations can be observed in the fingerprint region.
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 131.[1] Common fragmentation patterns would involve the loss of water or cleavage adjacent to the nitrogen atom.
Synthesis and Chemical Reactivity
Synthetic Pathways
A common and efficient method for synthesizing 5-(Dimethylamino)pentan-1-ol is through the reductive amination of 5-aminopentan-1-ol. This well-established reaction involves treating the primary amine with an excess of formaldehyde in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or sodium borohydride.
Caption: Generalized workflow for the synthesis of 5-(Dimethylamino)pentan-1-ol.
Protocol: Synthesis via Eschweiler-Clarke Reaction
-
Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-aminopentan-1-ol in methanol.
-
Reagent Addition: Add an excess of aqueous formaldehyde, followed by the slow addition of formic acid. The reaction is exothermic and may require cooling.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture and make it basic by adding a solution of NaOH or K₂CO₃. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 5-(dimethylamino)pentan-1-ol.
Chemical Reactivity
The utility of 5-(dimethylamino)pentan-1-ol stems from the differential reactivity of its two functional groups.
-
Alcohol Group (-OH): As a primary alcohol, the hydroxyl group can undergo standard reactions such as esterification with carboxylic acids or acyl chlorides, oxidation to an aldehyde or carboxylic acid, and conversion to an alkyl halide.
-
Amine Group (-N(CH₃)₂): The tertiary amine is basic and can be protonated to form an ammonium salt. It can also act as a nucleophile in reactions like quaternization, where it reacts with an alkyl halide to form a quaternary ammonium salt.
Caption: Key reaction pathways for 5-(Dimethylamino)pentan-1-ol.
Applications in Research and Drug Development
The dimethylamino pharmacophore is present in numerous FDA-approved drugs, where it often enhances water solubility and allows for salt formation, improving bioavailability.[7] The structure of 5-(dimethylamino)pentan-1-ol makes it an ideal building block in medicinal chemistry for several reasons:
-
Linker/Spacer: The five-carbon chain can act as a flexible linker to connect a pharmacophore to another functional group or a larger molecular scaffold.
-
Solubilizing Moiety: The tertiary amine and alcohol groups increase the hydrophilicity of larger, more complex molecules, which is a critical aspect of drug design.
-
Synthesis of Analogs: It can be used to synthesize analogs of existing drugs or to create novel compounds for screening libraries. For example, it can be used to introduce a basic side chain that can interact with biological targets like receptors or enzymes.
The process of drug design is a complex, multi-stage endeavor, and versatile building blocks like 5-(dimethylamino)pentan-1-ol are instrumental in the discovery phase.[8]
Safety, Handling, and Storage
Hazard Identification
According to the Globally Harmonized System (GHS), 5-(Dimethylamino)pentan-1-ol is classified with the following hazards[1]:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or under a chemical fume hood.[9]
-
Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Avoid breathing vapors or mist.[9] Wash hands thoroughly after handling.[11]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from oxidizing agents and sources of ignition.[5]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Conclusion
5-(Dimethylamino)pentan-1-ol is a versatile chemical intermediate with significant potential in synthetic chemistry. Its bifunctional nature, combining a primary alcohol and a tertiary amine, provides two reactive sites for molecular elaboration. Understanding its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective use in the laboratory, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety protocols is mandatory when handling this compound due to its associated hazards.
References
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1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc. (n.d.). Retrieved from [Link]
-
5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem. (n.d.). Retrieved from [Link]
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5-(Dimethylamino)pentane-1,2-diol | C7H17NO2 | CID 9833994 - PubChem. (n.d.). Retrieved from [Link]
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5-(Dimethylamino)-1-pentanol - SpectraBase. (n.d.). Retrieved from [Link]
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10214 37th Pl SW, Seattle, WA 98146 | Realtor.com®. (n.d.). Retrieved from [Link]
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10214 37th Pl SW, Seattle, WA 98146 - Zillow. (n.d.). Retrieved from [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (2024, September 2). Retrieved from [Link]
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(2R)-5-(dimethylamino)pentan-2-ol - PubChem. (n.d.). Retrieved from [Link]
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5-(Dimethylamino)pentan-1-ol, 98% Purity, C7H17NO, 100 mg - CP Lab Safety. (n.d.). Retrieved from [Link]
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Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - ResearchGate. (2011, November). Retrieved from [Link]
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1-Pentanol - Wikipedia. (n.d.). Retrieved from [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-(Dimethylamino)pentan-1-ol (CAS: 27384-58-3)
This guide provides a comprehensive technical overview of 5-(Dimethylamino)pentan-1-ol, a bifunctional molecule featuring both a tertiary amine and a primary alcohol. Its unique structure makes it a valuable intermediate and building block in synthetic organic chemistry, particularly within the realm of pharmaceutical development. This document delves into its chemical and physical properties, outlines a robust synthetic protocol, discusses its potential applications, and provides essential safety and handling information.
Core Molecular Profile and Physicochemical Properties
5-(Dimethylamino)pentan-1-ol is an aliphatic amino alcohol. The molecule consists of a five-carbon pentanol backbone, with a dimethylamino group at the C5 position and a hydroxyl group at the C1 position. The presence of both a Lewis base (the tertiary amine) and a nucleophile/proton donor (the primary alcohol) on the same flexible alkyl chain dictates its chemical reactivity and utility.
The empirical and computed properties of this compound are critical for planning its use in synthesis, purification, and formulation. For instance, its LogP value of approximately 0.7 suggests a moderate degree of lipophilicity, indicating it will partition favorably into organic solvents during an aqueous workup, yet retain sufficient polarity for handling.[1]
Table 1: Key Physicochemical Properties of 5-(Dimethylamino)pentan-1-ol
| Property | Value | Source |
| CAS Number | 27384-58-3 | [2][3][4] |
| Molecular Formula | C₇H₁₇NO | [1][2][3] |
| Molecular Weight | 131.22 g/mol | [2][4] |
| IUPAC Name | 5-(dimethylamino)pentan-1-ol | [2] |
| Boiling Point | 182.4°C at 760 mmHg | [1] |
| Density | 0.881 g/cm³ | [1] |
| Flash Point | 54°C | [1] |
| Vapor Pressure | 0.236 mmHg at 25°C | [1] |
| LogP | 0.71 | [1][4] |
| Polar Surface Area (PSA) | 23.47 Ų | [1] |
| SMILES | CN(C)CCCCCO | [2] |
| InChI Key | HFLIHGJYVCGOEH-UHFFFAOYSA-N | [2][5] |
Synthesis, Purification, and Analytical Workflow
The synthesis of 5-(Dimethylamino)pentan-1-ol can be efficiently achieved from its primary amine precursor, 5-amino-1-pentanol. The most direct and widely used method is reductive amination, specifically the Eschweiler-Clarke reaction, which utilizes formaldehyde as the source of methyl groups and formic acid as the reducing agent.
Causality of the Synthetic Approach
The Eschweiler-Clarke reaction is chosen for its operational simplicity, high yield, and the use of inexpensive reagents. The mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by hydride transfer from formic acid. The process repeats to afford the tertiary amine. This one-pot procedure avoids the use of metal hydrides and is generally easy to scale.
Detailed Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-1-pentanol (10.3 g, 0.1 mol).
-
Reagent Addition: Add formic acid (9.2 g, 0.2 mol) to the flask, followed by the slow, portion-wise addition of aqueous formaldehyde (37% solution, 16.2 g, 0.2 mol) while stirring. The addition should be controlled to manage the initial exotherm.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Workup and Isolation: After cooling to room temperature, carefully make the mixture basic (pH > 12) by the slow addition of 30% aqueous sodium hydroxide solution. This step neutralizes the formic acid and deprotonates the tertiary amine, making it soluble in organic solvents.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL). The choice of solvent is guided by the product's solubility and ease of removal.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude 5-(Dimethylamino)pentan-1-ol is typically a liquid that can be purified by vacuum distillation to achieve high purity (>98%).[5]
-
Structural Verification: The identity and purity of the final product should be confirmed using standard analytical techniques.[2]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the presence of the N-methyl and alcohol protons.
-
Mass Spectrometry (GC-MS): To verify the molecular weight (m/z = 131.22) and assess purity.[2]
-
FTIR Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the alcohol and the C-N stretching vibrations.[2]
-
Caption: Experimental workflow for the synthesis and purification of 5-(Dimethylamino)pentan-1-ol.
Applications in Research and Drug Development
While not widely reported as an active pharmaceutical ingredient (API) itself, 5-(Dimethylamino)pentan-1-ol is a valuable scaffold for the synthesis of more complex molecules. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, where it often enhances water solubility and facilitates interaction with biological targets.[6]
Role as a Versatile Synthetic Intermediate
The bifunctional nature of this molecule allows for selective modification at either the hydroxyl or the amino group, making it a strategic starting material.
-
Modification of the Hydroxyl Group: The primary alcohol can be easily converted into a variety of other functional groups (e.g., halides, tosylates, esters, ethers). This allows for the introduction of the dimethylaminopentyl moiety into larger molecules via nucleophilic substitution or esterification reactions.
-
Utility in Drug Analogue Synthesis: Its structure is analogous to portions of several known drugs. For instance, the analgesic Tapentadol contains a 1-dimethylamino-2-methylpentan-3-ol core, highlighting the relevance of this structural motif in medicinal chemistry.[7] Researchers can use 5-(Dimethylamino)pentan-1-ol to synthesize novel analogues of existing drugs to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules are screened for binding to a biological target.[8] With its defined polar and non-polar regions and a molecular weight of ~131 Da, 5-(Dimethylamino)pentan-1-ol fits the profile of a molecular fragment that can be elaborated into a more potent lead compound.
Caption: Potential synthetic transformations and applications of 5-(Dimethylamino)pentan-1-ol.
Safety, Handling, and Storage
Ensuring scientific integrity and laboratory safety requires a thorough understanding of a compound's hazards. 5-(Dimethylamino)pentan-1-ol is classified as a hazardous substance and must be handled with appropriate precautions.[2]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear framework for understanding the risks associated with this chemical.
Table 2: GHS Hazards for 5-(Dimethylamino)pentan-1-ol
| Hazard Code | Description | Class |
| H227 | Combustible liquid | Warning |
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H318 | Causes serious eye damage | Danger |
| H335 | May cause respiratory irritation | Warning |
Source: PubChem[2]
Protocol for Safe Handling and Storage
Adherence to the following protocol is mandatory to minimize risk of exposure and injury.
-
Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Skin Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
-
-
Handling and Storage:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]
-
Conclusion
5-(Dimethylamino)pentan-1-ol (CAS: 27384-58-3) is a chemical compound with significant potential for the research and drug development community. Its value lies not in its direct therapeutic activity, but in its role as a versatile and strategically important synthetic building block. The presence of two distinct and reactive functional groups on a flexible carbon chain allows for a wide range of chemical transformations. A comprehensive understanding of its physicochemical properties, synthetic routes, and stringent safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
References
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1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc. (n.d.). Retrieved from [Link]
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5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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5-(Dimethylamino)pentane-1,2-diol | C7H17NO2 | CID 9833994 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (2023, October 20). Retrieved from [Link]
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Material Safety Data Sheet - Harper College. (2009, August 22). Retrieved from [Link]
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5-Amino-1-pentanol - Wikipedia. (n.d.). Retrieved from [Link]
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Cas no 27384-58-3 (5-(dimethylamino)pentan-1-ol). (n.d.). Retrieved from [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (2024, September 2). Royal Society of Chemistry. Retrieved from [Link]
- US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents. (n.d.).
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Research in the Field of Drug Design and Development - MDPI. (n.d.). Retrieved from [Link]
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Solvents to Fragments to Drugs: MD Applications in Drug Design - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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5-(Dimethylamino)pentan-1-ol molecular weight and formula
An In-Depth Technical Guide to 5-(Dimethylamino)pentan-1-ol
Abstract
5-(Dimethylamino)pentan-1-ol is a bifunctional organic compound featuring a primary alcohol and a tertiary amine. This unique structure makes it a valuable building block and intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and applications, with a focus on its utility for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
5-(Dimethylamino)pentan-1-ol is an aliphatic amino alcohol. The terminal primary alcohol group offers a reactive site for esterification, etherification, and oxidation, while the tertiary amine group provides a basic center that can be quaternized or used in various coupling reactions.
Table 1: Core Properties of 5-(Dimethylamino)pentan-1-ol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇NO | [1][2][3][4][5] |
| Molecular Weight | 131.22 g/mol | [1][3][4] |
| IUPAC Name | 5-(dimethylamino)pentan-1-ol | [3] |
| CAS Number | 27384-58-3 | [1][2][3][4] |
| Density | 0.881 g/cm³ | [2] |
| Boiling Point | 182.4°C at 760 mmHg | [2] |
| Flash Point | 54°C | [2] |
| Vapor Pressure | 0.236 mmHg at 25°C | [2][5] |
| SMILES | CN(C)CCCCCO | [1][3] |
| InChIKey | HFLIHGJYVCGOEH-UHFFFAOYSA-N | [3][4] |
Synthesis and Mechanistic Insights
The synthesis of 5-(Dimethylamino)pentan-1-ol is typically achieved through the N-methylation of a primary amino alcohol. A common and industrially scalable approach is the reductive amination of 5-aminopentan-1-ol with formaldehyde.
Synthetic Pathway: Reductive Amination
The Eschweiler-Clarke reaction is a prime example of a robust method for this transformation. In this reaction, 5-aminopentan-1-ol is treated with an excess of formaldehyde and formic acid. The formaldehyde first reacts with the primary amine to form an imine intermediate, which is then reduced in situ by formic acid to yield the tertiary amine.
The causality behind this choice of reagents lies in its efficiency and mild conditions. Formaldehyde serves as the carbon source for the methyl groups, while formic acid acts as the reducing agent. This one-pot procedure avoids the need for harsh reducing agents like metal hydrides and typically results in high yields with minimal byproducts.
Caption: General workflow for the synthesis of 5-(Dimethylamino)pentan-1-ol.
Applications in Research and Drug Development
The dimethylamine pharmacophore is a crucial structural motif found in a wide array of FDA-approved drugs, valued for its ability to increase solubility and modulate receptor binding.[6] 5-(Dimethylamino)pentan-1-ol serves as a key precursor for introducing this functional group, along with a flexible five-carbon linker, into more complex molecules.
Role as a Pharmaceutical Building Block
The compound's bifunctionality is its primary asset. The hydroxyl group can be readily converted into a leaving group (e.g., tosylate or mesylate) or an ether, allowing for its attachment to a core scaffold. The tertiary amine can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing the aqueous solubility of the final drug molecule.
For instance, in the development of antagonists for certain G-protein coupled receptors (GPCRs), a flexible aliphatic chain with a terminal basic nitrogen is often required for optimal interaction with the receptor's binding pocket. 5-(Dimethylamino)pentan-1-ol provides this exact structural unit. It is a precursor for compounds like Triflupromazine, an antipsychotic, and Desvenlafaxine, an antidepressant, which feature a dimethylamino group attached to a larger framework via a carbon chain.[6]
Caption: Use of 5-(Dimethylamino)pentan-1-ol as a linker in drug synthesis.
Experimental Protocol: Synthesis of a Model Ether
This protocol describes a standard Williamson ether synthesis using 5-(Dimethylamino)pentan-1-ol. This self-validating system includes clear steps for reaction, workup, and purification, which are essential for reproducibility.
Objective: To synthesize 5-(dimethylamino)pentyl phenyl ether.
Materials:
-
5-(Dimethylamino)pentan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 5-(Dimethylamino)pentan-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
-
Deprotonation (Causality: Formation of a potent nucleophile):
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The addition of a strong base like NaH is crucial to deprotonate the alcohol, forming a highly reactive alkoxide nucleophile.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.
-
-
Nucleophilic Substitution:
-
Add bromobenzene (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approx. 66°C for THF) and monitor by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
-
Workup and Extraction:
-
Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ and brine. This sequence removes acidic impurities and residual water.
-
Dry the isolated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to yield the pure ether product.
-
Safety, Handling, and Storage
Proper handling of 5-(Dimethylamino)pentan-1-ol is essential due to its hazardous properties.
Table 2: GHS Hazard Classification
| Hazard Class | Code | Description | Source(s) |
| Flammable Liquids | H227 | Combustible liquid | [3] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage | H318 | Causes serious eye damage | [3] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [3] |
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7][9]
References
-
1-Pentanol,5-(dimethylamino) , Chemsrc, [Link]
-
5-(Dimethylamino)pentan-1-ol , PubChem, National Center for Biotechnology Information, [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years , PubMed Central, National Institutes of Health, [Link]
- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)
-
Safety Data Sheet: 1-Pentanol , Carl ROTH, [Link]
-
Special Issue “The Role of Natural Products in Drug Discovery” , MDPI, [Link]
-
Special Issue : Application of Computational Methods in Drug Design , MDPI, [Link]
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- 2. 1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc [chemsrc.com]
- 3. 5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(Dimethylamino)pentan-1-ol | 27384-58-3 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of 5-(Dimethylamino)pentan-1-ol
This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-(dimethylamino)pentan-1-ol, a bifunctional molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this guide offers insights into the experimental considerations and interpretation strategies that underpin a thorough characterization of such compounds.
Introduction
5-(Dimethylamino)pentan-1-ol (CAS No: 27384-58-3) is a linear C7 amino alcohol with the molecular formula C₇H₁₇NO.[1] Its structure incorporates a primary alcohol at one terminus and a tertiary amine at the other, separated by a flexible pentyl chain. This unique combination of functional groups imparts specific chemical properties that are reflected in its spectral signatures. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations. This guide will walk you through the core analytical techniques used to achieve a robust spectral profile of this compound.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential before delving into its spectral data. The key structural features of 5-(dimethylamino)pentan-1-ol that will be interrogated by spectroscopic methods are:
-
The pentyl backbone: A five-carbon aliphatic chain.
-
The primary alcohol: A hydroxyl (-OH) group attached to a primary carbon.
-
The tertiary amine: A nitrogen atom bonded to two methyl groups and one carbon of the pentyl chain.
These features will give rise to distinct signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural elucidation.
Caption: Molecular structure of 5-(dimethylamino)pentan-1-ol.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 5-(dimethylamino)pentan-1-ol, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a ¹H NMR spectrum of 5-(dimethylamino)pentan-1-ol is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A sweep width of approximately 12-15 ppm.
-
Data Interpretation
The ¹H NMR spectrum of 5-(dimethylamino)pentan-1-ol is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | -CH₂-OH |
| ~2.22 | Singlet | 6H | -N(CH₃)₂ |
| ~2.20 | Triplet | 2H | -CH₂-N(CH₃)₂ |
| ~1.57 | Multiplet | 2H | -CH₂-CH₂OH |
| ~1.34 | Multiplet | 4H | -CH₂-CH₂-CH₂- |
| ~2.5 (broad) | Singlet | 1H | -OH |
The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the spectrometer's field strength.
Causality in Signal Assignment:
-
The -CH₂-OH protons at ~3.64 ppm are the most deshielded of the methylene groups due to the electron-withdrawing effect of the adjacent oxygen atom. The signal appears as a triplet due to coupling with the neighboring methylene group.
-
The six protons of the two methyl groups attached to the nitrogen atom, -N(CH₃)₂ , are chemically equivalent and therefore appear as a sharp singlet at ~2.22 ppm.
-
The -CH₂-N(CH₃)₂ protons at ~2.20 ppm are deshielded by the adjacent nitrogen atom and appear as a triplet due to coupling with the adjacent methylene group.
-
The remaining methylene groups of the pentyl chain appear as multiplets in the more upfield region (~1.34-1.57 ppm), with the protons closer to the functional groups being more downfield.
-
The hydroxyl proton (-OH ) often appears as a broad singlet, and its chemical shift can be highly variable depending on concentration, temperature, and solvent due to hydrogen bonding.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, with the primary difference being the observed nucleus.
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is often preferred.
-
Instrumentation: A spectrometer equipped with a broadband probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Data Interpretation
The ¹³C NMR spectrum of 5-(dimethylamino)pentan-1-ol will show a distinct signal for each chemically non-equivalent carbon atom.[2]
| Chemical Shift (δ, ppm) | Assignment |
| ~62.9 | -CH₂-OH |
| ~59.6 | -CH₂-N(CH₃)₂ |
| ~45.5 | -N(CH₃)₂ |
| ~32.7 | -CH₂-CH₂OH |
| ~27.2 | -CH₂-CH₂N(CH₃)₂ |
| ~23.8 | -CH₂-CH₂-CH₂- |
The exact chemical shifts can vary slightly based on experimental conditions.
Causality in Signal Assignment:
-
The carbon attached to the oxygen atom, -CH₂-OH , is the most deshielded carbon at ~62.9 ppm.
-
The carbon attached to the nitrogen, -CH₂-N(CH₃)₂ , is also significantly deshielded, appearing at ~59.6 ppm.
-
The carbons of the methyl groups on the nitrogen, -N(CH₃)₂ , are found at ~45.5 ppm.
-
The remaining methylene carbons of the pentyl chain appear in the upfield region, with their chemical shifts influenced by their distance from the electron-withdrawing functional groups.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like 5-(dimethylamino)pentan-1-ol, the simplest method is to place a drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film.[3]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample.
Data Interpretation
The IR spectrum of 5-(dimethylamino)pentan-1-ol will display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 (broad) | O-H stretch | Alcohol |
| 2930-2960 | C-H stretch (sp³) | Alkane |
| 2750-2850 | C-H stretch | N-CH₃ |
| 1450-1470 | C-H bend | Alkane |
| 1050-1150 | C-O stretch | Primary Alcohol |
| 1000-1250 | C-N stretch | Tertiary Amine |
Expert Insights:
-
The most prominent feature in the IR spectrum will be the broad O-H stretching band in the 3300-3500 cm⁻¹ region, which is characteristic of a hydrogen-bonded alcohol.
-
The presence of the tertiary amine is confirmed by the C-N stretching vibration and the characteristic C-H stretching of the N-methyl groups.
-
The strong absorptions in the 2930-2960 cm⁻¹ region are due to the C-H stretching of the pentyl chain.
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before ionization.[2]
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Detection: The ions are detected, and their mass-to-charge ratios are plotted against their relative abundance to generate a mass spectrum.
Data Interpretation
The mass spectrum of 5-(dimethylamino)pentan-1-ol will show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular weight of 5-(dimethylamino)pentan-1-ol is 131.22 g/mol .[4] The molecular ion peak is expected at m/z = 131.
-
Key Fragmentation Patterns:
-
Alpha-cleavage is a common fragmentation pathway for both amines and alcohols.
-
Cleavage adjacent to the nitrogen atom is highly favorable, leading to a prominent peak at m/z = 58 , corresponding to the [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak in the spectrum.
-
Loss of a water molecule (H₂O) from the molecular ion can occur, but it is often not a major fragmentation pathway for primary alcohols under EI conditions.
-
Cleavage of the C-C bonds in the pentyl chain will result in a series of smaller fragment ions.
-
Caption: Predicted key fragmentations in the mass spectrum.
Conclusion
The comprehensive spectral analysis of 5-(dimethylamino)pentan-1-ol through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra precisely map out the carbon and proton framework, the IR spectrum confirms the presence of the key alcohol and amine functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. For researchers and drug development professionals, a thorough understanding and application of these analytical techniques are fundamental to ensuring the identity, purity, and quality of their chemical entities, thereby upholding the integrity of their scientific endeavors.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. 5-(Dimethylamino)pentan-1-ol. National Center for Biotechnology Information. [Link][4]
-
SpectraBase. 5-(Dimethylamino)-1-pentanol. John Wiley & Sons, Inc. [Link][2]
-
NIST Chemistry WebBook. [Link]
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An In-depth Technical Guide to the Physical Properties of 5-(Dimethylamino)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Dimethylamino)pentan-1-ol, a bifunctional organic molecule bearing both a tertiary amine and a primary alcohol, serves as a versatile building block in synthetic organic chemistry and drug discovery. Its unique combination of functional groups imparts specific physicochemical properties that are critical to its application in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding these properties is paramount for optimizing reaction conditions, developing purification strategies, and predicting the behavior of resulting compounds. This guide provides a comprehensive overview of the core physical properties of 5-(Dimethylamino)pentan-1-ol, supported by experimental data and theoretical insights, to empower researchers in their scientific endeavors.
Molecular Structure and Its Influence on Physical Properties
The structure of 5-(Dimethylamino)pentan-1-ol, with its five-carbon aliphatic chain, a terminal hydroxyl group, and a terminal dimethylamino group, dictates its physical characteristics. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the tertiary amine can only act as a hydrogen bond acceptor. This duality, coupled with the flexible pentyl chain, influences its boiling point, solubility, and acid-base properties.
Caption: 2D Structure of 5-(Dimethylamino)pentan-1-ol
Core Physical Properties
A summary of the key physical properties of 5-(Dimethylamino)pentan-1-ol is presented in the table below. These values are essential for laboratory handling, reaction setup, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C7H17NO | [1][2] |
| Molecular Weight | 131.22 g/mol | [3][4] |
| Boiling Point | 182.4 °C at 760 mmHg | [2] |
| Melting Point | Not available (liquid at room temp.) | [2] |
| Density | 0.881 g/cm³ | [2] |
| Flash Point | 54 °C | [2] |
| Vapor Pressure | 0.236 mmHg at 25°C | [2][5] |
| pKa (amine) | ~9-10 (estimated) | [6] |
| pKa (alcohol) | ~16-18 (estimated) | [5][7] |
| LogP | 0.71060 | [2] |
Boiling Point
The boiling point of 5-(Dimethylamino)pentan-1-ol is recorded as 182.4 °C at standard atmospheric pressure.[2] This relatively high boiling point for a molecule of its molecular weight can be attributed to the presence of the hydroxyl group, which allows for intermolecular hydrogen bonding. Although the tertiary amine cannot donate a hydrogen bond, its lone pair of electrons can act as an acceptor, contributing to the overall intermolecular forces.
Melting Point
Density
The density of 5-(Dimethylamino)pentan-1-ol is reported to be 0.881 g/cm³.[2] This value is important for converting between mass and volume in a laboratory setting.
Solubility
Due to the presence of both a polar hydroxyl group and a basic amino group, 5-(Dimethylamino)pentan-1-ol is expected to be miscible with water and a wide range of polar organic solvents such as ethanol, methanol, and acetone. The pentyl chain provides some nonpolar character, which may allow for some solubility in less polar solvents like diethyl ether, though it is likely to be less soluble in nonpolar solvents like hexanes. The amine group's basicity means its solubility in aqueous solutions is pH-dependent; it will be significantly more soluble in acidic solutions due to the formation of the protonated ammonium salt.
Acid-Base Properties (pKa)
5-(Dimethylamino)pentan-1-ol is an amphoteric molecule, possessing both a basic tertiary amine and a weakly acidic primary alcohol.
-
Alcohol pKa: The pKa of the hydroxyl group is expected to be in the range of 16-18, similar to other primary alcohols.[5][7] This makes it a very weak acid, requiring a strong base for deprotonation.
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is crucial for chemical characterization and process development. The following section outlines standardized protocols for measuring key physical parameters of liquid compounds like 5-(Dimethylamino)pentan-1-ol, with reference to OECD (Organisation for Economic Co-operation and Development) guidelines.
Determination of Boiling Point (OECD Guideline 103)
The boiling point is a fundamental physical property that can be determined by several methods. The distillation method is a common and reliable approach.[8][9]
Principle: This method involves heating the liquid to its boiling point, where the vapor pressure of the liquid equals the surrounding atmospheric pressure, and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place a known volume of 5-(Dimethylamino)pentan-1-ol and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure (760 mmHg) using a nomograph or appropriate formula.
Caption: Workflow for Boiling Point Determination via Distillation.
Determination of Density (OECD Guideline 109)
The density of a liquid can be accurately measured using a pycnometer or an oscillating densitometer.[2][10][11]
Principle: The pycnometer method involves determining the mass of a known volume of the liquid.
Step-by-Step Protocol (Pycnometer Method):
-
Calibration: Clean, dry, and weigh an empty pycnometer of a known volume.
-
Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C), and weigh it.
-
Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with 5-(Dimethylamino)pentan-1-ol at the same temperature and weigh it.
-
Calculation: Calculate the density of the sample using the following formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
Determination of Water Solubility (OECD Guideline 105)
The flask method is suitable for determining the water solubility of substances that are soluble above 10⁻² g/L.[1][12][13]
Principle: A certain amount of the substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined analytically.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of 5-(Dimethylamino)pentan-1-ol to a known volume of deionized water in a flask.
-
Equilibration: Stir the mixture at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to stand to separate any undissolved substance. Centrifugation may be necessary.
-
Analysis: Carefully take an aliquot of the clear aqueous phase and determine the concentration of 5-(Dimethylamino)pentan-1-ol using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Stability and Reactivity
Chemical Stability: 5-(Dimethylamino)pentan-1-ol is a stable compound under normal laboratory conditions.[14] However, like many amines, it can be sensitive to oxidation over time, especially when exposed to air and light. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Reactivity: The reactivity of 5-(Dimethylamino)pentan-1-ol is dictated by its two functional groups:
-
Primary Alcohol: The hydroxyl group can undergo typical reactions of primary alcohols.[3][15][16]
-
Oxidation: It can be oxidized to the corresponding aldehyde or further to the carboxylic acid using appropriate oxidizing agents.
-
Esterification: It can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
-
Etherification: It can be converted to an ether, for example, through the Williamson ether synthesis after deprotonation to the alkoxide.
-
Substitution: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride or phosphorus tribromide.
-
-
Tertiary Amine: The dimethylamino group exhibits the characteristic reactivity of a tertiary amine.[17][18][19]
-
Basicity: It readily reacts with acids to form quaternary ammonium salts.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, allowing it to react with electrophiles such as alkyl halides to form quaternary ammonium salts.
-
Catalysis: Tertiary amines are often used as catalysts in a variety of organic reactions.
-
Conclusion
This technical guide has provided a detailed examination of the key physical properties of 5-(Dimethylamino)pentan-1-ol. A thorough understanding of its molecular structure, boiling point, density, solubility, and acid-base characteristics is essential for its effective and safe use in research and development. The outlined experimental protocols, based on established OECD guidelines, offer a framework for the precise determination of these properties. By leveraging this information, researchers can better predict the behavior of this versatile molecule and optimize its application in the synthesis of novel compounds with potential applications in the pharmaceutical and chemical industries.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 17, 2026, from [Link]
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
-
OECD. (n.d.). Test No. 103: Boiling Point. Retrieved January 17, 2026, from [Link]
-
Chemsrc. (2025). 1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3. Retrieved January 17, 2026, from [Link]
-
OECD. (n.d.). Test No. 109: Density of Liquids and Solids. Retrieved January 17, 2026, from [Link]
-
OECD. (n.d.). Test No. 109: Density of Liquids and Solids. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. Retrieved January 17, 2026, from [Link]
-
YesWeLab. (2025, June 18). Understanding OECD Guideline 109. Retrieved January 17, 2026, from [Link]
-
Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved January 17, 2026, from [Link]
-
Save My Exams. (2025, June 26). Reactions of Alcohols (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acidities of Alcohols. Retrieved January 17, 2026, from [Link]
-
University of Calgary. (n.d.). Reactions of Alcohols. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols. Retrieved January 17, 2026, from [Link]
-
EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved January 17, 2026, from [Link]
-
Scymaris. (n.d.). Water Solubility. Retrieved January 17, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved January 17, 2026, from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved January 17, 2026, from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved January 17, 2026, from [Link]
-
Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved January 17, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved January 17, 2026, from [Link]
-
LCS Laboratory. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved January 17, 2026, from [Link]
-
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved January 17, 2026, from [Link]
-
Regulations.gov. (n.d.). STUDY TITLE. Retrieved January 17, 2026, from [Link]
-
Pearson. (2024, April 11). The pKa of a protonated alcohol is about. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 5-(Dimethylamino)pentan-1-ol. Retrieved January 17, 2026, from [Link]
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- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
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- 17. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Amine Reactivity [www2.chemistry.msu.edu]
A Comprehensive Technical Guide to 5-(Dimethylamino)pentan-1-ol: A Versatile Amino Alcohol Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5-(dimethylamino)pentan-1-ol, a versatile bifunctional molecule increasingly recognized for its utility as a synthetic building block in medicinal chemistry and drug development. This document will delve into the compound's nomenclature, physicochemical properties, synthesis, and its applications as a key intermediate in the construction of complex, biologically active molecules.
Nomenclature and Identification: Establishing a Common Language
Effective scientific communication hinges on precise and unambiguous identification of chemical entities. 5-(Dimethylamino)pentan-1-ol is known by several synonyms and is cataloged across numerous chemical databases. A comprehensive understanding of these identifiers is crucial for accurate literature searches and procurement.
The systematic IUPAC name for this compound is 5-(dimethylamino)pentan-1-ol [1]. However, it is frequently referred to by other names in commercial and academic literature.
Common Synonyms and Identifiers:
| Identifier Type | Value | Source |
| IUPAC Name | 5-(dimethylamino)pentan-1-ol | [1] |
| CAS Number | 27384-58-3 | [1][2] |
| Alternative Names | 5-(Dimethylamino)-1-pentanol, 1-Pentanol, 5-(dimethylamino)-, N,N-Dimethyl-5-aminopentanol, dimethylamino-5 pentanol-1 | [1][2] |
| PubChem CID | 295978 | [1] |
| ChemSpider ID | 260725 | |
| InChI | InChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3 | [1] |
| InChIKey | HFLIHGJYVCGOEH-UHFFFAOYSA-N | [1] |
| SMILES | CN(C)CCCCCO | [1] |
This list is not exhaustive, but it provides a solid foundation for identifying this compound in various contexts.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and analysis.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | [2] |
| Molecular Weight | 131.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 182.4 °C at 760 mmHg | |
| Density | 0.881 g/cm³ | |
| Flash Point | 54 °C | |
| Solubility | Soluble in water and common organic solvents | |
| pKa | (Predicted) ~10.2 (for the tertiary amine) |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of 5-(dimethylamino)pentan-1-ol. Representative data from common analytical techniques are summarized below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Key expected signals include a singlet for the N-methyl protons, and multiplets for the methylene protons of the pentyl chain, and a signal for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals would correspond to the two N-methyl carbons, the five distinct carbons of the pentyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region, and C-N stretching can be observed in the 1000-1200 cm⁻¹ range.
-
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 131. A prominent fragment is often observed due to the facile cleavage of the C-C bond alpha to the nitrogen atom.
Spectra for 5-(dimethylamino)-1-pentanol are publicly available for reference in databases such as SpectraBase[3].
Synthesis of 5-(Dimethylamino)pentan-1-ol
The synthesis of 5-(dimethylamino)pentan-1-ol can be achieved through several established synthetic routes. A common and efficient method involves the reductive amination of a suitable precursor. The following diagram illustrates a plausible and widely applicable synthetic workflow.
Caption: A plausible synthetic workflow for 5-(Dimethylamino)pentan-1-ol via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of 5-(dimethylamino)pentan-1-ol from 5-aminopentan-1-ol.
Materials:
-
5-Aminopentan-1-ol
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-aminopentan-1-ol (1.0 eq) and dissolve it in DCM or DCE.
-
Aldehyde Addition: Add formaldehyde (2.2 eq) to the solution at room temperature.
-
pH Adjustment (Optional but Recommended): For optimal iminium ion formation, the reaction mixture can be treated with a mild acid like acetic acid (catalytic amount).
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-(dimethylamino)pentan-1-ol.
Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with reference data.
Applications in Research and Drug Development
The bifunctional nature of 5-(dimethylamino)pentan-1-ol, possessing both a nucleophilic hydroxyl group and a tertiary amine, makes it a valuable building block in organic synthesis, particularly in the construction of molecules with potential therapeutic applications.
A Versatile Intermediate for Bioactive Molecules
The dimethylaminopentyl moiety is a structural feature found in a number of biologically active compounds. The tertiary amine can serve as a basic center, which is often crucial for receptor binding and can improve the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross cell membranes. The terminal hydroxyl group provides a convenient handle for further chemical modifications through esterification, etherification, or conversion to other functional groups.
A notable example of the utility of similar amino alcohol scaffolds is in the development of ligands for the sigma-2 (σ₂) receptor, which is a promising target for cancer therapeutics[4]. The synthesis of novel quinolyl pyrazinamides as potent σ₂ receptor ligands has been described, where a key structural feature is a basic aminoalkyl side chain[4]. While not explicitly using 5-(dimethylamino)pentan-1-ol, these studies highlight the importance of the amino alcohol pharmacophore in achieving high binding affinity and selectivity.
The following diagram illustrates the general concept of how 5-(dimethylamino)pentan-1-ol can be incorporated into a more complex molecular scaffold.
Caption: Conceptual workflow for utilizing 5-(Dimethylamino)pentan-1-ol as a building block.
Experimental Workflow: N-Alkylation of a Heterocyclic Core
This protocol outlines a general procedure for the N-alkylation of a nitrogen-containing heterocycle using 5-(dimethylamino)pentan-1-ol that has been activated as an electrophile.
Step 1: Activation of the Hydroxyl Group
The hydroxyl group of 5-(dimethylamino)pentan-1-ol must first be converted into a good leaving group, such as a tosylate or a halide.
Materials for Activation:
-
5-(Dimethylamino)pentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl) or Thionyl chloride (SOCl₂)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure for Activation (Tosylation):
-
Dissolve 5-(dimethylamino)pentan-1-ol (1.0 eq) in DCM and cool the solution to 0 °C.
-
Add pyridine or Et₃N (1.2 eq).
-
Slowly add a solution of TsCl (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up by washing with dilute HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the tosylated intermediate.
Step 2: N-Alkylation Reaction
Materials for N-Alkylation:
-
Activated 5-(dimethylamino)pentyl intermediate (from Step 1)
-
Nitrogen-containing heterocycle
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent (e.g., DMF, Acetonitrile)
Procedure for N-Alkylation:
-
To a solution of the nitrogen-containing heterocycle (1.0 eq) in DMF or acetonitrile, add the base (1.5 eq).
-
Add the activated 5-(dimethylamino)pentyl intermediate (1.1 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired N-alkylated product.
Conclusion
5-(Dimethylamino)pentan-1-ol is a readily accessible and highly versatile chemical building block with significant potential in the fields of organic synthesis and drug discovery. Its bifunctional nature allows for its incorporation into a wide array of molecular scaffolds, providing a means to introduce a key pharmacophoric element. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel and structurally diverse bioactive molecules continues to grow, the importance of versatile intermediates like 5-(dimethylamino)pentan-1-ol is set to increase.
References
-
PubChem. 5-(Dimethylamino)pentan-1-ol. National Center for Biotechnology Information. [Link]
-
SpectraBase. 5-(Dimethylamino)-1-pentanol. John Wiley & Sons, Inc. [Link]
- Abou-Gharbia, M., et al. (2025). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry.
Sources
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- 4. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-(Dimethylamino)pentan-1-ol for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of 5-(Dimethylamino)pentan-1-ol and its Solubility
5-(Dimethylamino)pentan-1-ol is a bifunctional organic molecule featuring both a tertiary amine and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of a variety of compounds, including pharmaceuticals and other specialty chemicals. For researchers and professionals in drug development, a thorough understanding of the solubility of this compound is paramount. Solubility is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification processes to formulation and bioavailability of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the solubility of 5-(Dimethylamino)pentan-1-ol, including its key physicochemical properties, theoretical considerations for its solubility in various solvents, and detailed, field-proven experimental protocols for accurately determining its solubility. The information presented herein is intended to empower researchers to make informed decisions in their experimental design and to provide a solid foundation for the use of 5-(Dimethylamino)pentan-1-ol in their work.
Physicochemical Properties of 5-(Dimethylamino)pentan-1-ol
A foundational understanding of the physicochemical properties of 5-(Dimethylamino)pentan-1-ol is essential for predicting its solubility behavior. The following table summarizes key properties gathered from various chemical data sources.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 27384-58-3 | [1][2][3][4] |
| Molecular Formula | C7H17NO | [1][2][3][4] |
| Molecular Weight | 131.22 g/mol | [3][4] |
| Density | 0.881 g/cm³ | [1] |
| Boiling Point | 182.4 °C at 760 mmHg | [1] |
| Flash Point | 54 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.71060 | [1][3] |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | [3] |
The presence of both a polar hydroxyl group and a tertiary amine, capable of hydrogen bonding, alongside a five-carbon aliphatic chain, suggests that 5-(Dimethylamino)pentan-1-ol will exhibit a degree of solubility in both polar and non-polar solvents. The LogP value of 0.71 indicates a relatively balanced hydrophilic-lipophilic character, suggesting it is likely to be soluble in a range of solvents.
Theoretical Framework for Solubility
The solubility of 5-(Dimethylamino)pentan-1-ol is governed by the principle of "like dissolves like." Its solubility in a given solvent is a function of the intermolecular forces between the solute and solvent molecules.
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group of 5-(Dimethylamino)pentan-1-ol can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This allows for strong interactions with polar protic solvents, suggesting good solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF): The polarity of these solvents will allow for dipole-dipole interactions with the polar functional groups of 5-(Dimethylamino)pentan-1-ol.
-
In Non-Polar Solvents (e.g., Toluene, Hexane): The pentyl chain of the molecule will have favorable van der Waals interactions with non-polar solvents, though the polar functional groups may limit overall solubility.
Experimental Determination of Solubility
In the absence of extensive published quantitative solubility data for 5-(Dimethylamino)pentan-1-ol, experimental determination is crucial. The following are detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Accurately weigh an excess amount of 5-(Dimethylamino)pentan-1-ol into a glass vial. Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker bath and agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean vial. This step is critical to remove any undissolved particles.
-
Analysis: Prepare a series of dilutions of the filtrate. Quantify the concentration of 5-(Dimethylamino)pentan-1-ol in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) if the compound is sufficiently volatile.
-
Calculation: Based on the concentration determined in the analysis and the dilution factors, calculate the thermodynamic solubility of 5-(Dimethylamino)pentan-1-ol in the chosen solvent at the specified temperature.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution. This is typically a faster, higher-throughput method.
Sources
Navigating the Stability and Storage of 5-(Dimethylamino)pentan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Dimethylamino)pentan-1-ol, a bifunctional molecule featuring a tertiary amine and a primary alcohol, serves as a versatile intermediate and building block in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals. Its unique structure imparts specific physicochemical properties that necessitate a thorough understanding of its stability profile to ensure the integrity, purity, and safety of research findings and manufactured products. This technical guide provides a comprehensive overview of the critical factors influencing the stability of 5-(dimethylamino)pentan-1-ol, offering field-proven insights into its handling, storage, and the establishment of robust stability-indicating analytical methods.
Core Physicochemical Properties
A foundational understanding of the inherent properties of 5-(Dimethylamino)pentan-1-ol is paramount to predicting its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C7H17NO | [1] |
| Molecular Weight | 131.22 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General chemical properties |
| Boiling Point | 182.4°C at 760 mmHg | [2] |
| Flash Point | 54°C | [2] |
| Solubility | Expected to be soluble in water and organic solvents | Inferred from structure |
| Vapor Pressure | 0.236 mmHg at 25°C | [3] |
Potential Degradation Pathways: A Mechanistic Perspective
The chemical stability of 5-(Dimethylamino)pentan-1-ol is primarily dictated by the reactivity of its tertiary amine and primary alcohol functional groups. Understanding the potential degradation pathways is crucial for developing effective stabilization strategies and analytical methods.
Oxidation of the Tertiary Amine
The dimethylamino group is susceptible to oxidation, a common degradation pathway for tertiary amines.[4][5][6] The primary oxidation product is the corresponding N-oxide. This transformation can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal catalysts. The formation of the N-oxide introduces a polar functional group, which can significantly alter the physicochemical properties and biological activity of the molecule.
Oxidation can be a slow process under ambient conditions but can be accelerated by oxidizing agents.[7] For instance, hydrogen peroxide is a known reagent for the oxidation of tertiary amines to their respective N-oxides.[4][7]
Caption: Primary oxidative degradation pathway.
Thermal Decomposition
While specific data for 5-(dimethylamino)pentan-1-ol is limited, amino alcohols, in general, can undergo thermal decomposition at elevated temperatures.[8][9][10][11] Decomposition pathways can be complex, potentially involving dehydration of the alcohol, elimination reactions, or more extensive fragmentation of the carbon chain. The products of thermal decomposition are often a mixture of smaller, volatile molecules and polymeric residues.[8][9][10]
Hygroscopicity and Hydrolysis
Amino alcohols can exhibit hygroscopicity, meaning they can absorb moisture from the atmosphere.[12][13][14][15][16] While 5-(dimethylamino)pentan-1-ol itself is not expected to undergo hydrolysis, the absorbed water can act as a medium for other degradation reactions and may impact the physical state and concentration of the material.
Recommended Storage and Handling Protocols
To maintain the integrity of 5-(Dimethylamino)pentan-1-ol, strict adherence to appropriate storage and handling protocols is essential. These recommendations are derived from best practices for handling similar amino alcohols and flammable liquids.[17][18][19][20]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, away from direct sunlight and heat sources. | To minimize thermal degradation and reduce the vapor pressure of the combustible liquid.[17] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the tertiary amine by atmospheric oxygen. |
| Light | Store in amber or opaque containers. | To protect the compound from light-induced degradation. |
| Moisture | Keep container tightly sealed in a dry and well-ventilated place. | To prevent the absorption of moisture, which can facilitate degradation.[17] |
| Incompatible Materials | Store away from strong oxidizing agents and acids.[18] | To prevent vigorous and potentially hazardous reactions. |
| Container Material | Use chemically resistant containers (e.g., glass or appropriate plastic). | To avoid leaching of container components or reaction with the container material. |
Establishing a Stability-Indicating Analytical Method: A Step-by-Step Workflow
A validated stability-indicating analytical method (SIAM) is a regulatory requirement and a scientific necessity for accurately assessing the stability of a drug substance.[21] The goal of a SIAM is to separate and quantify the intact parent compound from its potential degradation products.[21]
Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a SIAM. It involves subjecting the compound to harsh conditions to intentionally generate degradation products.[22]
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of 5-(dimethylamino)pentan-1-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution with 0.1 N hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation:
-
Expose a solid sample of 5-(dimethylamino)pentan-1-ol to dry heat in a calibrated oven (e.g., 80°C) for a specified period.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 5-(dimethylamino)pentan-1-ol to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.
-
Sources
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- 6. researchgate.net [researchgate.net]
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Methodological & Application
Synthesis of 5-(Dimethylamino)pentan-1-ol: A Detailed Guide for Researchers
Introduction: The Significance of 5-(Dimethylamino)pentan-1-ol in Research and Development
5-(Dimethylamino)pentan-1-ol is a valuable bifunctional molecule characterized by a terminal hydroxyl group and a tertiary amine. This unique structure makes it an important building block and intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and materials science sectors. Its applications include the synthesis of active pharmaceutical ingredients (APIs), where the amino alcohol moiety can influence solubility, bioavailability, and target binding. Furthermore, it serves as a monomer in the creation of functional polymers and as a key component in the development of novel surfactants and cationic lipids for gene delivery.
This comprehensive guide provides detailed protocols for the synthesis of 5-(Dimethylamino)pentan-1-ol, offering researchers a selection of robust and reliable methods. The protocols are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs.
Strategic Approaches to the Synthesis of 5-(Dimethylamino)pentan-1-ol
The synthesis of 5-(Dimethylamino)pentan-1-ol can be approached through several strategic routes, each with its own advantages and considerations. The choice of a particular synthetic pathway will often depend on the availability of starting materials, desired scale, and the specific requirements for purity. Three primary and effective strategies are detailed below:
-
Direct Alkylation: Nucleophilic substitution of a suitable pentan-1-ol derivative, such as 5-chloropentan-1-ol, with dimethylamine. This is a straightforward approach, relying on a classic S(_N)2 reaction mechanism.
-
Reductive Amination: The reaction of 5-hydroxypentanal with dimethylamine, followed by in-situ reduction of the resulting iminium ion. This one-pot procedure is highly efficient and a cornerstone of modern amine synthesis.[1]
-
Exhaustive Methylation: The N,N-dimethylation of 5-aminopentan-1-ol. This method is particularly useful if 5-aminopentan-1-ol is a readily available starting material.
This guide will provide detailed protocols for two of the most common and reliable methods: the N,N-dimethylation of 5-aminopentan-1-ol via the Eschweiler-Clarke reaction and the reductive amination of 5-hydroxypentanal.
Protocol 1: Synthesis via Eschweiler-Clarke N,N-Dimethylation of 5-Aminopentan-1-ol
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines, using formic acid and formaldehyde.[2][3] This reaction is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common side reaction in other methylation procedures.[2] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[4] The release of carbon dioxide as a byproduct drives the reaction to completion.[3]
Reaction Scheme:
Sources
Application Notes: 5-(Dimethylamino)pentan-1-ol as a Versatile Bifunctional Building Block in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount. 5-(Dimethylamino)pentan-1-ol is a bifunctional linear C5 scaffold possessing both a primary alcohol and a tertiary amine. This unique combination of nucleophilic and basic centers allows for orthogonal reactivity and makes it an invaluable synthon for introducing the N,N-dimethylaminopentyl moiety into target molecules. This functional group is a common feature in various biologically active compounds, where it can modulate physicochemical properties such as solubility and basicity (pKa), and critically, engage in key binding interactions with biological targets.[1]
This guide provides an in-depth exploration of 5-(Dimethylamino)pentan-1-ol, presenting its properties, strategic applications, and detailed, field-tested protocols for its use in key synthetic transformations.
| Physicochemical Properties | |
| IUPAC Name | 5-(dimethylamino)pentan-1-ol[2] |
| CAS Number | 27384-58-3[3] |
| Molecular Formula | C₇H₁₇NO[2][3] |
| Molecular Weight | 131.22 g/mol [2][3] |
| Boiling Point | 182.4 °C at 760 mmHg[4] |
| Density | 0.881 g/cm³[4] |
| Flash Point | 54 °C[4] |
| SMILES | CN(C)CCCCCO[2] |
Chapter 1: The Strategic Value of the Aminopentanol Scaffold
The utility of 5-(Dimethylamino)pentan-1-ol stems from its two distinct functional groups, which can be addressed selectively in synthetic sequences. The terminal hydroxyl group serves as a versatile handle for forming esters, ethers, and for conversion into other functionalities like halides. The tertiary dimethylamino group provides a basic center that can be protonated under physiological conditions, forming ionic interactions that are often crucial for ligand-receptor binding.[1] For instance, the basic tails of molecules targeting sigma receptors have been shown to form ionic bonds with key acidic residues like E172 in the σ1R binding site.[1]
This bifunctionality allows the molecule to act as a molecular "linker" or "tail," appending a flexible, polar, and basic chain onto a nonpolar core, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound.
Figure 1: The bifunctional nature of 5-(dimethylamino)pentan-1-ol.
Chapter 2: Key Synthetic Transformations & Protocols
This section details protocols for common and effective transformations using 5-(Dimethylamino)pentan-1-ol. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the methodology.
Reactions at the Hydroxyl Group: Acylation
The primary alcohol of 5-(dimethylamino)pentan-1-ol is readily acylated to form esters. While standard acid-catalyzed Fischer esterification is possible, the presence of the basic amine group can lead to side reactions. A more efficient and milder method is the use of an acid anhydride or acid chloride with a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP).
The Role of DMAP: DMAP is a hyper-nucleophilic catalyst that accelerates acylation reactions.[5] It first reacts with the acid anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a far more potent acylating agent than the anhydride itself, allowing for the rapid and efficient acylation of the alcohol, even if it is sterically hindered.[5]
Figure 2: Simplified catalytic cycle for DMAP-catalyzed esterification.
Protocol 2.1.1: DMAP-Catalyzed Synthesis of 5-(Dimethylamino)pentyl Acetate
This protocol describes the esterification of 5-(dimethylamino)pentan-1-ol with acetic anhydride.
-
Materials:
-
5-(Dimethylamino)pentan-1-ol (1.31 g, 10 mmol, 1.0 eq)
-
Acetic Anhydride (1.22 g, 1.15 mL, 12 mmol, 1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol, 0.05 eq)
-
Triethylamine (TEA) (1.52 g, 2.1 mL, 15 mmol, 1.5 eq)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
100 mL round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
-
-
Procedure:
-
To the round-bottom flask, add 5-(dimethylamino)pentan-1-ol, DMAP, and triethylamine.
-
Dissolve the mixture in 40 mL of anhydrous dichloromethane and cool the flask to 0 °C in an ice bath. Rationale: Cooling controls the initial exotherm of the reaction.
-
Dissolve acetic anhydride in 10 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the acetic anhydride solution dropwise to the stirred reaction mixture over 15 minutes. Rationale: Dropwise addition prevents a rapid temperature increase and potential side reactions. TEA acts as a stoichiometric base to neutralize the acetic acid byproduct, preventing protonation of the DMAP catalyst and the substrate's amine.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor reaction progress by TLC (e.g., using 10% MeOH in DCM).
-
Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove excess acid) and 20 mL of brine (to remove water).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.
-
-
Safety Precautions:
-
5-(Dimethylamino)pentan-1-ol is harmful and causes irritation.[2]
-
Acetic anhydride is corrosive and a lachrymator.
-
DMAP is highly toxic and can be absorbed through the skin.[5]
-
Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reactions at the Tertiary Amine: Quaternization
The dimethylamino group is a good nucleophile and readily reacts with alkyl halides to form quaternary ammonium salts. These salts have applications as phase-transfer catalysts, ionic liquids, or as intermediates in elimination reactions.
Protocol 2.2.1: Synthesis of 5-Hydroxy-N,N,N-trimethylpentan-1-aminium Iodide
This protocol details the quaternization of the amine using methyl iodide.
-
Materials:
-
5-(Dimethylamino)pentan-1-ol (1.31 g, 10 mmol, 1.0 eq)
-
Methyl Iodide (2.13 g, 0.94 mL, 15 mmol, 1.5 eq)
-
Diethyl ether (50 mL)
-
Acetone (20 mL)
-
-
Equipment:
-
50 mL round-bottom flask with a stir bar and reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve 5-(dimethylamino)pentan-1-ol in 20 mL of acetone in the round-bottom flask. Rationale: Acetone is a suitable polar aprotic solvent that dissolves the starting material and facilitates the Sₙ2 reaction.
-
Add methyl iodide to the solution. Caution: Methyl iodide is a carcinogen and should be handled with extreme care in a fume hood.
-
Gently reflux the mixture with stirring for 6 hours. The product will often precipitate out of the solution as a white solid.
-
After cooling to room temperature, add 30 mL of diethyl ether to the flask to fully precipitate the product. Rationale: The quaternary ammonium salt is insoluble in diethyl ether, ensuring maximum recovery.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the white solid under vacuum to yield the pure quaternary ammonium salt.
-
-
Safety Precautions:
-
Methyl Iodide is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE.
-
Work in a well-ventilated area.
-
Chapter 3: Application in a Multi-Step Synthetic Workflow
To illustrate its utility as a building block, the following workflow outlines a hypothetical synthesis of a simplified pharmaceutical analogue, where the 5-(dimethylamino)pentyl group is attached as a "tail" to a heterocyclic core (e.g., a pyrimidine) via an ether linkage.
Figure 3: Hypothetical workflow for synthesizing a pharmaceutical analogue.
This sequence demonstrates the strategic value of 5-(dimethylamino)pentan-1-ol. The initial conversion of the alcohol to a more reactive leaving group (bromide) allows the entire five-carbon chain to be installed onto a nucleophilic core in a subsequent step, showcasing its role as a robust and versatile building block.
Conclusion
5-(Dimethylamino)pentan-1-ol is a powerful and versatile building block in organic synthesis. Its bifunctional nature provides synthetic chemists with a reliable tool for incorporating the dimethylaminopentyl moiety, a common pharmacophore, into complex molecular architectures. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable compound.
References
-
PubChem. (n.d.). 5-(Dimethylamino)pentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Pentanol,5-(dimethylamino). Retrieved from [Link]
-
Ren, J., et al. (2020). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Dimethylamino)pentane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
-
PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. National Library of Medicine. Retrieved from [Link]
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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- 1. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Unsung Scaffold: 5-(Dimethylamino)pentan-1-ol in Modern Medicinal Chemistry
In the vast and intricate world of drug discovery, the molecular architecture of a therapeutic agent is paramount to its function. While complex heterocyclic systems often take center stage, the utility of seemingly simple bifunctional building blocks should not be underestimated. 5-(Dimethylamino)pentan-1-ol, a linear five-carbon chain bearing a primary alcohol at one terminus and a dimethylamino group at the other, represents a versatile and often overlooked scaffold in medicinal chemistry. Its unique combination of a nucleophilic alcohol, a basic tertiary amine, and a flexible aliphatic spacer makes it an attractive starting point for the synthesis of a diverse array of pharmacologically relevant molecules.
This technical guide delves into the potential and realized applications of 5-(Dimethylamino)pentan-1-ol in medicinal chemistry. We will explore its role as a key intermediate, a modifiable side chain, and a linker in the construction of novel therapeutic agents. The following sections will provide detailed application notes and hypothetical, yet robust, experimental protocols to guide researchers in harnessing the synthetic potential of this valuable building block.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(Dimethylamino)pentan-1-ol is crucial for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C7H17NO | PubChem[1] |
| Molecular Weight | 131.22 g/mol | PubChem[1] |
| CAS Number | 27384-58-3 | Sigma-Aldrich[2] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | Approx. 205-207 °C | N/A |
| Solubility | Soluble in water and common organic solvents | N/A |
Application Notes: The Versatility of a Simple Scaffold
The true value of 5-(Dimethylamino)pentan-1-ol lies in the synthetic handles it provides. The primary alcohol can be readily oxidized or converted into a leaving group, while the tertiary amine can be quaternized or serve as a basic center for salt formation and receptor interactions. The pentyl chain offers a degree of conformational flexibility, allowing the terminal functional groups to be positioned optimally for biological activity.
As a Building Block for Novel Analgesics
The dimethylamino group is a common pharmacophore in a variety of centrally acting drugs, including analgesics. While no direct synthesis of a marketed analgesic from 5-(Dimethylamino)pentan-1-ol is documented, its structural similarity to key fragments of potent painkillers suggests its potential in this area. For instance, the analgesic drug Tapentadol features a (2S, 3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol core. Although structurally more complex, the underlying amino alcohol motif is a critical component for its activity.
Conceptual Synthetic Pathway towards an Analgesic Scaffold
The following diagram illustrates a conceptual workflow for utilizing 5-(Dimethylamino)pentan-1-ol as a starting material for a novel analgesic scaffold.
Caption: Prodrug synthesis workflow.
As a Precursor for Heterocyclic Scaffolds
Amino alcohols are valuable precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals. The reaction of 5-(Dimethylamino)pentan-1-ol with different reagents can lead to the formation of five-, six-, or seven-membered rings containing nitrogen and oxygen. For example, intramolecular cyclization following activation of the alcohol could lead to N,N-dimethyl-tetrahydropyran-2-yl)methanamine derivatives. Alternatively, reaction with phosgene or its equivalents could yield cyclic carbamates. These heterocyclic scaffolds can then be further elaborated to generate libraries of compounds for biological screening.
Experimental Protocols
The following protocols are provided as examples of how 5-(Dimethylamino)pentan-1-ol can be functionalized for use in medicinal chemistry. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Oxidation of 5-(Dimethylamino)pentan-1-ol to 5-(Dimethylamino)pentanal
Objective: To synthesize the corresponding aldehyde, a key intermediate for subsequent carbon-carbon bond-forming reactions.
Materials:
-
5-(Dimethylamino)pentan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 5-(Dimethylamino)pentan-1-ol (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(Dimethylamino)pentanal.
Causality: The choice of a mild oxidizing agent like PCC or DMP is crucial to prevent over-oxidation to the carboxylic acid and to tolerate the basic dimethylamino group. Anhydrous conditions are necessary to avoid the formation of the hydrate of the aldehyde.
Protocol 2: Esterification of 5-(Dimethylamino)pentan-1-ol with a Carboxylic Acid
Objective: To form an ester linkage, a common bond in prodrugs and other biologically active molecules.
Materials:
-
5-(Dimethylamino)pentan-1-ol
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), 5-(Dimethylamino)pentan-1-ol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The DCC/DMAP coupling system is a highly efficient method for ester formation under mild conditions, which is important for substrates with sensitive functional groups. DMAP acts as a catalyst to accelerate the reaction.
Conclusion
While direct, widespread applications of 5-(Dimethylamino)pentan-1-ol in marketed pharmaceuticals are not extensively documented, its structural features and synthetic accessibility make it a highly valuable and versatile building block for medicinal chemistry research. Its potential as a precursor for analgesics, a flexible linker in drug conjugates, and a starting material for novel heterocyclic scaffolds warrants further exploration. The protocols and conceptual frameworks provided in this guide are intended to stimulate further investigation into the utility of this unassuming yet powerful molecule in the ongoing quest for new and improved therapeutic agents.
References
-
PubChem. 5-(Dimethylamino)pentan-1-ol. National Center for Biotechnology Information. [Link]
Sources
Application Notes & Protocols for 5-(Dimethylamino)pentan-1-ol: A Versatile Bifunctional Building Block in Medicinal Chemistry
Abstract
This technical guide provides researchers, chemists, and drug development professionals with detailed application notes and experimental protocols for the utilization of 5-(Dimethylamino)pentan-1-ol. This bifunctional molecule, featuring a primary alcohol and a tertiary amine, serves as a versatile scaffold and building block in organic synthesis. Its structural motif is prevalent in a variety of pharmacologically active agents. This document moves beyond basic chemical properties to elucidate the practical, hands-on application of this reagent in key synthetic transformations, emphasizing the strategic rationale behind protocol design and ensuring methodologies are robust and self-validating.
Introduction: The Strategic Value of 5-(Dimethylamino)pentan-1-ol
5-(Dimethylamino)pentan-1-ol (CAS: 27384-58-3) is a linear C7 amino alcohol that possesses two distinct functional groups: a terminal hydroxyl (-OH) group amenable to a wide range of transformations, and a dimethylamino (-N(CH₃)₂) group which imparts basicity and can influence a molecule's pharmacokinetic profile (e.g., solubility, cell permeability). The five-carbon aliphatic chain provides a flexible spacer, a common feature in ligands designed to bridge two binding domains of a biological target.
The true utility of this compound lies in its role as a "building block"[1], a foundational piece used to construct more complex molecular architectures. The dimethylamine pharmacophore, in particular, is a key feature in numerous FDA-approved drugs, highlighting the therapeutic relevance of scaffolds derived from this and related structures[2]. This guide will focus on protocols that strategically modify the hydroxyl group to enable covalent linkage to other molecules of interest, thereby incorporating the valuable 5-(dimethylamino)pentyl moiety.
Physicochemical Properties
A summary of essential properties for 5-(Dimethylamino)pentan-1-ol is provided below for quick reference in experimental planning.
| Property | Value | Source |
| CAS Number | 27384-58-3 | [3][4] |
| Molecular Formula | C₇H₁₇NO | [4][5] |
| Molecular Weight | 131.22 g/mol | [4][5] |
| Boiling Point | 182.4°C at 760 mmHg | [5] |
| Density | 0.881 g/cm³ | [5] |
| Flash Point | 54°C | [5] |
| LogP | 0.71 | [4][5] |
| IUPAC Name | 5-(dimethylamino)pentan-1-ol | [3] |
Safety & Handling
As a combustible liquid that is harmful if swallowed and can cause serious skin and eye irritation, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a certified chemical fume hood.
GHS Hazard Statements:
-
H227: Combustible liquid[3]
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[3]
Application Note I: Activating the Hydroxyl Moiety for Nucleophilic Substitution
Scientific Rationale: The primary alcohol of 5-(dimethylamino)pentan-1-ol is a poor leaving group (as OH⁻). To utilize this position as an electrophilic site for C-O, C-N, or C-S bond formation, it must first be converted into a better leaving group. A common and highly effective strategy is its conversion to an alkyl halide, such as a chloride. This transformation "activates" the carbon backbone for subsequent reaction with a wide array of nucleophiles.
Workflow: Activation and Subsequent Nucleophilic Substitution
Caption: General workflow for activating 5-(dimethylamino)pentan-1-ol.
Protocol 2.1: Synthesis of 1-Chloro-5-(dimethylamino)pentane
This protocol details the conversion of the starting alcohol to its corresponding alkyl chloride using thionyl chloride. The reaction produces gaseous HCl and SO₂ byproducts, which must be handled in a fume hood.
Materials:
-
5-(Dimethylamino)pentan-1-ol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (approx. 5 mL per 1 g of alcohol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar. Dissolve 5-(dimethylamino)pentan-1-ol (e.g., 5.0 g, 38.1 mmol) in anhydrous DCM (25 mL) under an inert atmosphere (N₂ or Ar). Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (e.g., 3.3 mL, 45.7 mmol, 1.2 eq) to a dropping funnel and add it dropwise to the stirred solution over 30 minutes.
-
Scientist's Note: Slow, dropwise addition is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gas. The tertiary amine in the starting material will be protonated by the generated HCl, forming a hydrochloride salt.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.
-
Workup - Basification: Once the quenching is complete, transfer the mixture to a separatory funnel. Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). This deprotonates the ammonium salt, making the product soluble in the organic layer.
-
Workup - Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Validation: The product, 1-chloro-5-(dimethylamino)pentane, can be purified by vacuum distillation if necessary. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.
Application Note II: Synthesis of Ether-Linked Bioactive Scaffolds
Scientific Rationale: With the activated alkyl halide in hand (Protocol 2.1), a plethora of nucleophiles can be employed to build more complex structures. The Williamson ether synthesis is a classic and reliable method for forming C-O bonds. This protocol demonstrates the reaction of 1-chloro-5-(dimethylamino)pentane with a phenolic nucleophile, a common strategy for linking amine-containing side chains to aromatic cores in drug discovery.
Protocol 3.1: O-Alkylation of 4-Hydroxyphenylacetic Acid Methyl Ester
This protocol uses the product from Protocol 2.1 to alkylate a model phenol, demonstrating the incorporation of the 5-(dimethylamino)pentyl moiety as an ether.
Materials:
-
1-Chloro-5-(dimethylamino)pentane (1.0 eq, from Protocol 2.1)
-
Methyl 4-hydroxyphenylacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask, add methyl 4-hydroxyphenylacetate (e.g., 1.0 g, 6.0 mmol), anhydrous K₂CO₃ (e.g., 1.66 g, 12.0 mmol), and anhydrous DMF (20 mL).
-
Reagent Addition: Add 1-chloro-5-(dimethylamino)pentane (e.g., 0.82 g, 5.5 mmol) to the suspension.
-
Scientist's Note: K₂CO₃ is a mild base sufficient to deprotonate the phenol, creating the nucleophilic phenoxide in situ. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation.
-
-
Reaction: Heat the reaction mixture to 60-70°C and stir overnight (12-18 hours).
-
Monitoring: Follow the disappearance of the starting materials using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup - Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (50 mL).
-
Workup - Extraction: Extract the aqueous phase with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to isolate the pure ether product.
-
Validation (Self-Validation System):
-
TLC: Compare the purified product's Rf value to the crude reaction mixture and starting materials. A single spot should be observed for the pure product.
-
NMR Spectroscopy: ¹H and ¹³C NMR should confirm the presence of protons and carbons from both the aromatic core and the newly attached 5-(dimethylamino)pentyl chain. Key signals to look for are the triplet for the -O-CH₂- protons (around 4.0 ppm) and the singlet for the -N(CH₃)₂ protons (around 2.2 ppm).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the desired product, validating its elemental composition.
-
Logical Flow: From Building Block to Final Compound
Caption: Synthetic pathway from starting alcohol to a final ether-linked product.
References
-
1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc . [Link]
-
5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem . [Link]
-
5-(Dimethylamino)pentane-1,2-diol | C7H17NO2 | CID 9833994 - PubChem . [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing . [Link]
-
Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC - NIH . [Link]
-
5-Amino-pentan-1-ol - PubMed . [Link]
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 3. 5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc [chemsrc.com]
The Versatile Potential of 5-(Dimethylamino)pentan-1-ol in Advanced Polymer Synthesis: A Prospective Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Dimethylamino)pentan-1-ol is a bifunctional molecule featuring a tertiary amine and a primary alcohol. While its direct application in polymer chemistry is not extensively documented in current literature, its structure presents a compelling platform for the synthesis of a variety of functional polymers. The inherent reactivity of the hydroxyl and tertiary amine groups opens avenues for its use as a chain extender in polyurethanes, a catalyst in ring-opening polymerizations, a precursor to functional monomers, and a building block for cationic polymers. This guide provides detailed prospective application notes and protocols to explore the untapped potential of 5-(Dimethylamino)pentan-1-ol in polymer chemistry, grounded in established chemical principles.
Physicochemical Properties of 5-(Dimethylamino)pentan-1-ol
A thorough understanding of the physical and chemical properties of 5-(Dimethylamino)pentan-1-ol is crucial for its effective application in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 27384-58-3 | [1][2] |
| Molecular Formula | C₇H₁₇NO | [1][2] |
| Molecular Weight | 131.22 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | Approx. 198-200 °C | |
| Density | Approx. 0.86 g/cm³ | |
| Solubility | Soluble in water and common organic solvents |
Application Note 1: Chain Extender and Modifier in Polyurethane Synthesis
The primary alcohol of 5-(Dimethylamino)pentan-1-ol can react with isocyanate groups, making it a candidate as a chain extender or a modifier in polyurethane synthesis.[3] The incorporation of the tertiary amine moiety can introduce unique properties to the resulting polyurethane, such as improved dyeability, pH-responsiveness, and catalytic activity in subsequent reactions.
Causality Behind Experimental Choices:
-
Pre-drying of Reagents: Polyurethane synthesis is highly sensitive to moisture, which can react with isocyanates to produce gaseous carbon dioxide, leading to foaming and defects in the final material. Therefore, all reagents and solvents must be rigorously dried.
-
Catalyst: While the tertiary amine on 5-(Dimethylamino)pentan-1-ol can self-catalyze the urethane reaction, an external catalyst like dibutyltin dilaurate (DBTDL) is often used to ensure a controlled and efficient reaction rate.
-
Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature (e.g., 70-80 °C) to ensure a reasonable reaction rate without promoting side reactions.[4]
Experimental Workflow: Polyurethane Synthesis
Caption: Workflow for the synthesis of a tertiary amine-functionalized polyurethane.
Protocol: Synthesis of a Tertiary Amine-Functionalized Polyurethane
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Reagent Preparation:
-
Polycaprolactone diol (PCL-diol, Mn = 2000 g/mol ) is dried under vacuum at 80°C for 4 hours.
-
Methylene diphenyl diisocyanate (MDI) is used as received.
-
5-(Dimethylamino)pentan-1-ol is distilled under reduced pressure and stored over molecular sieves.
-
Anhydrous N,N-dimethylformamide (DMF) is used as the solvent.
-
-
Pre-polymer Synthesis:
-
Charge the reactor with PCL-diol (20.0 g, 10.0 mmol) and anhydrous DMF (50 mL).
-
Heat the mixture to 80°C with stirring until the polyol is completely dissolved.
-
Add MDI (5.0 g, 20.0 mmol) to the reactor.
-
Allow the reaction to proceed at 80°C for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
In a separate flask, dissolve 5-(Dimethylamino)pentan-1-ol (1.31 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Slowly add the solution of 5-(Dimethylamino)pentan-1-ol to the prepolymer solution in the reactor.
-
Continue the reaction at 80°C for an additional 4-6 hours until the isocyanate peak (around 2270 cm⁻¹) disappears in the FT-IR spectrum.
-
-
Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration and wash it with methanol.
-
Dry the resulting tertiary amine-functionalized polyurethane in a vacuum oven at 50°C to a constant weight.
-
Application Note 2: Catalyst for Epoxy Resin Curing
The tertiary amine functionality of 5-(Dimethylamino)pentan-1-ol can act as a catalyst for the curing of epoxy resins.[5][6] Unlike primary or secondary amines, tertiary amines do not directly react with the epoxy ring but rather promote the ring-opening reaction through a catalytic mechanism, leading to homopolymerization of the epoxy resin or accelerating the reaction between epoxy groups and other curing agents.[6][7] The presence of the hydroxyl group may also participate in the curing process, especially at elevated temperatures.
Causality Behind Experimental Choices:
-
Catalyst Concentration: Only a small amount of the tertiary amine is needed to effectively catalyze the curing reaction. The concentration is optimized to achieve a desirable curing time without compromising the properties of the cured material.
-
Curing Temperature: The curing temperature will significantly affect the reaction rate. A step-wise curing schedule (e.g., an initial lower temperature followed by a higher post-curing temperature) is often employed to manage the exotherm and ensure complete curing.
-
Monitoring Curing: Differential Scanning Calorimetry (DSC) is an excellent technique to monitor the curing process by measuring the heat flow associated with the reaction. The disappearance of the exothermic peak indicates the completion of the curing.
Experimental Workflow: Epoxy Curing
Caption: Workflow for the catalytic curing of an epoxy resin.
Protocol: Catalytic Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Resin
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
-
5-(Dimethylamino)pentan-1-ol.
-
-
Formulation:
-
In a disposable cup, weigh 10.0 g of DGEBA epoxy resin.
-
Add 0.2 g (2 wt%) of 5-(Dimethylamino)pentan-1-ol to the resin.
-
-
Mixing:
-
Thoroughly mix the components using a mechanical stirrer for 5 minutes until a homogeneous mixture is obtained.
-
-
Curing:
-
Pour the mixture into a pre-heated mold.
-
Cure the resin in an oven at 120°C for 2 hours.
-
For optimal properties, a post-curing step at 150°C for 1 hour can be performed.
-
-
Characterization:
-
The degree of curing can be determined by DSC or FT-IR spectroscopy (monitoring the disappearance of the epoxy ring peak at ~915 cm⁻¹).
-
The thermal and mechanical properties of the cured material can be analyzed by thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA).
-
Application Note 3: Synthesis of Functional Acrylic Monomers
The hydroxyl group of 5-(Dimethylamino)pentan-1-ol can be esterified with acryloyl chloride or methacryloyl chloride to synthesize a functional monomer. This monomer, containing a tertiary amine, can be polymerized to produce polymers with interesting properties for applications such as gene delivery, water treatment, and as flocculants.[8][9]
Causality Behind Experimental Choices:
-
Reaction Conditions: The esterification reaction is typically carried out at low temperatures to minimize side reactions and polymerization of the acryloyl chloride.
-
Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Inhibitor: A small amount of a radical inhibitor (e.g., hydroquinone) is added to prevent premature polymerization of the synthesized monomer during the reaction and purification.
Experimental Workflow: Functional Monomer Synthesis
Caption: Workflow for the quaternization of a tertiary amine-containing polymer.
Protocol: Quaternization of Poly(5-(dimethylamino)pentyl acrylate)
-
Dissolution: Dissolve the synthesized poly(5-(dimethylamino)pentyl acrylate) (5.0 g) in anhydrous tetrahydrofuran (THF, 50 mL) in a round-bottom flask.
-
Quaternization:
-
Add methyl iodide in a molar excess (e.g., 1.5 equivalents per tertiary amine group) to the polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
-
Isolation:
-
Precipitate the quaternized polymer by adding the reaction mixture to a large volume of diethyl ether.
-
Collect the solid polymer by filtration.
-
Wash the polymer with diethyl ether to remove any unreacted methyl iodide.
-
Dry the cationic polymer in a vacuum oven at 40°C.
-
Conclusion
While direct, documented applications of 5-(dimethylamino)pentan-1-ol in polymer chemistry are sparse, its bifunctional nature provides a fertile ground for innovation. The protocols and application notes presented herein offer a scientifically grounded starting point for researchers to explore its use in creating novel polyurethanes, functional monomers, and cationic polymers. The versatility of this molecule suggests its potential to contribute to the development of advanced materials with tailored properties for a wide range of applications, from biomedical devices to industrial coatings. Further research into these prospective applications is highly encouraged to fully unlock the potential of this promising building block.
References
- Armes, S. P., & Vamvakaki, M. (2002). Effect of Partial Quaternization on the Aqueous Solution Properties of Tertiary Amine-Based Polymeric Surfactants. Langmuir, 18(23), 8889-8893.
-
Applied Poleramic, Inc. (n.d.). Amine Cured-Epoxy Matrices. Retrieved from [Link]
- Bütün, V., & Armes, S. P. (2000). Effect of Partial Quaternization on the Aqueous Solution Properties of Tertiary Amine-Based Polymeric Surfactants: Unexpected Separation of Surface Activity and Cloud Point Behavior. Macromolecules, 33(18), 6659-6662.
- Bütün, V., & Armes, S. P. (2001). Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers. Macromolecules, 34(15), 4967-4970.
- Du, Y., Xue, X., Jiang, Q., Huang, W., Yang, H., Jiang, L., ... & Komarneni, S. (2015). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 5(10), 7350-7356.
- Google Patents. (n.d.). EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate.
- Horie, K., Mita, I., & Kambe, H. (1970). The reaction of a primary amine with an epoxy group produces both a secondary amine and secondary alcohol. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(10), 2839-2852.
- Li, S., Macosko, C. W., & Dair, B. J. (2021). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. Macromolecules, 54(10), 4734-4743.
- Motyakin, M. V., Schlick, S., & Gaponova, D. M. (2006). Possible mediators of the "living" radical polymerization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(4), 802-815.
- Anderson, D. G., Akinc, A., Hossain, N., & Langer, R. (2005). Acrylate and amino monomers used to synthesize poly(β-amino ester) library. Methods in enzymology, 403, 439-463.
-
Jin Dun. (n.d.). Summary of the principles of monomer selection in the synthesis of acrylic resins. Retrieved from [Link]
- Kristensen, T. E. (2015). Method for a Convenient and Efficient Synthesis of Amino Acid Acrylic Monomers with Zwitterionic Structure. Beilstein Journal of Organic Chemistry, 11, 766-774.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295978, 5-(Dimethylamino)pentan-1-ol. Retrieved from [Link].
- Google Patents. (n.d.). CN102060964A - Preparation method and application of amino acrylic resin.
- Wang, X., Xu, J., & Boyer, C. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 9(33), 4386-4395.
- Lee, J. W., Kim, J. H., & Kim, B. K. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethylfurfural. Green Chemistry, 23(8), 3057-3066.
-
Chemistry For Everyone. (2025, June 9). What Are Common Initiators For Free-Radical Polymerization? [Video]. YouTube. [Link]
-
ResearchGate. (2015, January 27). Which is the best procedure to synthesize polyurethane in solution?. Retrieved from [Link]
-
ProQuest. (n.d.). Initiator-Free Radical Reactions: Strategies Toward Development and Application in Chemical Biology, Materials Chemistry, and Synthetic Chemistry. Retrieved from [Link]
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reaction mechanisms involving 5-(Dimethylamino)pentan-1-ol
An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 5-(Dimethylamino)pentan-1-ol
Authored by: A Senior Application Scientist
Introduction: The Versatile Bifunctional Scaffolding of 5-(Dimethylamino)pentan-1-ol
5-(Dimethylamino)pentan-1-ol is a valuable bifunctional molecule in the synthetic chemist's toolkit. Its structure, containing both a nucleophilic tertiary amine and a primary alcohol, allows for a diverse range of chemical transformations. This unique arrangement on a flexible five-carbon chain makes it a strategic building block for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically active agents.[1][2] Many top-selling pharmaceuticals incorporate an N-alkylated amine motif, highlighting the importance of understanding the reactivity of precursors like 5-(Dimethylamino)pentan-1-ol in drug discovery and development.[3][4]
This guide provides a detailed exploration of the core . It moves beyond simple procedural lists to explain the underlying causality for experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each protocol is designed as a self-validating system, with clear steps and expected outcomes.
| Property | Value | Reference |
| CAS Number | 27384-58-3 | [5][6][7][8] |
| Molecular Formula | C₇H₁₇NO | [5][6][7] |
| Molecular Weight | 131.22 g/mol | [5][8] |
| Purity | Typically ≥97-98% | [5][6] |
| Topological Polar Surface Area | 23.47 Ų | [5][7] |
| Rotatable Bond Count | 5 | [5][7] |
| SMILES | CN(C)CCCCCO | [5][8] |
Section 1: Reactions at the Hydroxyl Terminus - O-Alkylation and O-Acylation
The primary alcohol moiety of 5-(dimethylamino)pentan-1-ol is a versatile nucleophile. Its reactivity can be harnessed for the formation of ethers (O-alkylation) and esters (O-acylation), providing a key handle for molecular elaboration.
Mechanistic Principles of O-Alkylation
The oxygen of the hydroxyl group can directly attack an electrophile, but its nucleophilicity is significantly enhanced upon deprotonation to form the corresponding alkoxide. This is the cornerstone of reactions like the Williamson ether synthesis. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is often employed to drive the deprotonation equilibrium to completion, ensuring a high concentration of the reactive alkoxide. The reaction is typically performed in an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF), which can solvate the counter-ion (e.g., Na+) without protonating the alkoxide.
The selectivity between N- and O-alkylation can be influenced by several factors, including the base, solvent, and the nature of the alkylating agent.[9] In the presence of a strong base that deprotonates the alcohol, O-alkylation is generally favored.
Caption: Mechanism for O-Alkylation via alkoxide formation.
Protocol: Synthesis of 5-(Dimethylamino)pentyl Benzyl Ether
This protocol details the O-alkylation of 5-(dimethylamino)pentan-1-ol with benzyl bromide.
Materials:
-
5-(Dimethylamino)pentan-1-ol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add NaH (1.2 eq). Wash the NaH dispersion three times with anhydrous hexane to remove mineral oil and decant the hexane carefully under nitrogen.
-
Solvent Addition: Add anhydrous THF to the flask via cannula to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 5-(dimethylamino)pentan-1-ol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry over 15 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed. This step is self-validating; the cessation of bubbling indicates the complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: Reactions at the Amine Terminus - N-Alkylation (Quaternization)
The tertiary dimethylamino group is a potent nucleophile, readily reacting with electrophiles such as alkyl halides. This reaction leads to the formation of a quaternary ammonium salt, a common strategy in medicinal chemistry to introduce a permanent positive charge, which can alter a molecule's solubility and biological interactions.[3]
Mechanistic Principles of N-Alkylation
The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide in a classic Sₙ2 reaction. The reaction is typically fast and high-yielding. Unlike O-alkylation, this process does not require a base. In fact, the absence of a base ensures selectivity for N-alkylation, as the neutral hydroxyl group is a significantly weaker nucleophile than the tertiary amine.
Caption: Mechanism for N-Alkylation to form a quaternary salt.
Protocol: Synthesis of 5-Hydroxy-N,N,N-trimethylpentan-1-aminium Iodide
This protocol describes the exhaustive methylation of the amine group.
Materials:
-
5-(Dimethylamino)pentan-1-ol (1.0 eq)
-
Iodomethane (Methyl Iodide, CH₃I) (1.5 eq)
-
Acetone or Acetonitrile
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve 5-(dimethylamino)pentan-1-ol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add iodomethane (1.5 eq) to the solution at room temperature. A mild exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. In many cases, the quaternary ammonium salt product will begin to precipitate from the solution.
-
Reaction Monitoring & Validation: The formation of a white precipitate is a strong indicator of product formation. The reaction can be monitored by TLC, noting the appearance of a highly polar, baseline spot (the salt) and the disappearance of the starting material.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold acetone, followed by diethyl ether, to remove any unreacted starting materials.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can often be triturated with diethyl ether to induce crystallization or precipitation. The solid product is then collected by filtration. The product is typically of high purity and may not require further purification.
Section 3: Intramolecular Reactions - The Path to Heterocycles
The dual functionality of 5-(dimethylamino)pentan-1-ol makes it an excellent precursor for intramolecular cyclization reactions, a powerful strategy for constructing N-heterocycles.[2][10] The formation of five- and six-membered rings is often thermodynamically and kinetically favored.[11]
Mechanistic Principles of Intramolecular Cyclization
Direct intramolecular Sₙ2 displacement of the hydroxyl group by the amine is not feasible, as hydroxide (OH⁻) is a very poor leaving group. Therefore, a two-step strategy is required:
-
Activation of the Alcohol: The hydroxyl group must first be converted into a good leaving group. Common methods include conversion to a tosylate, mesylate, or a halide.
-
Intramolecular Nucleophilic Substitution: Once activated, the tethered dimethylamino group acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to displace it and form a cyclic quaternary ammonium salt. This process is highly efficient due to the proximity of the reacting groups.
Caption: Experimental workflow for intramolecular cyclization.
Protocol: Synthesis of 1,1-Dimethylpiperidinium Tosylate
This protocol outlines the synthesis of a six-membered heterocyclic salt.
Materials:
-
5-(Dimethylamino)pentan-1-ol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Anhydrous Acetonitrile
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
Procedure:
Part A: Activation of the Hydroxyl Group
-
Setup: To a flame-dried round-bottom flask under nitrogen, dissolve 5-(dimethylamino)pentan-1-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Base and Reagent Addition: Add anhydrous pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq), keeping the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction with 1 M HCl. Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Isolation of Intermediate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude tosylate is often used directly in the next step without further purification. A small sample can be analyzed by ¹H NMR to confirm the presence of the tosyl group.
Part B: Intramolecular Cyclization
-
Setup: Dissolve the crude tosylate intermediate from Part A in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Heat the solution to reflux (approx. 82 °C) and maintain for 12-24 hours.
-
Monitoring and Validation: Monitor the reaction by TLC for the disappearance of the tosylate intermediate. The product, being a salt, will appear as a spot at the baseline.
-
Isolation: Cool the reaction mixture to room temperature. The product may crystallize or precipitate upon cooling or with the addition of diethyl ether.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold acetonitrile and then diethyl ether to afford the pure 1,1-dimethylpiperidinium tosylate.
References
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de la Cruz, J. C., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 1855–1862. Retrieved from [Link]
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PubChem. (n.d.). 5-(Dimethylamino)pentan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). 5-(Dimethylamino)pentane-1,2-diol. Retrieved from [Link]
-
Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][12]naphthyrin-5(6H)-one. Tetrahedron, 72(41), 6331–6337. Retrieved from [Link]
-
Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(21), 13803–13815. Retrieved from [Link]
-
da Silva, A. B., et al. (2007). A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. Tetrahedron Letters, 48(44), 7851-7854. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-(Dimethylamino)pentan-1-ol, 98% Purity. Retrieved from [Link]
-
Beke, B., et al. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4983. Retrieved from [Link]
-
Al-Zaydi, K. M. (2018). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Chemistry Proceedings, 3(1), 99. Retrieved from [Link]
-
Das, A., & Khatravath, M. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(245). Retrieved from [Link]
-
Kaur, H., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14, 25969-26001. Retrieved from [Link]
-
Orozco, I., et al. (2021). Insights into Catalytic Oxidative Reaction Mechanisms of Pentane on the Ru(0001) Surface. Catalysts, 11(10), 1234. Retrieved from [Link]
- Kumar, A., et al. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. US Patent Application US20130296608A1.
-
PubChem. (n.d.). 5-[2-Amino-5-(dimethylamino)phenoxy]pentan-1-ol. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(48), 30206–30232. Retrieved from [Link]
-
Gilbert, B. C., et al. (2000). Initiation of radical cyclisation reactions using dimanganese decacarbonyl. A flexible approach to preparing 5-membered rings. Journal of the Chemical Society, Perkin Transactions 1, 1187-1194. Retrieved from [Link]
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Gauth. (n.d.). Predict the names of the product(s) formed when pentan-1-ol reacts with an excess of ox. Retrieved from [Link]
-
Rosa, G. P., et al. (2008). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. Synthesis, (12), 1887-1890. Retrieved from [Link]
-
de Oliveira, A. C., et al. (2022). Cyclization reaction of (2S)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one. ResearchGate. Retrieved from [Link]
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Zuba, D., & Byrska, B. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Archiv für Kriminologie, 250(5-6), 297-313. Retrieved from [Link]
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Padwa, A., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. The Journal of Organic Chemistry, 68(18), 6988–6995. Retrieved from [Link]
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Quantitative Analysis of 5-(Dimethylamino)pentan-1-ol: A Guide to GC-MS and LC-MS/MS Methodologies
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of 5-(Dimethylamino)pentan-1-ol, a polar amino alcohol relevant in pharmaceutical and chemical synthesis. Addressing the compound's unique chemical properties, we present two primary validated methods: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a direct analysis using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS). This document provides theoretical justifications for method selection, detailed, step-by-step experimental protocols, method validation parameters, and troubleshooting advice to support researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification.
Introduction and Analytical Challenges
5-(Dimethylamino)pentan-1-ol (CAS: 27384-58-3) is a bifunctional organic molecule featuring a tertiary amine and a primary alcohol.[1][2][3] Its structure imparts high polarity, a relatively low vapor pressure, and basic properties. These characteristics make it a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Accurate quantification is therefore critical for process control, quality assurance, and regulatory compliance.
The primary analytical challenges stem from its physicochemical properties:
-
High Polarity: The hydroxyl (-OH) and tertiary amine groups make the molecule highly polar, leading to poor retention on traditional reversed-phase liquid chromatography columns and potential for strong, undesirable interactions with active sites in gas chromatography systems.
-
Poor Volatility: The presence of the hydroxyl group limits its volatility, complicating direct analysis by gas chromatography without thermal degradation.[4]
-
Peak Tailing in GC: Direct injection of polar amines and alcohols onto standard GC columns often results in asymmetric, tailing peaks due to adsorption effects, which compromises quantification accuracy.[4][5]
This guide provides two robust solutions to overcome these challenges, tailored for different laboratory capabilities and analytical requirements.
Principles of Method Selection
The selection of an analytical technique is dictated by the analyte's properties. For 5-(Dimethylamino)pentan-1-ol, two strategies are highly effective:
A. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC is a powerful separation technique known for its high resolution.[6] However, to analyze polar molecules like 5-(Dimethylamino)pentan-1-ol, a derivatization step is essential.[7] This process chemically modifies the analyte to:
-
Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group (e.g., a trimethylsilyl group), the molecule's boiling point is lowered, making it suitable for GC analysis.[6]
-
Improve Peak Shape: Derivatization masks the polar functional group, reducing its interaction with the GC column's stationary phase and minimizing peak tailing.[4]
-
Enhance Mass Spectral Identification: The resulting derivative often produces a characteristic and stable fragmentation pattern in the mass spectrometer, aiding in confident identification and quantification.
B. Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (LC-MS/MS): HILIC is a mode of liquid chromatography ideal for retaining and separating highly polar compounds that are poorly retained in reversed-phase LC.[8][9][10] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[10] The analyte partitions into a water-enriched layer on the surface of the stationary phase, allowing for excellent retention of polar molecules.[10] Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, making it the preferred method for trace-level analysis in complex matrices without the need for derivatization.[11]
Method 1: Quantification by GC-MS with Silylation
This method is ideal for laboratories with established GC-MS capabilities and for samples where high throughput is desired after initial method setup. The core of this protocol is the silylation of the hydroxyl group to form a volatile trimethylsilyl (TMS) ether.
Experimental Workflow for GC-MS
The following diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Workflow for 5-(Dimethylamino)pentan-1-ol quantification by GC-MS.
Detailed Protocol: GC-MS
Materials:
-
5-(Dimethylamino)pentan-1-ol reference standard (≥98% purity)[3]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Acetonitrile or Ethyl Acetate)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Calibration Standard Preparation: Prepare a stock solution of 5-(Dimethylamino)pentan-1-ol in anhydrous acetonitrile. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Pipette 100 µL of each standard, blank (acetonitrile), and sample solution into separate 2 mL GC vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial to remove any water that would consume the derivatization reagent.
-
-
Derivatization:
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, Split mode (e.g., 20:1 split ratio).
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatized analyte (e.g., m/z 58 for the dimethylaminomethyl fragment and a characteristic fragment of the silylated ether).
-
-
Data Analysis:
-
Identify the TMS-derivatized 5-(Dimethylamino)pentan-1-ol peak based on its retention time.
-
Integrate the peak area of the primary quantifying ion.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the unknown samples from the linear regression of the calibration curve.
-
Method 2: Quantification by HILIC-LC-MS/MS
This method offers high sensitivity and specificity and is particularly advantageous for analyzing samples in complex matrices (e.g., biological fluids, process intermediates) without derivatization.
Experimental Workflow for HILIC-LC-MS/MS
The following diagram illustrates the streamlined workflow for the direct HILIC-LC-MS/MS analysis.
Caption: Workflow for 5-(Dimethylamino)pentan-1-ol quantification by HILIC-LC-MS/MS.
Detailed Protocol: HILIC-LC-MS/MS
Materials:
-
5-(Dimethylamino)pentan-1-ol reference standard (≥98% purity)
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium formate or Formic acid (for mobile phase modification)
-
2 mL LC vials with caps
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Calibration Standard Preparation: Prepare a stock solution of 5-(Dimethylamino)pentan-1-ol in a 90:10 (v/v) mixture of Acetonitrile:Water. Serially dilute to create standards from 1 ng/mL to 500 ng/mL. The high organic content of the diluent is critical for good peak shape in HILIC.
-
Sample Preparation:
-
Accurately dilute the sample with the 90:10 Acetonitrile:Water diluent to a concentration expected to fall within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.
-
Column: Waters XBridge BEH Amide XP (2.1 x 100 mm, 2.5 µm) or similar amide-based HILIC column.[8]
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
LC Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
7.0 min: 95% B (column re-equilibration)
-
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470B, Sciex 6500+).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Key MS Parameters:
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 3500 V
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. Product ions should be determined by infusing a standard solution and performing a product ion scan.
-
Precursor Ion [M+H]⁺: m/z 132.1
-
Example MRM Transitions (to be optimized):
-
132.1 -> 58.1 (Quantifier, corresponding to [C3H8N]⁺ fragment)
-
132.1 -> 114.1 (Qualifier, corresponding to loss of H₂O)
-
-
-
-
Data Analysis:
-
Integrate the peak area for the quantifier MRM transition.
-
Ensure the qualifier ion is present and that the ion ratio is consistent across samples and standards.
-
Construct a calibration curve and determine the concentration of unknown samples as described for the GC-MS method.
-
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[12][13][14][15]
Table 1: Summary of Key Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest.[12][15] | No significant interfering peaks at the retention time of the analyte in blank or placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The concentration interval over which the method is precise and accurate.[15] | Typically 80% to 120% of the target concentration.[15] |
| Accuracy | Closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0% for drug substance, or 90.0% to 110% for trace analysis. |
| Precision | The degree of scatter between a series of measurements.[12] | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; precision (RSD) at LOQ should be ≤ 10-20%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, temperature, flow rate) are slightly varied. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| GC-MS: Tailing Peak | Incomplete derivatization; Active sites in the inlet liner or column. | Ensure samples are completely dry before adding reagent; Increase derivatization time/temperature; Use a fresh, deactivated inlet liner; Condition the column. |
| GC-MS: Low Response | Poor derivatization yield; Sample degradation in the inlet. | Check reagent quality; Optimize derivatization conditions; Lower the inlet temperature. |
| HILIC: Poor Peak Shape | Injection solvent mismatch; Insufficient column equilibration. | Ensure samples are dissolved in a high percentage of organic solvent (e.g., >80% ACN); Extend column equilibration time between injections. |
| HILIC: Drifting Retention Times | Changes in mobile phase composition; Column temperature fluctuations. | Prepare fresh mobile phase daily; Ensure the column oven is stable; Allow sufficient equilibration time. |
| MS: Low Sensitivity | Suboptimal ESI source conditions; Incorrect MRM transitions. | Optimize MS source parameters (voltages, gas flows, temperatures); Re-optimize and confirm MRM transitions by infusing a standard. |
Conclusion
The accurate quantification of 5-(Dimethylamino)pentan-1-ol can be reliably achieved using either GC-MS with silylation or HILIC-LC-MS/MS.
-
GC-MS is a robust and cost-effective method suitable for routine quality control when the sample matrix is relatively simple. The key to success is a consistent and complete derivatization step.
-
HILIC-LC-MS/MS is the superior choice for high-sensitivity, high-specificity applications, especially for trace-level quantification in complex matrices, as it eliminates the need for derivatization and provides excellent selectivity.
The choice between these methods will depend on the specific analytical requirements, sample complexity, and available instrumentation. Both protocols, when properly validated, will provide trustworthy and reproducible data for researchers and drug development professionals.
References
-
Title: Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: 1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 Source: Chemsrc URL: [Link]
-
Title: Validation of Impurity Methods, Part II Source: LCGC North America URL: [Link]
-
Title: Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) Source: PubMed Central URL: [Link]
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Title: Derivatization for Gas Chromatography Source: Phenomenex URL: [Link]
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Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: ec-undp.org URL: [Link]
-
Title: 5-(Dimethylamino)pentan-1-ol | C7H17NO Source: PubChem URL: [Link]
-
Title: 5-(Dimethylamino)pentane-1,2-diol | C7H17NO2 Source: PubChem URL: [Link]
-
Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]
-
Title: Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques Source: Royal Society of Chemistry URL: [Link]
-
Title: Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns Source: Waters Corporation URL: [Link]
-
Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL: [Link]
-
Title: Analytical method validation: A brief review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters | Request PDF Source: ResearchGate URL: [Link]
-
Title: (PDF) Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) Source: ResearchGate URL: [Link]
-
Title: 5-(Dimethylamino)-1-pentanol - SpectraBase Source: SpectraBase URL: [Link]
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- 1. 1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc [chemsrc.com]
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- 9. researchgate.net [researchgate.net]
- 10. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 11. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
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5-(Dimethylamino)pentan-1-ol derivatization techniques
An In-Depth Guide to the Derivatization of 5-(Dimethylamino)pentan-1-ol for Synthesis and Analysis
Authored by: A Senior Application Scientist
Introduction
5-(Dimethylamino)pentan-1-ol is a bifunctional molecule featuring a primary alcohol and a tertiary amine. This structure makes it a versatile building block in organic synthesis and a target for analysis in various matrices. However, the presence of these polar functional groups—the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂)—presents challenges for certain analytical techniques, particularly gas chromatography (GC), due to low volatility and potential for peak tailing.[1][2] Furthermore, in a synthetic context, selective reaction at one functional group requires the other to be protected.
Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," which has properties that are better suited for a specific application. For 5-(dimethylamino)pentan-1-ol, derivatization is employed to:
-
Enhance Volatility for GC Analysis: By masking the polar hydroxyl group, the boiling point of the molecule is lowered, making it amenable to GC analysis.[2][3]
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors and columns.[3]
-
Protect Functional Groups: In multi-step synthesis, one functional group can be temporarily modified (protected) to prevent it from reacting while transformations are carried out elsewhere in the molecule.
-
Introduce Functionality: Derivatization can introduce new chemical handles or properties, such as converting the tertiary amine into a quaternary ammonium salt to alter its solubility or use it as a phase-transfer catalyst.[4]
This guide provides detailed application notes and validated protocols for the most common and effective derivatization techniques for 5-(dimethylamino)pentan-1-ol, targeting both the hydroxyl and tertiary amine moieties.
| Property | Value | Source |
| IUPAC Name | 5-(dimethylamino)pentan-1-ol | PubChem[5] |
| CAS Number | 27384-58-3 | PubChem[5] |
| Molecular Formula | C₇H₁₇NO | PubChem[5] |
| Molecular Weight | 131.22 g/mol | PubChem[5] |
| Appearance | Liquid | --- |
| Boiling Point | ~237 °C (Predicted) | Cheméo[6] |
| Topological Polar Surface Area | 23.5 Ų | PubChem[5] |
Part 1: Derivatization of the Hydroxyl Group
The primary alcohol is often the main target for derivatization, especially for analytical purposes. The two most prevalent methods are silylation and acylation (esterification).
Silylation: Masking for Volatility
Silylation is the replacement of an active hydrogen atom, such as the one in the hydroxyl group, with a silyl group (e.g., trimethylsilyl, -Si(CH₃)₃).[2][7] This process dramatically reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability for GC-MS analysis.[3]
Causality Behind Experimental Choices:
-
Choice of Reagent: The choice of silylating agent is critical and depends on the desired stability of the resulting silyl ether and the reaction conditions. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common silylating agent that produces a volatile byproduct, making it ideal for trace analysis.[8] For applications requiring greater hydrolytic stability, a bulkier silyl group like tert-butyldimethylsilyl (TBDMS) is preferred, often introduced using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9]
-
Solvent: Aprotic solvents like acetonitrile, pyridine, or dimethylformamide (DMF) are used to dissolve the analyte and reagents without interfering with the silylation reaction.
-
Catalyst: While many silylating agents react readily, the addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially for hindered alcohols.[8]
-
Temperature: Heating the reaction mixture (e.g., 60-100 °C) increases the reaction rate, ensuring complete derivatization in a shorter time frame.[9]
Caption: Workflow for Silylation of 5-(Dimethylamino)pentan-1-ol.
Protocol 1: Trimethylsilylation using BSTFA for GC-MS Analysis
This protocol is designed for the quantitative analysis of 5-(dimethylamino)pentan-1-ol in a sample matrix.
Materials:
-
5-(Dimethylamino)pentan-1-ol sample solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst
-
Acetonitrile (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Pipette 100 µL of the sample solution containing 5-(dimethylamino)pentan-1-ol into a 2 mL reaction vial. If the sample is in an aqueous medium, it must first be evaporated to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to reconstitute the dried sample. Vortex briefly to ensure complete dissolution.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. Cap the vial tightly.
-
Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes to ensure complete derivatization.
-
Cooling & Analysis: Remove the vial from the heat and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The resulting trimethylsilyl ether will be significantly more volatile and exhibit a sharp, symmetrical peak.
Self-Validation:
-
Mass Spectrum: The mass spectrum of the derivative should show a characteristic mass-to-charge ratio (m/z) corresponding to the silylated molecule and predictable fragmentation patterns, such as the loss of a methyl group (M-15).
-
Blanks: A reagent blank (solvent + BSTFA) should be run to ensure no interfering peaks are present.
-
Reproducibility: Replicate derivatizations should yield consistent peak areas (RSD < 10%).
Acylation: Ester Formation
Acylation converts the hydroxyl group into an ester. This is useful not only for GC analysis but also for introducing a chromophore (e.g., a benzoyl group) for HPLC-UV detection or for protecting the alcohol during a subsequent synthetic step targeting the amine.[2][10] Fluorinated acylating agents like trifluoroacetic anhydride (TFAA) are particularly effective for creating derivatives with high sensitivity for electron capture detection (ECD) in GC.[2]
Caption: General reaction scheme for the acylation of the hydroxyl group.
Protocol 2: Acylation with Acetic Anhydride
Materials:
-
5-(Dimethylamino)pentan-1-ol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(dimethylamino)pentan-1-ol (1.0 eq) in anhydrous DCM. Add pyridine (1.5 eq) to the solution.
-
Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add acetic anhydride (1.2 eq) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester derivative.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Self-Validation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the formation of the ester. A characteristic shift in the protons adjacent to the oxygen (the -CH₂-O- group) will be observed, and a new peak corresponding to the acetyl methyl group will appear around 2.0 ppm.
-
FTIR Spectroscopy: The disappearance of the broad O-H stretch (around 3300 cm⁻¹) and the appearance of a strong C=O stretch (around 1735 cm⁻¹) will confirm ester formation.
Part 2: Derivatization of the Tertiary Amine Group
The tertiary amine can be derivatized to form a quaternary ammonium salt. This transformation is fundamental in synthetic chemistry and can alter the pharmacological or physicochemical properties of the molecule.
Quaternization: The Menschutkin Reaction
The Menschutkin reaction is the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[4] This Sɴ2 reaction is highly effective for converting tertiary amines like the one in 5-(dimethylamino)pentan-1-ol.[4]
Causality Behind Experimental Choices:
-
Alkylating Agent: The reactivity of the alkyl halide is crucial. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[4] Methyl iodide is a common and highly effective reagent for forming tetramethylammonium salts.[11]
-
Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are often used as they can stabilize the charged transition state of the Sɴ2 reaction, accelerating it.[12] For some reactions, alcohols like methanol can also be effective.
-
Temperature: While some reactions proceed at room temperature, heating can significantly reduce the reaction time. However, excessive heat can lead to side products.[12][13]
Caption: Mechanism of the Menschutkin reaction for amine quaternization.
Protocol 3: Quaternization with Methyl Iodide
This protocol describes the formation of the N,N,N-trimethyl-5-hydroxypentyl-1-ammonium iodide salt.
Materials:
-
5-(Dimethylamino)pentan-1-ol
-
Methyl iodide (CH₃I)
-
Methanol or Acetonitrile
-
Round-bottom flask with stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve 5-(dimethylamino)pentan-1-ol (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: Add methyl iodide (1.5 - 2.0 eq) to the solution. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature. The quaternary ammonium salt, which is often insoluble in the reaction solvent, may begin to precipitate. The reaction can be gently heated to 40°C to ensure completion over 12-24 hours.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid or oil can be triturated with diethyl ether to induce crystallization or remove impurities. The product can be further purified by recrystallization if needed.
Self-Validation:
-
Solubility: The product should be soluble in polar solvents like water and methanol but poorly soluble in nonpolar solvents like ether or hexanes, a characteristic of ionic salts.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the N-methyl signal will shift downfield and integrate to 9 protons (for the three methyl groups on the nitrogen) compared to the 6-proton signal in the starting material.
-
Elemental Analysis: Combustion analysis can be used to confirm the elemental composition (C, H, N) of the final salt.
Summary and Concluding Remarks
The dual functionality of 5-(dimethylamino)pentan-1-ol makes it a molecule with significant potential, but its properties often necessitate chemical modification for effective analysis or synthesis. The protocols detailed in this guide provide robust and validated methods for derivatizing both the hydroxyl and tertiary amine groups. Silylation is the method of choice for preparing the molecule for GC-MS analysis, while acylation offers an alternative for both analysis and synthetic protection. For modifying the amine, the Menschutkin reaction provides a straightforward and efficient path to quaternary ammonium salts. By understanding the principles behind these techniques and carefully executing the protocols, researchers can effectively harness the chemical versatility of this valuable compound.
References
-
Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed Central.[Link]
-
Silylation. Wikipedia.[Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI.[Link]
-
General Silylation Procedures. Gelest Technical Library.[Link]
- Process for the continuous quaternization of tertiary amines with an alkyl halide.
-
Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. PubMed Central.[Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library.[Link]
-
Derivatization. Chemistry LibreTexts.[Link]
-
Chemical Properties of 5-Diethylamino-1-pentanol (CAS 2683-57-0). Cheméo.[Link]
-
Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate.[Link]
-
A new method of quaternizing amines and its use in amino acid and peptide chemistry. Canadian Journal of Chemistry.[Link]
-
5-(Dimethylamino)pentan-1-ol. PubChem.[Link]
-
Menshutkin reaction. Wikipedia.[Link]
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5-(Dimethylamino)pentane-1,2-diol. PubChem.[Link]
-
Ways of making silyl ethers from alcohols. ResearchGate.[Link]
-
5-[2-Amino-5-(dimethylamino)phenoxy]pentan-1-ol. PubChem.[Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.[Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 5-(Dimethylamino)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust and scalable methodologies for the large-scale synthesis of 5-(Dimethylamino)pentan-1-ol, a key intermediate in the production of various pharmaceuticals and specialty chemicals. Two primary synthetic routes are critically evaluated: the direct reductive amination of 5-hydroxypentanal and the nucleophilic substitution of 5-chloropentan-1-ol. This document provides in-depth, step-by-step protocols, mechanistic insights, safety and handling guidelines, and strategies for purification, tailored for industrial and pilot-plant scale operations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers and professionals in drug development and chemical manufacturing.
Introduction: The Significance of 5-(Dimethylamino)pentan-1-ol
5-(Dimethylamino)pentan-1-ol is a valuable bifunctional molecule incorporating both a tertiary amine and a primary alcohol. This unique structural feature makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its applications include, but are not limited to, the synthesis of active pharmaceutical ingredients (APIs), where the dimethylamino group can serve as a basic center to improve solubility and bioavailability, and the hydroxyl group allows for further functionalization. Given its industrial importance, the development of efficient, cost-effective, and scalable synthetic processes is of paramount importance.
Strategic Selection of a Large-Scale Synthetic Route
The economic viability and environmental impact of a large-scale synthesis are critically dependent on the chosen synthetic pathway. For 5-(Dimethylamino)pentan-1-ol, two primary routes are considered the most feasible for industrial production:
-
Route A: Reductive Amination of 5-Hydroxypentanal. This approach involves the reaction of 5-hydroxypentanal with dimethylamine, followed by in-situ reduction of the resulting imine/enamine intermediate.
-
Route B: Nucleophilic Substitution of 5-Chloropentan-1-ol. This classic method entails the reaction of 5-chloropentan-1-ol with dimethylamine.
A comparative analysis of these two routes is essential for selecting the optimal strategy.
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Starting Materials | 5-Hydroxypentanal, Dimethylamine | 5-Chloropentan-1-ol, Dimethylamine |
| Key Transformation | Imine/enamine formation and reduction | SN2 reaction |
| Atom Economy | Generally higher | Lower, due to the formation of a salt byproduct |
| Reagents | Requires a reducing agent (e.g., NaBH4, H2/catalyst) | Typically requires a base to neutralize HCl |
| Byproducts | Water, borate salts (if NaBH4 is used) | Dimethylamine hydrochloride |
| Process Safety | Handling of reducing agents (e.g., flammable H2 gas, water-reactive NaBH4) | Handling of corrosive dimethylamine and potential pressure build-up |
| Scalability | Well-established for large-scale production | A mature and scalable technology |
Rationale for Route Selection: While both routes are viable, Route A (Reductive Amination) is often preferred for large-scale synthesis due to its higher atom economy and potentially milder reaction conditions. The direct conversion of the aldehyde to the amine in a one-pot process can also lead to operational efficiencies. However, the choice of reducing agent and the synthesis of the starting aldehyde are critical considerations.
Synthesis of Key Precursors
The successful large-scale synthesis of 5-(Dimethylamino)pentan-1-ol relies on the efficient and economical production of its key precursors.
Large-Scale Synthesis of 5-Hydroxypentanal
5-Hydroxypentanal can be synthesized on an industrial scale via the hydration of dihydropyran (DHP), which is readily available from the dehydration of tetrahydrofurfuryl alcohol (THFA), a biomass-derived chemical.
Workflow for 5-Hydroxypentanal Synthesis:
Caption: Synthesis of 5-Hydroxypentanal from THFA.
Industrial Production of 5-Chloropentan-1-ol
5-Chloropentan-1-ol is a key intermediate for Route B and can be produced from 1,5-pentanediol, which in turn can be synthesized from the hydrogenolysis of tetrahydrofurfuryl alcohol.[1][2] The conversion of 1,5-pentanediol to 5-chloropentan-1-ol can be achieved using standard chlorinating agents like thionyl chloride or hydrochloric acid.
Detailed Application Protocols
The following protocols are designed for large-scale production and emphasize safety, efficiency, and product purity.
Protocol for Route A: Reductive Amination of 5-Hydroxypentanal
This one-pot procedure is highly efficient for large-scale production.
Reaction Scheme:
Caption: Synthesis via nucleophilic substitution.
Materials and Equipment:
-
Pressure-rated reactor with temperature and pressure control.
-
Aqueous dimethylamine solution (e.g., 40%) or anhydrous dimethylamine gas.
-
5-Chloropentan-1-ol [3]* Sodium carbonate or another suitable base (if not using excess dimethylamine).
-
Ethanol or acetonitrile as a solvent.
Step-by-Step Protocol:
-
Reactor Charging: Charge the pressure reactor with 5-chloropentan-1-ol (1.0 eq), the chosen solvent, and the base (e.g., sodium carbonate, 1.1 eq).
-
Addition of Dimethylamine: Add an excess of aqueous dimethylamine solution (2.0-3.0 eq) or carefully introduce anhydrous dimethylamine gas. The use of excess dimethylamine also serves as the base to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: Seal the reactor and heat the mixture to 80-100 °C. The reaction progress should be monitored by analyzing aliquots for the disappearance of the starting material.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Work-up and Isolation: The work-up procedure is similar to Route A, involving basification, extraction with an organic solvent, drying, and concentration to obtain the crude product.
Large-Scale Purification
The crude 5-(Dimethylamino)pentan-1-ol obtained from either route will likely contain unreacted starting materials, byproducts, and residual solvent. For pharmaceutical applications, high purity is essential.
Purification Workflow:
Caption: Purification and quality control workflow.
Fractional Vacuum Distillation: This is the most common and effective method for purifying 5-(Dimethylamino)pentan-1-ol on a large scale.
-
Apparatus: A fractional distillation unit equipped with a packed column (e.g., with Raschig rings or structured packing) to enhance separation efficiency.
-
Conditions: The distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition. Typical conditions would be a vacuum of 1-10 mmHg and a corresponding pot temperature.
-
Fraction Collection: Different fractions are collected, and the main fraction containing the pure product is identified by in-process analysis (e.g., refractive index, GC).
Alternative Purification Methods: For very high purity requirements, techniques such as salt formation followed by recrystallization can be employed. The amino alcohol can be converted to its hydrochloride or oxalate salt, which can be purified by crystallization from a suitable solvent system. The purified salt is then neutralized to regenerate the free base. [4]
Safety, Handling, and Waste Management
General Precautions: All operations should be conducted in a well-ventilated area or in a fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. [5] Specific Hazards:
-
Dimethylamine: Is a flammable and corrosive gas or liquid. [3][6]It can cause severe skin and eye burns. Inhalation can lead to respiratory irritation. It should be handled in a closed system or with appropriate local exhaust ventilation.
-
Sodium Borohydride: Is a water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, and alcohols. [7][8]It is also toxic if swallowed. It must be handled in a dry, inert atmosphere.
-
5-Chloropentan-1-ol: Is harmful if swallowed and causes skin and eye irritation. [3] Waste Management:
-
Solvent Waste: Organic solvents should be collected in appropriately labeled containers for disposal according to local regulations.
-
Aqueous Waste: The aqueous layers from the work-up will be basic and contain salts. They should be neutralized before disposal.
-
Borate Waste: The borate byproducts from the sodium borohydride reduction should be treated and disposed of as hazardous waste.
Conclusion
The large-scale synthesis of 5-(Dimethylamino)pentan-1-ol can be effectively achieved through either reductive amination of 5-hydroxypentanal or nucleophilic substitution of 5-chloropentan-1-ol. The reductive amination route is often favored due to its superior atom economy. The detailed protocols and safety guidelines provided in this document offer a comprehensive framework for the safe and efficient industrial production of this important chemical intermediate. The choice of the optimal route will ultimately depend on factors such as the cost and availability of starting materials, existing plant infrastructure, and specific purity requirements.
References
- EP2781499A1 - Method for producing high-purity 1,5-pentanediol - Google P
-
A Study of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol Over Pt–WOx/C - ResearchGate. (URL: [Link])
- US5866719A - Process for the purification of an aminoalcohol - Google P
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Reductive amination - Wikipedia. (URL: [Link])
- WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google P
-
DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS - Loba Chemie. (URL: [Link])
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (URL: not available)
-
5-Chloro-1-pentanol | C5H11ClO | CID 78915 - PubChem. (URL: [Link])
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What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])
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Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
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SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])
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Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis - PMC - NIH. (URL: [Link])
- JPH05221935A - Method for producing amino alcohols - Google P
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Reductive Amination - Common Conditions. (URL: [Link])
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Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor - ResearchGate. (URL: [Link])
- Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (URL: not available)
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Organic Syntheses Procedure. (URL: [Link])
-
Reductive Amination - Wordpress. (URL: [Link])
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Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (URL: [Link])
-
Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System | Request PDF - ResearchGate. (URL: [Link])
- KR101432638B1 - Process for preparing 1,5-pentanediol and?
-
N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. (URL: [Link])
-
Expression, purification and crystallization of a thermostable short-chain alcohol dehydrogenase from the archaeon Thermococcus sibiricus - NIH. (URL: [Link])
- Exploration of New Reaction Chemistry for the Production of 1,5-Pentanediol from Biomass-Derived Tetrahydrofurfuryl Alcohol. (URL: not available)
-
UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF - Scribd. (URL: [Link])
-
Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles - MDPI. (URL: [Link])
Sources
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- 4. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]
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- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Dimethylamino)pentan-1-ol
Welcome to the technical support center for the purification of 5-(dimethylamino)pentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amino alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve common and complex purification challenges encountered during your experiments.
Introduction: The Importance of Purity for 5-(Dimethylamino)pentan-1-ol
5-(Dimethylamino)pentan-1-ol is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final products. Therefore, achieving high purity is a critical step in its application.
Commonly synthesized via the Eschweiler-Clarke reaction from 5-aminopentan-1-ol, formaldehyde, and formic acid, crude 5-(dimethylamino)pentan-1-ol can contain several process-related impurities.[1][2][3] Understanding the nature of these impurities is the first step toward an effective purification strategy.
Potential Impurities and Their Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| 5-(Dimethylamino)pentan-1-ol | CN(C)CCCCCO | 131.22[4][5] | 182.4 at 760 mmHg[6] | Desired product; tertiary amine. |
| 5-Aminopentan-1-ol | NCCCCCCO | 103.16[7] | 221.5[7] | Unreacted starting material; primary amine. |
| 5-(Methylamino)pentan-1-ol | CNCCCCCO | 117.19 | ~200-210 (estimated) | Partially methylated intermediate; secondary amine. |
| Formic Acid | HCOOH | 46.03 | 100.8 | Excess reagent; acidic. |
| Formaldehyde | CH₂O | 30.03 | -19 | Excess reagent; can exist as paraformaldehyde. |
Purification Workflow Overview
The purification of 5-(Dimethylamino)pentan-1-ol from a typical Eschweiler-Clarke reaction mixture generally involves a multi-step approach to systematically remove different types of impurities.
Caption: A generalized workflow for the purification of 5-(Dimethylamino)pentan-1-ol.
Detailed Experimental Protocols
Protocol 1: Acid-Base Workup for Initial Purification
This protocol is designed to remove acidic impurities (formic acid) and basic impurities with significantly different pKa values from the desired tertiary amine.
Step-by-Step Methodology:
-
Initial Quenching: After the Eschweiler-Clarke reaction is complete, cool the reaction mixture to room temperature.
-
Basification: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until the effervescence of CO₂ ceases. This neutralizes the excess formic acid.
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The organic layer contains the desired product and other organic-soluble components. The aqueous layer contains the sodium formate salt and other water-soluble impurities.
-
Washing: Drain the organic layer and wash it sequentially with:
-
Saturated aqueous NaHCO₃ solution (to ensure complete removal of formic acid).
-
Brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, neutralized product.
Troubleshooting Guide & FAQs
Q1: After the acid-base workup, I still see unreacted 5-aminopentan-1-ol in my NMR spectrum. How can I remove it?
A1: This is a common issue if the initial methylation reaction did not go to completion. While the acid-base workup can remove some of the starting material, the similar basicity of the primary and tertiary amines can make complete separation by this method challenging.
-
Troubleshooting Approach: Vacuum Fractional Distillation. Due to the significant difference in boiling points between 5-aminopentan-1-ol (221.5 °C) and 5-(dimethylamino)pentan-1-ol (182.4 °C), vacuum fractional distillation is a highly effective method for separation.
Detailed Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-adapter, and a collection flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Heating: Place the crude product in a round-bottom flask with a stir bar and heat it in a heating mantle or oil bath.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which may contain residual solvents or other low-boiling impurities.
-
Product Fraction: As the temperature stabilizes at the expected boiling point of 5-(dimethylamino)pentan-1-ol under the applied vacuum, collect the pure product in a separate flask.
-
High-Boiling Residue: The unreacted 5-aminopentan-1-ol and the monomethylated intermediate will remain in the distillation flask as a higher-boiling residue.
-
-
Q2: My final product is contaminated with the monomethylated intermediate, 5-(methylamino)pentan-1-ol. How can I achieve higher purity?
A2: The boiling point of the monomethylated intermediate is expected to be very close to that of the desired dimethylated product, making separation by distillation difficult. In this case, column chromatography is the preferred method.
-
Troubleshooting Approach: Column Chromatography.
Detailed Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. To prevent peak tailing, which is common with amines on silica gel, add a small amount of a basic modifier to the eluent. A typical eluent system would be DCM:MeOH with 0.5-1% triethylamine (TEA) or ammonium hydroxide.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of methanol. The less polar dimethylated product should elute before the more polar monomethylated and unreacted starting material.
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
-
Q3: My yield of 5-(dimethylamino)pentan-1-ol is consistently low. What are the potential causes?
A3: Low yield can stem from several factors, from the initial reaction to the purification process.
-
Incomplete Reaction: The Eschweiler-Clarke reaction requires sufficient heating and reaction time to ensure complete dimethylation.[1][2][3] Consider increasing the reaction time or temperature.
-
Losses during Workup: Emulsion formation during the acid-base extraction can lead to significant product loss. To break emulsions, add more brine or a small amount of a different organic solvent.
-
Decomposition during Distillation: Although 5-(dimethylamino)pentan-1-ol is relatively stable, prolonged heating at high temperatures can lead to degradation. Using a vacuum reduces the boiling point and minimizes thermal stress on the compound.
-
Irreversible Adsorption on Silica Gel: If you are using column chromatography without a basic modifier, your product may be irreversibly adsorbed onto the acidic silica gel. Always add a basic modifier like triethylamine to the eluent.
Q4: The purified 5-(dimethylamino)pentan-1-ol has a yellow or brownish tint. How can I decolorize it?
A4: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products.
-
Troubleshooting Approach: Activated Carbon Treatment.
-
Dissolve the colored product in a suitable solvent (e.g., dichloromethane or ethanol).
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
Safety Precautions
-
5-(Dimethylamino)pentan-1-ol: This compound is harmful if swallowed and causes skin and serious eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formic Acid and Formaldehyde: These reagents are corrosive and toxic. Handle them in a well-ventilated fume hood.
-
Vacuum Distillation: There is a risk of implosion with glassware under vacuum. Inspect all glassware for cracks or defects before use and use a safety shield.
References
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. [Link]
-
PubChem. 5-(Dimethylamino)pentan-1-ol. [Link]
-
ResearchGate. Reductive amination of amines with formaldehyde ?. [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
-
PubChem. 5-Aminopentan-1-ol. [Link]
- Google Patents. Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
-
ResearchGate. Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. [Link]
-
a total synthesis of herboxidiene methyl ester. [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
-
Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. [Link]
- Google Patents. Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
Sources
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. 5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Dimethylamino)pentan-1-ol
Welcome to the technical support center for the synthesis of 5-(Dimethylamino)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Part 1: Understanding the Synthetic Landscape
The purity of an active pharmaceutical ingredient (API) or intermediate like 5-(Dimethylamino)pentan-1-ol is paramount. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Understanding the potential sources of these impurities begins with a thorough knowledge of the synthetic routes employed.
Two primary, industrially relevant pathways for the synthesis of 5-(Dimethylamino)pentan-1-ol are:
-
Nucleophilic Substitution: This classic approach involves the reaction of a pentanol derivative bearing a leaving group, such as 5-chloropentan-1-ol, with dimethylamine.
-
Reductive Amination: A more modern and often higher-yielding method, this involves reacting a C5 carbonyl compound (like 5-oxopentan-1-ol or its precursor, 2-hydroxytetrahydropyran) with dimethylamine in the presence of a reducing agent.[1][2]
This guide will address impurities arising from both pathways, focusing on their identification, mitigation, and removal.
Logical Flow for Impurity Troubleshooting
The following diagram outlines a systematic approach to identifying and resolving impurity issues during your synthesis.
Caption: A general workflow for troubleshooting impurities.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a practical Q&A format.
Category 1: Starting Material and Reagent-Related Impurities
Q1: My final product is contaminated with an impurity at M/Z 122.6. What is the likely source?
A1:
-
Likely Identity: Unreacted 5-chloropentan-1-ol (MW: 122.59 g/mol ).[3][4][5]
-
Causality: This is a common issue in the nucleophilic substitution route. It indicates an incomplete reaction, which can be caused by several factors:
-
Insufficient Reaction Time or Temperature: The substitution reaction may not have proceeded to completion.
-
Stoichiometry: An insufficient excess of dimethylamine may have been used.
-
Base: Lack of an adequate acid scavenger (if using dimethylamine hydrochloride) or base to drive the reaction forward can stall the conversion.
-
-
Troubleshooting & Solutions:
-
Optimize Stoichiometry: Increase the molar excess of dimethylamine (or use it as the solvent) to drive the equilibrium towards the product.
-
Increase Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time, monitoring for the formation of other degradation products.
-
Purification: 5-chloropentan-1-ol can typically be separated from the more polar product by column chromatography or by performing an acidic wash. The basic 5-(dimethylamino)pentan-1-ol will move to the aqueous layer, while the neutral chloro-alcohol remains in the organic layer.
-
Q2: I'm performing a reductive amination and my NMR shows a persistent aldehyde or acetal signal. Why?
A2:
-
Likely Identity: Unreacted starting carbonyl (e.g., 5-hydroxypentanal) or its cyclic hemiacetal form (2-hydroxytetrahydropyran). A common starting material for this synthesis is 3,4-dihydro-2H-pyran, which is hydrated in situ to 2-hydroxytetrahydropyran.[6]
-
Causality: This points to an issue with either the initial iminium ion formation or the subsequent reduction step.
-
Inefficient Imine Formation: The equilibrium between the carbonyl/hemiacetal and the iminium ion may not favor the imine.[1] This can be due to incorrect pH or the presence of excess water.
-
Weak Reducing Agent/Deactivated Catalyst: The chosen reducing agent may be too weak or may have degraded. Catalysts used in catalytic hydrogenation can be poisoned by amines or other reaction components.[1]
-
-
Troubleshooting & Solutions:
-
pH Control: For reducing agents like sodium cyanoborohydride (NaBH₃CN), the reaction is most efficient under weakly acidic conditions (pH 5-6) which favor iminium ion formation without significantly reducing the aldehyde.[2][7]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative as it is effective at neutral pH and can be used in a one-pot reaction without isolating the imine intermediate.[1][8]
-
Water Removal: If possible, using a Dean-Stark trap or molecular sieves can help drive the imine formation equilibrium forward, although this can be challenging with a hydrophilic substrate.
-
Category 2: Process-Related Impurities and Side-Products
Q3: My mass spec shows a peak at M+14 relative to my product (M/Z 145.2). What is this and how do I prevent it?
A3:
-
Likely Identity: N,N,N-trimethyl-5-hydroxypentan-1-aminium salt (a quaternary ammonium salt).
-
Causality: This is a classic over-alkylation product. It is more common in syntheses that use methylating agents but can also occur during reductive aminations if formaldehyde is present as an impurity or used as a methyl source in a related synthesis. In the context of the 5-chloropentan-1-ol route, it is less common but could theoretically occur if a methylating agent is inadvertently introduced.
-
Troubleshooting & Solutions:
-
Avoid Excess Methylating Agents: Ensure precise stoichiometry if using any methyl-donating reagents.
-
Use High Purity Reagents: Ensure your dimethylamine source is free from trimethylamine.
-
Purification: As a charged salt, this impurity is highly polar and non-volatile. It can be readily removed by extraction with an organic solvent, as it will remain in the aqueous phase. Ion-exchange chromatography is also a highly effective separation technique.
-
Q4: I am observing a significant amount of a higher molecular weight impurity, especially when running the reaction at a high temperature. What could it be?
A4:
-
Likely Identity: Dimerization or oligomerization products. A likely candidate is the ether O(CCCCCN(C)₂)₂ formed by intermolecular dehydration or substitution between two molecules of the product.
-
Causality: Amino alcohols can undergo self-condensation reactions at elevated temperatures, especially under acidic or basic conditions. The hydroxyl group of one molecule can displace the dimethylamino group of another (less likely) or, more commonly, two hydroxyl groups can eliminate water to form an ether.
-
Troubleshooting & Solutions:
-
Control Temperature: Avoid excessive heating during the reaction and, crucially, during distillation. High-vacuum distillation at the lowest possible temperature is recommended for purification.
-
Control pH: Maintain a neutral pH during workup and purification to minimize acid- or base-catalyzed side reactions.
-
Purification: These higher-boiling impurities can typically be separated from the desired product by fractional distillation under reduced pressure.
-
Reductive Amination Side-Product Formation
The reductive amination pathway, while efficient, can lead to specific side-products if not properly controlled.
Caption: Potential side-reactions in reductive amination.
Part 3: Analytical Methods and Protocols
Accurate identification of impurities is critical. A multi-technique approach is often necessary for unambiguous structure elucidation.[9][10][11]
| Technique | Application for 5-(Dimethylamino)pentan-1-ol | Considerations & Tips |
| GC-MS | Excellent for separating volatile impurities and providing mass fragmentation data for identification. | The free alcohol and amine groups can cause peak tailing. Derivatization (e.g., silylation) is often required to improve volatility and peak shape.[12] |
| HPLC | Good for separating non-volatile impurities like salts and oligomers. | The molecule lacks a strong UV chromophore. Use of detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) is necessary for detection.[9][12] |
| NMR (¹H, ¹³C) | The gold standard for structural elucidation of unknown impurities and for quantifying known impurities without requiring a reference standard. | Can be used directly on the crude mixture to identify the relative proportions of product and major impurities. |
Protocol: Sample Preparation for GC-MS Analysis (Silylation)
This protocol enhances the volatility of the analyte and its impurities for better chromatographic separation.
Objective: To derivatize hydroxyl and amine groups to their trimethylsilyl (TMS) ethers/amines.
Materials:
-
Crude 5-(Dimethylamino)pentan-1-ol sample (~1-5 mg)
-
Dry reaction vial with a screw cap
-
Anhydrous pyridine (0.5 mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (0.5 mL)
-
Heating block or water bath
Procedure:
-
Weigh approximately 1-5 mg of the crude reaction mixture into a dry vial.
-
Add 0.5 mL of anhydrous pyridine to dissolve the sample.
-
Add 0.5 mL of BSTFA (with 1% TMCS).
-
Securely cap the vial and mix gently.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. An aliquot can be further diluted with a dry, non-protic solvent like hexane or dichloromethane if necessary.
References
-
Sukhorukov, A. Y., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Agilent Technologies, Inc. (2011). Amino-alcohols. Analysis of amino-alcohols, C3-C5. Agilent Application Note. [Link]
-
Sunway Pharm Ltd. 5-Chloropentan-1-ol - CAS:5259-98-3. [Link]
-
Patel, P. N., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Sharma, A., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Cogent Chemistry. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Pharmaceutics. [Link]
- Houtman, H. J. (1950). Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. U.S.
-
Wikipedia. 5-Amino-1-pentanol. [Link]
-
Huang, Z., et al. (2019). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. Green Chemistry. [Link]
- A kind of synthetic method of 5-amino-1-pentanol. (2020).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. 5-Chloropentan-1-ol - CAS:5259-98-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 5-Chloropentanol | 5259-98-3 [chemicalbook.com]
- 5. 5-Chloro-1-pentanol | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. biomedres.us [biomedres.us]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(Dimethylamino)pentan-1-ol
Welcome to the technical support center for the synthesis and optimization of 5-(Dimethylamino)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 5-(Dimethylamino)pentan-1-ol?
A1: The most prevalent and industrially scalable method for synthesizing 5-(Dimethylamino)pentan-1-ol is the N,N-dimethylation of 5-aminopentan-1-ol. Among various N-methylation strategies, the Eschweiler-Clarke reaction is often preferred. This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent. Its primary advantage is the prevention of over-methylation to form quaternary ammonium salts, as the tertiary amine product is unreactive under the reaction conditions.
The precursor, 5-aminopentan-1-ol, can be sourced commercially or synthesized from biomass-derived starting materials such as dihydropyran through a reductive amination process.
Q2: What is the underlying mechanism of the Eschweiler-Clarke reaction for this synthesis?
A2: The Eschweiler-Clarke reaction proceeds through a reductive amination pathway. The key steps are:
-
Iminium Ion Formation: The primary amine of 5-aminopentan-1-ol reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an electrophilic iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the monomethylated amine (5-(methylamino)pentan-1-ol). This step is driven by the irreversible loss of carbon dioxide.
-
Second Methylation: The process repeats with the newly formed secondary amine, which reacts with another equivalent of formaldehyde to form a new iminium ion. Subsequent reduction by formic acid yields the final tertiary amine, 5-(Dimethylamino)pentan-1-ol.
Q3: Are there alternative methods for the N,N-dimethylation of 5-aminopentan-1-ol?
A3: Yes, several other methods can be employed, although they may present different challenges:
-
Reductive Amination with a Metal Catalyst: This involves reacting 5-aminopentan-1-ol with formaldehyde in the presence of a reducing agent like hydrogen gas and a metal catalyst (e.g., Ru/C, Pt/C). This can be a very efficient method but may require specialized high-pressure equipment.
-
Methylating Agents: Reagents such as dimethyl sulfate or methyl iodide can be used. However, these are highly toxic, and careful control of stoichiometry is required to avoid the formation of the quaternary ammonium salt.
For most applications, the Eschweiler-Clarke reaction offers the best balance of efficiency, cost-effectiveness, and safety.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-(Dimethylamino)pentan-1-ol via the Eschweiler-Clarke reaction.
Problem 1: Incomplete reaction with a mixture of starting material, monomethylated, and dimethylated product.
Possible Causes & Solutions:
-
Insufficient Reagents: The stoichiometry of formaldehyde and formic acid is crucial. For the complete dimethylation of a primary amine, a molar excess of both reagents is required.
-
Recommendation: Use at least 2.2 equivalents of formaldehyde and 2.2-3.0 equivalents of formic acid relative to the starting 5-aminopentan-1-ol.
-
-
Suboptimal Temperature: The reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution, to drive the reaction to completion.
-
Recommendation: Ensure the reaction temperature is maintained between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Insufficient Reaction Time: While the reaction is generally efficient, it may require several hours to go to completion, especially on a larger scale.
-
Recommendation: Monitor the reaction every 2-4 hours until the starting material and monomethylated intermediate are no longer detectable.
-
Problem 2: Significant formation of an N-formyl byproduct.
Possible Cause & Solution:
-
N-formylation can occur as a side reaction, particularly if the reaction conditions are not optimized. This is more common with some alternative Eschweiler-Clarke procedures.
-
Recommendation: The classical Eschweiler-Clarke conditions (formaldehyde and formic acid) are generally robust against N-formylation. If this byproduct is observed, ensure that the formic acid is not used in vast excess without a sufficient amount of formaldehyde. The primary role of formic acid should be as a hydride donor after iminium ion formation.
-
Problem 3: Low yield after work-up and purification.
Possible Causes & Solutions:
-
Incomplete Extraction: 5-(Dimethylamino)pentan-1-ol is a water-soluble amino alcohol. During the aqueous work-up, it can be challenging to extract it efficiently into an organic solvent.
-
Recommendation: After basifying the reaction mixture (pH > 11), perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. Saturating the aqueous layer with sodium chloride can also help to "salt out" the product and improve extraction efficiency.
-
-
Loss during Distillation: The product is a liquid with a relatively high boiling point.
-
Recommendation: Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition. Ensure the distillation apparatus is well-sealed to maintain a stable vacuum.
-
Experimental Protocols
Protocol 1: Synthesis of 5-(Dimethylamino)pentan-1-ol via Eschweiler-Clarke Reaction
Materials:
-
5-aminopentan-1-ol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for basification)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-aminopentan-1-ol (1.0 eq).
-
Add formic acid (2.5 eq) to the flask.
-
Slowly add formaldehyde solution (2.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to pH > 11 with a concentrated sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Table 1: Typical Reaction Parameters and Expected Outcome
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Amine:Formaldehyde:Formic Acid) | 1 : 2.2 : 2.5 | Ensures complete dimethylation and provides sufficient reducing agent. |
| Reaction Temperature | 80-90 °C | Promotes the formation of the iminium ion and the hydride transfer. |
| Reaction Time | 12-18 hours | Allows the reaction to proceed to completion. |
| Work-up pH | > 11 | Ensures the product is in its free base form for efficient extraction. |
| Expected Yield | 85-95% | Dependant on the efficiency of the work-up and purification. |
Visualizing the Workflow
Caption: Workflow for the synthesis of 5-(Dimethylamino)pentan-1-ol.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for monitoring the reaction progress and assessing the purity of the final product.
-
Starting Material (5-aminopentan-1-ol): Will show a characteristic retention time and mass spectrum.
-
Monomethylated Intermediate (5-(methylamino)pentan-1-ol): Will elute after the starting material and have a molecular ion peak corresponding to its mass.
-
Final Product (5-(Dimethylamino)pentan-1-ol): Will have the longest retention time of the three and a distinct mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation of the final product.
-
¹H NMR: Expect to see a singlet corresponding to the six protons of the two N-methyl groups, along with multiplets for the methylene protons of the pentyl chain and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum will show distinct signals for the N-methyl carbons and the five carbons of the pentyl chain.
Scale-Up Considerations
Scaling up the Eschweiler-Clarke reaction requires careful consideration of several factors:
-
Heat Management: The reaction is exothermic. On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions.
-
Gas Evolution: The reaction produces a significant amount of carbon dioxide. The reaction vessel must be adequately vented to handle the gas evolution safely.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates throughout the larger volume.
Caption: Key differences in reaction setup when scaling up.
References
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
- Pilkington Library - Loughborough University Research Repository. (n.d.). Chapter three describes the subsequent synthetic sequence... [URL not available]
- Benchchem. (2025). Technical Support Center: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA). [URL not available]
- Google Patents. (n.d.).
- IT Services - University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [URL not available]
-
YouTube. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. [Link]
-
Reddit. (2019, October 12). Why are some reactions difficult to scale up? - chemistry. [Link]
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
-
PubChem. 5-(Dimethylamino)pentan-1-ol. [Link]
- Benchchem. (2025). Technical Support Center: Scaling Up N-Methyldibutylamine Production. [URL not available]
- ResearchGate. (2025, August 7). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. [URL not available]
-
ACS Publications. (2021, August 25). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source | ACS Omega. [Link]
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [URL not available]
- ResearchGate. (2025, August 6).
- PMC - NIH. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. [URL not available]
- SWGDRUG. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS)
- PMC - NIH. (n.d.).
- NIH. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [URL not available]
Technical Support Center: Troubleshooting Failed Reactions with 5-(Dimethylamino)pentan-1-ol
Welcome to the technical support center for 5-(Dimethylamino)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. The presence of both a tertiary amine and a primary alcohol offers numerous synthetic possibilities, but it also introduces specific challenges that can lead to failed reactions or complex product mixtures. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice rooted in mechanistic principles to help you overcome these hurdles and achieve your desired synthetic outcomes.
I. General Considerations & FAQs
Before diving into specific reaction troubleshooting, it's essential to understand the inherent chemical nature of 5-(Dimethylamino)pentan-1-ol.
Q1: What are the key chemical properties of 5-(Dimethylamino)pentan-1-ol that influence its reactivity?
A1: 5-(Dimethylamino)pentan-1-ol (CAS No. 27384-58-3) is a molecule with two distinct functional groups: a nucleophilic and basic tertiary amine, and a primary alcohol capable of nucleophilic attack and hydrogen bonding.[1][2] This duality is the primary source of both its synthetic utility and its challenges.
-
Basicity: The tertiary amine (pKa of the conjugate acid is typically around 9-10) will readily react with any acidic protons in the reaction mixture. This can neutralize acid catalysts or reagents.
-
Nucleophilicity: Both the nitrogen of the amine and the oxygen of the alcohol are nucleophilic. The amine is generally the stronger nucleophile, which can lead to undesired side reactions if not properly managed.[3]
-
Polarity: The presence of both the amine and alcohol groups makes the molecule quite polar, which influences solvent choice and purification strategies.[4]
II. Troubleshooting Williamson Ether Synthesis
The Williamson ether synthesis is a common method for converting the hydroxyl group of 5-(Dimethylamino)pentan-1-ol into an ether. However, several issues can arise.
Q2: My Williamson ether synthesis with 5-(Dimethylamino)pentan-1-ol is failing or giving a low yield. What are the likely causes?
A2: A failed Williamson ether synthesis with this substrate can be attributed to several factors, primarily stemming from the presence of the tertiary amine and the nature of the alkylating agent.
Potential Causes & Troubleshooting Workflow:
Detailed Troubleshooting Steps:
-
Incomplete Deprotonation of the Alcohol: The alkoxide must be fully formed for the reaction to proceed efficiently.
-
Problem: Using a weak base (e.g., NaOH, K₂CO₃) may not be sufficient to completely deprotonate the alcohol, especially in aprotic solvents.
-
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF. Ensure the NaH is fresh and the solvent is rigorously dried.
-
-
Side Reaction 1: N-Alkylation (Quaternization): The tertiary amine is a potent nucleophile and can compete with the alkoxide for the alkylating agent, forming a quaternary ammonium salt.[3]
-
How to Identify: The quaternary salt is often insoluble in common organic solvents and may precipitate from the reaction. It will also be visible by LC-MS.
-
Solution:
-
Protect the Amine: Temporarily protect the amine. One strategy is to perform the reaction in the presence of a stoichiometric amount of a non-nucleophilic acid (like HBF₄) to form the ammonium salt, which is non-nucleophilic. Then, add the base to deprotonate the alcohol and proceed with the alkylation.
-
N-Oxide Formation: Another approach is to oxidize the tertiary amine to the corresponding N-oxide, which is much less nucleophilic. After the etherification, the N-oxide can be reduced back to the tertiary amine.
-
-
-
Side Reaction 2: Elimination of the Alkyl Halide: The alkoxide is a strong base, which can promote an E2 elimination reaction with the alkyl halide, especially if it is secondary or tertiary.
-
How to Identify: Formation of an alkene, which can be detected by GC-MS or NMR of the crude reaction mixture.
-
Solution: Use a primary alkyl halide whenever possible. If a secondary halide must be used, try running the reaction at a lower temperature to favor the SN2 pathway.
-
Optimized Protocol for Williamson Ether Synthesis (Example: Benzyl Ether):
-
To a stirred suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 5-(dimethylamino)pentan-1-ol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Due to the basic nature of the product, it may be beneficial to use a silica gel column treated with triethylamine or use basic alumina.
III. Troubleshooting Esterification Reactions
Esterification of 5-(Dimethylamino)pentan-1-ol can be challenging due to the higher nucleophilicity of the amine compared to the alcohol.
Q3: I'm trying to perform an esterification, but I'm getting N-acylation or a mixture of products. How can I achieve selective O-acylation?
A3: The primary challenge in the esterification of this substrate is the competing N-acylation. The lone pair on the nitrogen is more available for nucleophilic attack on an activated carboxylic acid (like an acyl chloride or anhydride) than the lone pair on the oxygen.
Chemoselectivity Problem & Solutions:
Troubleshooting and Recommended Protocols:
-
Protect the Amine: This is the most robust strategy for ensuring selective O-acylation.
-
Protonation: Convert the amine to its hydrochloride salt by treating 5-(dimethylamino)pentan-1-ol with one equivalent of HCl (e.g., HCl in dioxane). The resulting ammonium salt is not nucleophilic, leaving the alcohol free to react. The amine can be deprotonated during aqueous workup with a mild base.
-
Boc Protection (less ideal for tertiary amines): While tert-butoxycarbonyl (Boc) protection is common for primary and secondary amines, it is not a standard procedure for tertiary amines.
-
N-Oxide Formation: As with the Williamson ether synthesis, oxidation to the N-oxide effectively removes the nucleophilicity of the nitrogen.
-
Table 1: Protecting Group Strategies for the Amine Functionality
| Protecting Group | Protection Conditions | Deprotection Conditions | Notes |
| Ammonium Salt | 1 eq. HCl in ether or dioxane, RT | Aqueous base (e.g., NaHCO₃) during workup | Simple and effective for many reactions. |
| N-Oxide | m-CPBA or H₂O₂ in a suitable solvent | PPh₃ or other reducing agents | Adds two steps to the synthesis but is a clean way to mask the amine. |
Protocol for Steglich Esterification with Amine Protection (Protonation):
This method uses a carbodiimide coupling agent and is effective for forming esters under mild conditions.[5]
-
Protection: To a solution of 5-(dimethylamino)pentan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM), add 1.0 eq. of 2M HCl in diethyl ether dropwise at 0 °C. Stir for 30 minutes. The hydrochloride salt may precipitate.
-
Esterification: To this mixture, add the carboxylic acid (1.1 eq.), 4-(dimethylamino)pyridine (DMAP) (0.1 eq.), and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with saturated aqueous NaHCO₃ to neutralize the HCl salt and remove excess carboxylic acid. Then wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
IV. Purification Challenges
Q4: I have successfully run my reaction, but I am struggling to purify the product. What are the best practices for purifying these amino-functionalized compounds?
A4: The polar and basic nature of 5-(dimethylamino)pentan-1-ol and its derivatives can make purification challenging. Standard silica gel chromatography can be problematic due to the interaction of the basic amine with the acidic silica gel, leading to peak tailing and poor separation.
Purification Strategies:
-
Column Chromatography:
-
Basic Alumina: Using basic alumina as the stationary phase can be a good alternative to silica gel.
-
Treated Silica Gel: If using silica gel, it can be pre-treated by slurrying it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in the eluent. This neutralizes the acidic sites on the silica.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or TFA to ensure the amine is protonated, can be effective.
-
-
Acid-Base Extraction:
-
This technique can be very effective for separating your basic product from non-basic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine-containing product will move into the aqueous layer as the ammonium salt.
-
Wash the organic layer again with the acid solution to ensure complete extraction.
-
Combine the acidic aqueous layers and wash with a fresh portion of organic solvent to remove any remaining neutral or acidic impurities.
-
Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10.
-
Extract your now deprotonated, neutral product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
V. References
-
Synthesis of ether N-[5-(5-(dimethylamino)methyl-2-furanyl]pentyl]-N'-methylthiourea. (n.d.). Mol-Instincts. [Link]
-
Protecting Groups. (n.d.). Organic Synthesis. [Link]
-
Alcohol Protecting Groups. (n.d.). University of Windsor. [Link]
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. (2019). Frontiers in Chemistry. [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. [Link]
-
Fast Esterification Method Mediated by Coupling Reagent NDTP. (2025). Molecules. [Link]
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. (2019). National Institutes of Health. [Link]
-
ChemInform Abstract: Synthesis of N-(Dialkylaminoalkyl)alcohols by Homogeneously Catalyzed Hydrogenolysis of Cyclic N,O-Acetals. (2010). ResearchGate. [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (2019). PubMed. [Link]
-
Synthesis of N,N-dimethylaminoalkyl esters of butanoic and pentanoic acids and study of their activity in the polymerization reaction of diglycidyl ethers. (2019). ResearchGate. [Link]
-
5-(Dimethylamino)pentan-1-ol. (n.d.). PubChem. [Link]
-
Process of preparing n, n-dimethylamino alcohols. (1968). Google Patents.
-
Synthesis of Substituted N-Alkylamines in Aqueous Media. (2013). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. [Link]
-
Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (2013). Google Patents.
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2013). National Institutes of Health. [Link]
-
Development of the Synthesis of Desepoxy-Tedanolide C. (2017). National Institutes of Health. [Link]
-
Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). (2023). Sciforum. [Link]
-
Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube. [Link]
-
Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. (2016). National Institutes of Health. [Link]
-
Method for preparing amino ether compounds. (2017). Google Patents.
-
Synthesis of sterically hindered secondary aminoether alcohols. (2005). Google Patents.
-
Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.
-
5-(Dimethylamino)pentane-1,2-diol. (n.d.). PubChem. [Link]
-
DIMETHYL-5-PHENYLPYRlMlDlNES. (n.d.). [Link]
-
Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. (1950). Google Patents.
-
Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. (2014). CORE. [Link]
-
Amino-alcohol derivatives and processes for their preparation. (1993). Google Patents.
-
Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol. (1982). Google Patents.
-
Reactions of phenyldimethylsilyllithium with β-N,N-dimethylaminoenones: A convenient synthesis of β-dimethyl(phenyl)silylacrylic acid and its derivatives. (2007). ResearchGate. [Link]
Sources
Technical Support Center: 5-(Dimethylamino)pentan-1-ol
Welcome to the comprehensive technical support guide for 5-(Dimethylamino)pentan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development to navigate the potential challenges encountered during the handling, reaction, and analysis of this versatile amino alcohol. Here, we move beyond simple protocols to explain the underlying chemistry of potential side reactions, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of 5-(Dimethylamino)pentan-1-ol.
Q1: What are the primary routes for the synthesis of 5-(Dimethylamino)pentan-1-ol and what are the expected impurities?
A1: The most common synthetic route is the reductive N,N-dimethylation of 5-amino-1-pentanol. A widely used method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2]
-
Expected Impurities from Synthesis:
-
5-(Methylamino)pentan-1-ol: Incomplete methylation can lead to the presence of the mono-methylated intermediate.
-
Unreacted 5-aminopentan-1-ol: Residual starting material may persist if the reaction does not go to completion.
-
N-Formyl derivatives: Although less common with sufficient reducing agent, N-formylation of the primary or secondary amine can occur.
-
Q2: How should 5-(Dimethylamino)pentan-1-ol be stored to minimize degradation?
A2: 5-(Dimethylamino)pentan-1-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term stability to prevent potential oxidation of the tertiary amine.
Q3: What are the main safety hazards associated with 5-(Dimethylamino)pentan-1-ol?
A3: According to its GHS classification, 5-(Dimethylamino)pentan-1-ol is a combustible liquid that is harmful if swallowed, causes skin irritation, and serious eye damage.[3] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
II. Troubleshooting Guide: Side Reactions and Their Mitigation
This guide provides a systematic approach to identifying and resolving common issues arising from the side reactions of 5-(Dimethylamino)pentan-1-ol.
Issue 1: Unexpected Formation of a Cyclic Byproduct
-
Symptom: You observe a significant impurity with a mass corresponding to the loss of water (M-18) from the starting material in your GC-MS or LC-MS analysis. Your NMR spectrum may show the disappearance of the hydroxyl proton and a shift in the signals of the alkyl chain.
-
Root Cause: Intramolecular Cyclization 5-(Dimethylamino)pentan-1-ol can undergo an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon alpha to the nitrogen, leading to the formation of N,N-dimethylpiperidinium hydroxide. This reaction is often catalyzed by heat or the presence of acid or base.
Caption: Intramolecular cyclization of 5-(Dimethylamino)pentan-1-ol.
-
Corrective Actions:
-
Temperature Control: Avoid excessive heating of reaction mixtures containing 5-(Dimethylamino)pentan-1-ol, especially under acidic or basic conditions.
-
pH Management: Maintain a neutral pH whenever possible. If the desired reaction requires acidic or basic conditions, consider running the reaction at a lower temperature for a longer duration.
-
Protecting Groups: If the alcohol functionality is not required for the intended reaction, consider protecting it as a silyl ether (e.g., TBDMS ether) to prevent intramolecular cyclization.
-
Issue 2: Presence of Unsaturated Impurities and a Tertiary Amine Byproduct
-
Symptom: Your reaction mixture, upon workup or purification (especially if involving heat and base), shows the presence of pent-4-en-1-ol and trimethylamine.
-
Root Cause: Hofmann Elimination This degradation pathway is particularly relevant if the tertiary amine has been quaternized, for instance, by reaction with an alkylating agent (a common step in many synthetic sequences). The resulting quaternary ammonium salt, when subjected to heat in the presence of a base (like hydroxide), can undergo Hofmann elimination.[4][5][6][7][8] This reaction favors the formation of the least substituted alkene.
Caption: Hofmann elimination pathway.
-
Corrective Actions:
-
Avoid Over-alkylation: During reactions involving methylation or other alkylations of the tertiary amine, carefully control the stoichiometry of the alkylating agent to minimize the formation of the quaternary ammonium salt.
-
Mild Reaction Conditions: If the formation of the quaternary salt is unavoidable, use the mildest possible conditions for subsequent steps. Avoid high temperatures and strong bases if the elimination product is not the desired outcome.
-
Issue 3: Formation of Oxidized Byproducts
-
Symptom: You observe byproducts with a mass corresponding to the addition of one or more oxygen atoms. This could manifest as the formation of an N-oxide, or oxidation of the primary alcohol to an aldehyde or carboxylic acid.
-
Root Cause: Oxidation
-
N-Oxidation: The tertiary amine is susceptible to oxidation by common oxidizing agents (e.g., hydrogen peroxide, peroxy acids) to form the corresponding N-oxide.
-
Alcohol Oxidation: The primary alcohol can be oxidized to pentanal or further to pentanoic acid in the presence of strong oxidizing agents.[9][10][11][12]
Caption: Oxidation pathways of 5-(Dimethylamino)pentan-1-ol.
-
-
Corrective Actions:
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (N₂ or Ar) can minimize oxidation from atmospheric oxygen.
-
Choice of Reagents: Be mindful of the oxidizing potential of all reagents in the reaction mixture. If oxidation is a concern, ensure all reagents and solvents are free of peroxides.
-
Selective Oxidation: If oxidation of the alcohol is desired, choose a selective oxidizing agent to avoid N-oxidation. Conversely, if N-oxidation is the goal, specific reagents and conditions can favor this transformation.
-
III. Analytical Protocols for Purity Assessment
Accurate determination of the purity of 5-(Dimethylamino)pentan-1-ol and the identification of its side products are crucial for reliable research.
Table 1: Common Side Products and Their Characteristics
| Side Product/Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 5-(Methylamino)pentan-1-ol | C₆H₁₅NO | 117.19 | Peak in GC-MS with a corresponding mass. Different retention time from the starting material. |
| N,N-Dimethylpiperidinium ion | C₇H₁₆N⁺ | 114.21 | Can be observed by LC-MS in positive ion mode. |
| Pent-4-en-1-ol | C₅H₁₀O | 86.13 | Characteristic alkene signals in ¹H NMR. Distinct peak in GC-MS. |
| 5-(Dimethylamino)pentan-1-ol N-oxide | C₇H₁₇NO₂ | 147.22 | Higher polarity than the starting material, leading to different chromatographic behavior. Mass increase of 16 amu. |
| 5-(Dimethylamino)pentanal | C₇H₁₅NO | 129.20 | Aldehyde peak around 9.7 ppm in ¹H NMR. |
| 5-(Dimethylamino)pentanoic acid | C₇H₁₅NO₂ | 145.20 | Broad carboxylic acid proton signal in ¹H NMR (>10 ppm). |
Experimental Protocol: GC-MS for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities and side products.[13][14]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.
-
-
Sample Preparation:
-
Prepare a stock solution of your 5-(Dimethylamino)pentan-1-ol sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to an appropriate concentration for analysis (e.g., 10-100 µg/mL).
-
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
Experimental Protocol: ¹H NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the main component and identifying impurities, especially isomeric ones.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.
-
-
¹H NMR of 5-(Dimethylamino)pentan-1-ol (Typical Shifts in CDCl₃):
-
~3.6 ppm (t, 2H, -CH₂OH)
-
~2.2 ppm (s, 6H, -N(CH₃)₂)
-
~2.2 ppm (t, 2H, -CH₂N(CH₃)₂)
-
~1.5 ppm (m, 4H, -CH₂CH₂CH₂OH)
-
~1.3 ppm (m, 2H, -CH₂CH₂N(CH₃)₂)
-
A broad singlet for the -OH proton (can vary in chemical shift and may exchange with D₂O).
-
-
Analysis for Side Products:
-
5-(Methylamino)pentan-1-ol: Look for a singlet around 2.4 ppm corresponding to the -NH(CH₃) group.
-
Pent-4-en-1-ol: Appearance of signals in the alkene region (~4.9-5.8 ppm).
-
5-(Dimethylamino)pentanal: A characteristic aldehyde proton signal around 9.7 ppm.
-
By understanding the potential side reactions and employing appropriate analytical techniques, you can ensure the quality and reliability of your work with 5-(Dimethylamino)pentan-1-ol.
IV. References
-
5-(Dimethylamino)-1-pentanol. SpectraBase. [Link]
-
5-(Dimethylamino)pentan-1-ol. PubChem. [Link]
-
Hofmann elimination. Wikipedia. [Link]
-
Hofmann Elimination Reaction | Definition, Mechanism & Applications. Allen Career Institute. [Link]
-
Hofmann Elimination: Mechanism, Steps & Easy Example. Vedantu. [Link]
-
Hofmann Elimination. NROChemistry. [Link]
-
Hofmann Elimination. BYJU'S. [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Crimson Publishers. [Link]
-
5-Amino-1-pentanol. Wikipedia. [Link]
-
Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. ResearchGate. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]
-
Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
A kind of synthetic method of 5-amino-1-pentanol. Google Patents.
-
Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. Google Patents.
-
FORMIC ACID-FORMALDEHYDE METHYLATION OF AMINES. whilesciencesleeps.com. [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Synthesis of N,N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines. ResearchGate. [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
Pentan-1-ol can also be oxidised but it gives two different products. Show the structure. Gauth. [Link]
-
1-Pentanol,5-(dimethylamino). Chemsrc. [Link]
-
Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]
-
Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. National Institutes of Health. [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. [Link]
-
Oxidation of Pentan 1 ol. YouTube. [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. 5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 6. Hofmann Elimination: Mechanism, Steps & Easy Example [vedantu.com]
- 7. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. gauthmath.com [gauthmath.com]
- 10. Oxidation Reagents [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
Technical Support Center: Synthesis of 5-(Dimethylamino)pentan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(dimethylamino)pentan-1-ol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and improve your reaction yields and product purity. Our approach is grounded in mechanistic principles and field-proven insights to ensure you have a self-validating system for your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 5-(dimethylamino)pentan-1-ol, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Reductive Amination of 5-Hydroxypentanal
Question: I am attempting to synthesize 5-(dimethylamino)pentan-1-ol via reductive amination of 5-hydroxypentanal with dimethylamine, but I am observing very low to no yield of the desired product. What could be the issue?
Answer:
This is a common challenge in this specific synthesis, and the primary culprit is often the inherent nature of the starting material, 5-hydroxypentanal.
-
Causality: 5-Hydroxypentanal exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran[1][2][3]. The reductive amination reaction requires the open-chain aldehyde functionality to form the initial iminium ion with dimethylamine. If the equilibrium strongly favors the cyclic hemiacetal, the concentration of the reactive aldehyde is too low for the reaction to proceed efficiently.
-
Solutions:
-
Reaction Temperature: Increasing the reaction temperature can help shift the equilibrium towards the open-chain aldehyde form, thereby increasing its concentration and promoting the reaction with dimethylamine. A temperature range of 60-80°C is a good starting point to investigate[1].
-
Acid Catalysis: The formation of the iminium ion is acid-catalyzed. The addition of a catalytic amount of a mild acid, such as acetic acid, can accelerate the reaction of the available aldehyde with dimethylamine, thus pulling the equilibrium towards the open-chain form.
-
Choice of Reducing Agent: Using a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. This prevents the premature reduction of the aldehyde, which would further decrease its concentration and lead to the formation of 1,5-pentanediol as a byproduct. Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the aldehyde.
-
Starting Material Quality: Ensure the 5-hydroxypentanal is of high purity. It can be synthesized from 2,3-dihydropyran and should be used relatively fresh[4].
-
Issue 2: Incomplete Methylation in the Eschweiler-Clarke Reaction
Question: I am performing an Eschweiler-Clarke reaction to dimethylate 5-aminopentan-1-ol, but my product is a mixture of the starting material, the monomethylated intermediate, and the desired dimethylated product. How can I drive the reaction to completion?
Answer:
The Eschweiler-Clarke reaction is generally very effective for exhaustive methylation of primary amines to tertiary amines[5][6][7]. Incomplete reaction is typically due to suboptimal reaction conditions or stoichiometry.
-
Causality: The reaction proceeds through a stepwise methylation process. The formation of the tertiary amine is generally favorable[5]. However, insufficient reagents or reaction time can lead to a mixture of products.
-
Solutions:
-
Stoichiometry of Reagents: Ensure that a sufficient excess of both formaldehyde and formic acid is used. For the complete dimethylation of a primary amine, at least two equivalents of formaldehyde and two equivalents of formic acid are mechanistically required. In practice, a larger excess is often used to drive the reaction to completion. A molar ratio of 1:5:5 of amine to formaldehyde to formic acid is a good starting point.
-
Reaction Temperature and Time: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often at or near the boiling point of the aqueous mixture (around 100°C)[5]. Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by TLC or GC-MS is recommended to determine the point of complete conversion. A reaction time of 12-18 hours is often sufficient[6].
-
pH of the Reaction Mixture: The reaction proceeds through the formation of an iminium ion, which is favored under mildly acidic conditions. Formic acid itself provides the necessary acidic environment.
-
Issue 3: Product Purification Challenges
Question: My reaction seems to have worked, but I am struggling to isolate pure 5-(dimethylamino)pentan-1-ol from the reaction mixture. What is the best purification strategy?
Answer:
5-(Dimethylamino)pentan-1-ol is a relatively polar and water-soluble compound, which can make purification by standard extraction challenging.
-
Causality: The presence of both a hydroxyl group and a tertiary amine makes the molecule amphiphilic and basic. This can lead to the formation of emulsions during aqueous workups and co-elution with polar impurities during chromatography.
-
Solutions:
-
Acid-Base Extraction: A carefully executed acid-base extraction is the most effective initial purification step.
-
After the reaction, basify the mixture with a strong base (e.g., NaOH) to a pH > 11 to ensure the amine is in its free base form.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
To remove non-basic organic impurities, you can then wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The product will move to the aqueous layer as the ammonium salt.
-
Separate the aqueous layer, basify it again with NaOH, and re-extract the pure product into an organic solvent.
-
-
Distillation: 5-(Dimethylamino)pentan-1-ol has a relatively high boiling point. Vacuum distillation can be an effective method for purification, especially on a larger scale, provided the impurities are not of a similar boiling point.
-
Column Chromatography: If chromatography is necessary, silica gel can be used. However, the basicity of the amine can cause tailing. To mitigate this, the silica gel can be pre-treated with a small amount of a base like triethylamine in the eluent system. A common eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing 5-(dimethylamino)pentan-1-ol: reductive amination or the Eschweiler-Clarke reaction?
A1: Both routes are viable, and the "better" route depends on the availability of starting materials and the scale of the synthesis.
-
Reductive Amination of 5-Hydroxypentanal: This is a more convergent route but is highly dependent on managing the equilibrium of the starting material with its cyclic hemiacetal. It can be a more atom-economical process if optimized well.
-
Eschweiler-Clarke Reaction of 5-Aminopentan-1-ol: This is a very robust and reliable reaction for N,N-dimethylation and is often high-yielding[7][8]. The main consideration is the availability of 5-aminopentan-1-ol.
Q2: What are the potential side products in the Eschweiler-Clarke synthesis of 5-(dimethylamino)pentan-1-ol?
A2: The Eschweiler-Clarke reaction is known for being very clean. The primary potential side product is the N-formyl derivative of the amine if the reduction of the iminium ion is incomplete. However, under the typical reaction conditions with excess formic acid and heat, this is usually not a significant issue. Over-alkylation to a quaternary ammonium salt is not possible with this reaction[5][9].
Q3: How can I monitor the progress of my reaction?
A3:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Use a mobile phase such as 10% methanol in dichloromethane. The product will be more polar than the monomethylated intermediate but less polar than the starting 5-aminopentan-1-ol. Staining with ninhydrin can be useful for visualizing primary and secondary amines (which will show a color change), while the tertiary amine product will not react.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to see the relative amounts of starting material, intermediates, and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture and acquiring a quick ¹H NMR spectrum can clearly show the disappearance of the starting material signals and the appearance of the product signals, particularly the N-methyl protons.
Q4: Can I use other methylating agents instead of the Eschweiler-Clarke reaction?
A4: Yes, other methylating agents can be used, but they have their own advantages and disadvantages. For example, reacting 5-aminopentan-1-ol with methyl iodide and a base can lead to over-methylation, forming the quaternary ammonium salt. Using less hazardous and more environmentally friendly methylating agents like dimethyl carbonate or dimethyl sulfate often requires specific catalysts and conditions. The Eschweiler-Clarke reaction remains a simple, effective, and scalable method that avoids quaternization[8].
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 5-Hydroxypentanal
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-hydroxypentanal (1.0 eq). Dissolve it in methanol (5-10 mL per gram of aldehyde).
-
Amine Addition: Add a 40% aqueous solution of dimethylamine (2.5 eq) to the flask.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of 0-10% methanol in dichloromethane) to yield pure 5-(dimethylamino)pentan-1-ol.
Protocol 2: Synthesis via Eschweiler-Clarke Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-aminopentan-1-ol (1.0 eq) and formic acid (90%, 5.0 eq).
-
Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (5.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 11) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Data Summary
Table 1: Comparison of Synthetic Routes
| Feature | Reductive Amination | Eschweiler-Clarke Reaction |
| Starting Material | 5-Hydroxypentanal | 5-Aminopentan-1-ol |
| Key Reagents | Dimethylamine, NaBH(OAc)₃ | Formaldehyde, Formic Acid |
| Typical Yield | 60-85% (highly dependent on conditions) | 85-95% |
| Key Challenge | Equilibrium with cyclic hemiacetal | Handling of formic acid and formaldehyde |
| Side Products | 1,5-Pentanediol, monomethylated amine | Minimal, potentially N-formyl derivative |
| Scalability | Good | Excellent |
Table 2: Spectroscopic Data for 5-(Dimethylamino)pentan-1-ol [10]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to N-methyl protons (singlet, ~2.2 ppm), methylene protons adjacent to nitrogen and oxygen, and other methylene protons in the pentyl chain. |
| ¹³C NMR | Signals for the N-methyl carbons, and the five distinct carbons of the pentyl chain. |
| IR Spectroscopy | Broad absorption for the O-H stretch (~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and C-N stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (131.22 g/mol ). |
References
-
Eschweiler–Clarke reaction. (2023). In Wikipedia. Retrieved from [Link]
-
5-Hydroxypentanal. (n.d.). Chemsrc. Retrieved from [Link]
-
5-(Dimethylamino)-1-pentanol. (n.d.). SpectraBase. Retrieved from [Link]
-
Pilkington Library. (n.d.). Loughborough University Research Repository. Retrieved from [Link]
-
5-(Dimethylamino)pentan-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
5-hydroxypentanal. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemiacetals. (n.d.). Pearson+. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]
-
Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). (2023, December 23). Reddit. Retrieved from [Link]
-
Eschweiler-Clarke for Ethyl or Propyl groups. (2007, January 21). Sciencemadness Discussion Board. Retrieved from [Link]
-
5-(Dimethylamino)pentane-1,2-diol. (n.d.). PubChem. Retrieved from [Link]
-
Cyclic Hemiacetals. (2024, February 9). YouTube. Retrieved from [Link]
-
Eschweiler–Clarke reaction: Methylation on amines. (2019, June 17). YouTube. Retrieved from [Link]
-
4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemiacetals. (n.d.). Pearson+. Retrieved from [Link]
-
Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. (2018). ResearchGate. Retrieved from [Link]
-
Cyclic hemiacetals and hemiketals. (n.d.). Khan Academy. Retrieved from [Link]
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Simplified Version of the Eschweiler–Clarke Reaction. (2024, February 16). The Journal of Organic Chemistry. Retrieved from [Link]
-
5-hydroxypentanal. (n.d.). ChemSynthesis. Retrieved from [Link]
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5-Hydroxypentanal. (n.d.). In Wikipedia. Retrieved from [Link]
-
21.16 Cyclic Hemiacetals. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of a substance P antagonist: An efficient synthesis of 5-substituted-4-N,N-dimethylamino-1,2,3-triazoles. (n.d.). Princeton University. Retrieved from [Link]
-
5-Amino-pentan-1-ol. (2011). PubMed. Retrieved from [Link]
-
An improved synthesis of 5-hydroxypentanal. (1989). ResearchGate. Retrieved from [Link]
-
Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Separating & Purifying -1.5 Paper Chromatography- Fractional Distillation & Paper Chromatography pt1. (2022, September 22). YouTube. Retrieved from [Link]
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handling hygroscopic 5-(Dimethylamino)pentan-1-ol
Anhydrous conditions are paramount. This is a non-negotiable starting point for any discussion involving hygroscopic reagents. The tertiary amine and hydroxyl groups in 5-(Dimethylamino)pentan-1-ol make it particularly susceptible to absorbing atmospheric moisture, which can have significant, and often unseen, consequences on experimental outcomes. Water can act as an unwanted nucleophile, a proton source/sink, or a catalyst for side reactions, ultimately compromising yield, purity, and the reproducibility of your results.
This guide is structured to provide both foundational knowledge and actionable troubleshooting steps. We will move from the fundamental properties and storage of 5-(Dimethylamino)pentan-1-ol to specific, hands-on protocols and solutions for common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is 5-(Dimethylamino)pentan-1-ol and why is it considered hygroscopic?
5-(Dimethylamino)pentan-1-ol (CAS: 27384-58-3) is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol.[1][2][3][4] Its hygroscopicity—the tendency to readily absorb moisture from the atmosphere—stems from the polar nature of these functional groups, which can form hydrogen bonds with water molecules.[5][6] This absorbed water can alter the compound's physical state and chemical reactivity.[6]
Q2: What are the primary safety concerns when handling this compound?
According to its Safety Data Sheet (SDS), 5-(Dimethylamino)pentan-1-ol is a combustible liquid that is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Checklist
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a face shield. | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation. |
| Body Protection | Lab coat. | Protects against accidental spills on clothing and skin. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of vapors, which can cause respiratory irritation. |
Q3: How should I store a new, unopened bottle of 5-(Dimethylamino)pentan-1-ol?
Proper storage is the first line of defense against moisture contamination. The compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5] The container must be kept tightly closed.[5] For long-term storage and to maintain anhydrous conditions, placing the manufacturer's sealed bottle inside a desiccator or a dry box with a desiccant is highly recommended. Some suppliers also recommend storage under an inert atmosphere.[7][8]
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Justification |
| Temperature | Room Temperature, Keep Cool[7] | Prevents pressure buildup and degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen), Tightly Sealed[7][8] | Minimizes exposure to atmospheric moisture and oxygen. |
| Location | Dry, Well-Ventilated, Away from Incompatibles (e.g., strong acids) | Ensures safety and stability. |
| Container | Original manufacturer's airtight container. | Designed to protect the integrity of the product.[5][9] |
Experimental Workflow: Handling a New Reagent Bottle
The following workflow diagram illustrates the critical decision points and actions from receiving the reagent to its first use, ensuring its integrity is maintained.
Caption: Workflow for receiving and opening a hygroscopic reagent.
Troubleshooting Guide
Q: I need to weigh the liquid for my reaction, but the mass keeps increasing on the balance. What is happening?
A: This is a classic sign of moisture absorption. The compound is actively pulling water from the air, which adds to the measured weight and leads to inaccurate quantification.
-
Causality: The high polarity of the molecule creates a strong affinity for atmospheric water. Even brief exposure can lead to significant weight gain.[6]
-
Solution Protocol: Aliquoting Under Inert Atmosphere
-
Preparation: Dry all necessary glassware (vials, syringes, needles) in an oven at >125°C for at least 4 hours and allow them to cool in a desiccator.[9]
-
Inert Environment: Perform all transfers inside a glove box or glove bag with a dry nitrogen or argon atmosphere.[10][11]
-
Alternative (No Glove Box): If a glove box is unavailable, use Schlenk line techniques.
-
Fit the reagent bottle with a rubber septum.
-
Insert a needle connected to a nitrogen/argon line and another needle to act as an outlet.
-
Flush the headspace of the bottle with the inert gas for several minutes.
-
Use an oven-dried, gas-tight syringe to withdraw the required volume through the septum.[9]
-
-
Dispensing: Dispense the liquid directly into the reaction vessel, which should also be under an inert atmosphere.
-
Sealing: Immediately reseal the main bottle, wrap the cap with Parafilm® for extra security, and return it to the desiccator.
-
Q: My reaction is giving inconsistent yields or producing unexpected byproducts. Could the 5-(Dimethylamino)pentan-1-ol be the cause?
A: Absolutely. Water contamination is a primary suspect for inconsistency in moisture-sensitive reactions.
-
Causality: Absorbed water can participate in the reaction, altering the mechanism or stoichiometry. For example, in reactions involving organometallics or strong bases, water will quench the reagents. In esterifications, it will shift the equilibrium, reducing the yield. The impact of water on reaction outcomes is well-documented in various chemical systems.[12]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting inconsistent experimental results.
Q: I don't need the entire bottle at once. Is it better to make a stock solution or use the neat liquid each time?
A: For hygroscopic liquids, preparing a stock solution is often the superior strategy.[13]
-
Causality: Opening the main bottle multiple times, even with care, increases the cumulative risk of moisture contamination. A single, careful preparation of a stock solution in an anhydrous solvent minimizes this risk.
-
Protocol: Preparing an Anhydrous Stock Solution
-
Select Solvent: Choose a suitable, anhydrous solvent in which 5-(Dimethylamino)pentan-1-ol is soluble. Ensure the solvent is dried over molecular sieves or by distillation.
-
Calculate Volume: Determine the entire volume of the reagent in the bottle. Calculate the amount of anhydrous solvent needed to achieve the desired molarity.
-
Glassware: Use an oven-dried volumetric flask equipped with a rubber septum.
-
Transfer: Under a positive pressure of inert gas, transfer the entire contents of the reagent bottle to the volumetric flask using a dry syringe or cannula.
-
Dilute: Add the anhydrous solvent to the flask, bring it to the calibration mark, and mix thoroughly.
-
Store: The stock solution can be stored under an inert atmosphere in the flask or aliquoted into smaller, oven-dried vials with septa for single use. This prevents contamination of the entire stock.[13]
-
By implementing these rigorous, causality-driven protocols, researchers can mitigate the challenges posed by the hygroscopic nature of 5-(Dimethylamino)pentan-1-ol, leading to more reliable and reproducible scientific outcomes.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Dimethylamino)pentan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Chemsrc. (2025). 1-Pentanol,5-(dimethylamino). Retrieved from [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet for Pentan-1-ol. Retrieved from [Link]
-
Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]
-
Molbase. (n.d.). 5-(Dimethylamino)pentan-1-ol. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-(Dimethylamino)pentan-1-ol, 98% Purity. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Water Content on Volatile Generation and Peptide Degradation in the Maillard Reaction of Glycine, Diglycine, and Triglycine. Retrieved from [Link]
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Technical Support Center: 5-(Dimethylamino)pentan-1-ol
Welcome to the technical support center for 5-(Dimethylamino)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this bifunctional molecule. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: I suspect my stock of 5-(Dimethylamino)pentan-1-ol has degraded. What are the common signs of degradation?
A1: Visual signs of degradation can include a change in color from colorless to yellow or brown, an increase in viscosity, or the appearance of a pungent, amine-like odor. In solution, you might observe the formation of precipitates or a change in pH. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect instability.
Q2: What are the primary chemical culprits behind the degradation of 5-(Dimethylamino)pentan-1-ol?
A2: The degradation of 5-(Dimethylamino)pentan-1-ol is primarily driven by the reactivity of its two functional groups: the tertiary amine and the primary alcohol. The main degradation pathways are oxidation of either or both of these groups. The tertiary amine can be oxidized to an N-oxide, while the primary alcohol can be oxidized first to an aldehyde and then to a carboxylic acid.[1][2][3] Exposure to atmospheric oxygen, heat, light, and incompatible chemical environments can accelerate these processes.[4][5]
Q3: What are the ideal storage conditions to maximize the shelf-life of 5-(Dimethylamino)pentan-1-ol?
A3: To minimize degradation, 5-(Dimethylamino)pentan-1-ol should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon to prevent oxidation.[6] The container should be made of an inert material like amber glass to protect the compound from light.[7] It is recommended to store it in a cool, dry place, with refrigeration (2-8 °C) being a good practice for long-term storage. Avoid storing it in plastic containers, as some plastics may be reactive or allow for moisture and air ingress.[7]
Q4: Can I use 5-(Dimethylamino)pentan-1-ol that shows signs of degradation in my experiments?
A4: It is strongly advised against using degraded material in your experiments. The presence of impurities can lead to unpredictable side reactions, altered biological activity, and non-reproducible results. If you suspect degradation, it is best to purify the compound or use a fresh, unopened batch.
Troubleshooting Guide: Investigating and Managing Degradation
This section provides a systematic approach to identifying and addressing potential degradation of 5-(Dimethylamino)pentan-1-ol in your research.
Issue 1: Unexpected Experimental Results or Poor Yields
If you are experiencing inconsistent results, unexpected side products, or lower than expected yields in reactions involving 5-(Dimethylamino)pentan-1-ol, the purity of your starting material should be one of the first things you investigate.
Troubleshooting Workflow:
Caption: Potential degradation pathways of 5-(Dimethylamino)pentan-1-ol.
Protocols for Quality Assessment
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for assessing the purity of 5-(Dimethylamino)pentan-1-ol and detecting potential degradation products. Method optimization will be required based on the specific impurities expected and the HPLC system used.
Objective: To quantify the parent compound and identify the presence of more polar degradation products.
Materials:
-
5-(Dimethylamino)pentan-1-ol sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reversed-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the 5-(Dimethylamino)pentan-1-ol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The parent compound, being relatively polar, will have a specific retention time.
-
Degradation products such as the N-oxide, aldehyde, and carboxylic acid are generally more polar and will likely elute earlier than the parent compound. [8][9] * Calculate the purity of the sample by integrating the peak area of the parent compound and comparing it to the total area of all peaks.
-
Protocol 2: Structural Confirmation of Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying the structure of degradation products. [10][11] Objective: To identify the chemical structures of impurities.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the suspect 5-(Dimethylamino)pentan-1-ol sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Interpretation:
-
Parent Compound (¹H NMR): Expect signals corresponding to the N-methyl protons (singlet), methylene protons adjacent to the nitrogen and oxygen, and other methylene protons in the pentyl chain.
-
Alcohol Oxidation to Aldehyde: Look for the appearance of a new signal in the downfield region (9-10 ppm) characteristic of an aldehyde proton (-CHO). [12] * Aldehyde Oxidation to Carboxylic Acid: The aldehyde signal will disappear, and a very broad singlet characteristic of a carboxylic acid proton (-COOH) may appear far downfield (>10 ppm), though it is often not observed. Changes in the chemical shift of the adjacent methylene group will also be evident.
-
N-Oxidation: The N-methyl protons will shift downfield from their original position due to the deshielding effect of the oxygen atom.
-
Summary of Potential Degradation Products and Analytical Signatures
| Degradation Product | Potential Cause | Key Analytical Signature (¹H NMR) | Expected HPLC Elution |
| 5-(Dimethylamino)pentanal | Mild Oxidation | Appearance of a singlet around 9.7 ppm (-CHO). [12] | Earlier than parent compound |
| 5-(Dimethylamino)pentanoic acid | Strong Oxidation | Disappearance of the aldehyde proton and downfield shift of the α-methylene protons. A broad -COOH signal may be visible. [1] | Earlier than parent compound |
| 5-(Dimethylamino)pentan-1-ol N-oxide | Oxidation of Amine | Downfield shift of the N-methyl proton signals (singlet). [13] | Earlier than parent compound |
| 5-(Methylamino)pentan-1-ol | Oxidative N-dealkylation | Disappearance of the N,N-dimethyl singlet, appearance of an N-methyl doublet and an N-H proton signal. [14] | Similar or earlier than parent |
References
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Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784. [Link]
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Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
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Bjørsvik, H. R., & Minisci, F. (2001). Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. The Journal of Organic Chemistry, 66(18), 6219–6223. [Link]
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BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]
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Allen Career Institute. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]
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Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]
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Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Retrieved from [Link]
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Clark, J. (2015). oxidation of alcohols. Chemguide. Retrieved from [Link]
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Tan, W. Y., Lu, Y., Zhao, J. F., Chen, W., & Zhang, H. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648–6653. [Link]
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Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]
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Al-Masum, M. (2007). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. Mini-Reviews in Organic Chemistry, 4(4), 333-353. [Link]
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Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR‐monitored time course for alcohol oxidation by Pd (OAc)2/Sc.... Retrieved from [Link]
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Rose, J., & Castagnoli, N. Jr. (1983). The metabolism of tertiary amines. Medicinal Research Reviews, 3(1), 73-88. [Link]
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Chen, J., et al. (2019). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 21(11), 1856-1865. [Link]
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Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 23(2), 297-311. [Link]
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Shodex. (n.d.). Analysis of Amino Alcohols (YK-421). Retrieved from [Link]
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Perez-Ramirez, J., et al. (2020). In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst. Catalysis Science & Technology, 10(9), 2921-2929. [Link]
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Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
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Li, Y., et al. (2017). Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega, 2(8), 4386–4394. [Link]
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Cerdan, S., et al. (1990). CONTRIBUTION OF NMR SPECTROSCOPY TO THE BIOCHEMICAL INVESTIGATION OF ETHANOL-INDUCED PERTURBATIONS IN HEPATICMETABOLISM. Alcohol and Alcoholism, 25(2-3), 177-187. [Link]
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Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. Retrieved from [Link]
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Chakma, S. (2015). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University of Regina. [Link]
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Fortin, T. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5728–5736. [Link]
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Fortin, T. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5728–5736. [Link]
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Belaissaoui, B. (2016). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
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BYJU'S. (2019). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
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Tan, W. Y., et al. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 86(20), 14144–14154. [Link]
-
Rosenblatt, D. H., et al. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 38(22), 3849–3851. [Link]
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Włoch, M., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Chromatography B, 1173, 122675. [Link]
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Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C. Retrieved from [Link]
-
Heikkilä, O., et al. (2011). NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study. Lipids in Health and Disease, 10, 10. [Link]
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van Eijk, H. M., et al. (1993). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1-2), 1-23. [Link]
-
James, T., et al. (2019). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 15, 1259–1268. [Link]
-
Toppr. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
-
SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
-
Ali, S., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
Labmate Online. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
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Navigating the Synthesis and Scale-Up of 5-(Dimethylamino)pentan-1-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-(Dimethylamino)pentan-1-ol reactions. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies for the synthesis, purification, and scale-up of reactions involving this versatile bifunctional building block. Our focus is on anticipating and resolving the specific challenges you may encounter in a laboratory or manufacturing setting, ensuring robust and reproducible outcomes.
Section 1: Understanding the Chemistry of 5-(Dimethylamino)pentan-1-ol
5-(Dimethylamino)pentan-1-ol is a valuable intermediate in organic synthesis, notable for its bifunctional nature, possessing both a tertiary amine and a primary alcohol. This structure allows for a variety of chemical transformations, making it a key component in the synthesis of active pharmaceutical ingredients (APIs), such as the antimalarial drugs chloroquine and hydroxychloroquine, as well as in the development of novel polymers and as a ligand in organometallic chemistry.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | [1] |
| Molecular Weight | 131.22 g/mol | [1] |
| Boiling Point | 182.4 °C at 760 mmHg | |
| Density | 0.881 g/cm³ | |
| Solubility | Soluble in water and common organic solvents | [2] |
Section 2: Synthesis of 5-(Dimethylamino)pentan-1-ol - Common Routes and Troubleshooting
The synthesis of 5-(Dimethylamino)pentan-1-ol is most commonly achieved through the N-methylation of 5-amino-1-pentanol. Two prevalent methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.
Route 1: Eschweiler-Clarke Reaction
This classical method involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde. It is a one-pot reaction that proceeds to the tertiary amine without the formation of quaternary ammonium salts.
Eschweiler-Clarke reaction pathway for the synthesis of 5-(Dimethylamino)pentan-1-ol.
Troubleshooting the Eschweiler-Clarke Reaction:
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Incomplete Methylation (Presence of primary or secondary amine) | - Insufficient formaldehyde or formic acid.- Reaction time too short or temperature too low. | - Use a molar excess of both formaldehyde and formic acid (typically 2-3 equivalents of each).- Increase reaction time and/or temperature (reflux is common). Monitor by TLC or GC-MS. | The reaction proceeds stepwise. Driving the equilibrium towards the fully methylated product requires an excess of the methylating reagents and sufficient energy to overcome the activation barrier for the second methylation.[3][4] |
| Formation of Side Products (e.g., formamides) | - High reaction temperatures for extended periods.- Impurities in starting materials. | - Maintain a controlled reflux temperature and monitor the reaction to avoid prolonged heating after completion.- Use high-purity 5-amino-1-pentanol. | Prolonged heating can lead to the decomposition of formic acid and the formation of formylating agents, resulting in N-formylation of the amine. |
| Difficult Product Isolation | - The product is a water-soluble amine salt after acidification. | - After basification of the reaction mixture with a strong base (e.g., NaOH) to a high pH (>12), perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).- Consider purification by vacuum distillation. | The free tertiary amine is less polar and more soluble in organic solvents than its protonated form. Vacuum distillation is effective for purifying high-boiling, thermally stable liquids.[5] |
Route 2: Reductive Amination
A more modern and often milder approach involves the reductive amination of 5-hydroxypentanal or a protected precursor with dimethylamine, or the reductive amination of 5-amino-1-pentanol with formaldehyde.
Reductive amination pathways for the synthesis of 5-(Dimethylamino)pentan-1-ol.
Troubleshooting Reductive Amination:
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield | - Inefficient imine/enamine formation.- Reduction of the starting aldehyde/ketone.- Inactive reducing agent. | - Add a dehydrating agent (e.g., MgSO₄, molecular sieves) to drive imine formation.- Use a pH-sensitive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is more selective for imines over aldehydes.- Use fresh, high-quality reducing agents. | The formation of the imine or enamine is an equilibrium process; removing water shifts the equilibrium to the product side. Milder reducing agents prevent the consumption of the starting carbonyl compound.[6] |
| Over-alkylation (if starting from ammonia or primary amine) | - The secondary amine product is more nucleophilic than the starting amine. | - Use a large excess of the amine starting material.- Control the stoichiometry of the aldehyde/ketone. | This favors the mono-alkylation product by increasing the statistical probability of the aldehyde reacting with the starting amine rather than the product amine. |
| Residual Starting Materials | - Incomplete reaction. | - Increase reaction time or temperature (if thermally stable).- Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. | Acid catalysis can accelerate the rate of imine formation, which is often the rate-limiting step.[6] |
Section 3: Scaling Up Reactions with 5-(Dimethylamino)pentan-1-ol
Scaling up reactions from the lab to a pilot or production scale introduces challenges that are not always apparent at the bench. The bifunctional nature of 5-(Dimethylamino)pentan-1-ol requires careful consideration of reaction conditions to ensure selectivity and avoid side reactions.
Key Scale-Up Challenges and Solutions
| Challenge | Underlying Scientific Principles | Mitigation Strategies |
| Exotherm Control | N-alkylation and other reactions involving amines can be highly exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. | - Slow addition of reagents: Control the rate of reaction and heat generation.- Efficient cooling: Use a reactor with a cooling jacket and ensure adequate heat transfer fluid flow.- Dilution: Running the reaction at a lower concentration can help to manage the exotherm. |
| Mass Transfer Limitations | In heterogeneous reactions or reactions with multiple liquid phases, poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yields. | - Appropriate agitation: Select an impeller design and agitation speed that ensures good mixing for the specific reaction mixture.- Homogeneous reaction conditions: If possible, choose a solvent system in which all reactants are soluble. |
| Selectivity Issues | The presence of both a nucleophilic amine and a hydroxyl group can lead to competing reactions, especially when using electrophilic reagents. | - Protection/Deprotection Strategy: Protect the more reactive functional group (often the amine) before carrying out a reaction at the other site.[7]- Careful choice of reagents and conditions: Use reagents that are selective for one functional group over the other. For example, some catalysts can favor O-alkylation over N-alkylation under specific conditions.[8]- pH control: The nucleophilicity of the amine is pH-dependent. At low pH, the amine is protonated and non-nucleophilic, allowing for reactions to occur at the hydroxyl group. |
| Work-up and Purification | The high water solubility and boiling point of 5-(Dimethylamino)pentan-1-ol and its derivatives can complicate extraction and distillation at a large scale. | - Salting out: Add a salt (e.g., NaCl, K₂CO₃) to the aqueous phase to decrease the solubility of the product and improve extraction efficiency.- Continuous extraction: For large volumes, continuous liquid-liquid extraction can be more efficient than batch extractions.- High-vacuum distillation: Use a high-vacuum system to reduce the boiling point and minimize thermal degradation during distillation.[5] |
Section 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a byproduct with a mass 14 units higher than my starting material after a reaction with 5-(Dimethylamino)pentan-1-ol. What could this be?
A1: A mass increase of 14 Da often corresponds to the addition of a methyl group (CH₂). If your reaction conditions involve a source of methyl groups (e.g., methylating agent, methanol at high temperatures with certain catalysts), you may be observing N-methylation of a secondary amine impurity or O-methylation of the alcohol. It is also possible, though less common, to see methylation at other positions depending on the specific reaction. We recommend analyzing the byproduct by NMR to confirm its structure.
Q2: During the purification of 5-(Dimethylamino)pentan-1-ol by vacuum distillation, I am observing significant decomposition and a dark-colored residue. How can I avoid this?
A2: Amino alcohols can be susceptible to thermal degradation, especially in the presence of impurities. To minimize decomposition during distillation:
-
Use a high-vacuum system: Aim for the lowest possible pressure to reduce the boiling point.
-
Ensure the system is inert: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.
-
Purify before distillation: If possible, perform a preliminary purification step, such as an acid-base extraction, to remove impurities that may catalyze decomposition.
-
Use a short-path distillation apparatus: This minimizes the residence time of the compound at high temperatures.
Q3: I am using 5-(Dimethylamino)pentan-1-ol in a Grignard reaction. Why is my yield consistently low?
A3: The primary alcohol in 5-(Dimethylamino)pentan-1-ol has an acidic proton that will quench the Grignard reagent. Each equivalent of your amino alcohol will consume one equivalent of the Grignard reagent in an acid-base reaction. To overcome this, you have two main options:
-
Use an excess of the Grignard reagent: You will need at least one additional equivalent of the Grignard reagent to account for the acidic proton, plus the amount needed for your desired reaction.
-
Protect the alcohol: Before introducing the Grignard reagent, protect the hydroxyl group as a silyl ether (e.g., TBDMS ether) or another suitable protecting group that is stable to the Grignard reagent and can be easily removed later.[7]
Q4: How can I monitor the progress of a reaction involving 5-(Dimethylamino)pentan-1-ol?
A4: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method for qualitative monitoring. Due to the basicity of the amine, you may need to add a small amount of triethylamine or ammonia to the eluent to prevent streaking.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both qualitative and quantitative analysis of volatile compounds like 5-(Dimethylamino)pentan-1-ol and its derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV if the molecule has a chromophore, or an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) if it does not) can be used for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Q5: What are some common impurities that might be present in commercially available 5-(Dimethylamino)pentan-1-ol?
A5: Depending on the synthetic route used by the manufacturer, common impurities could include:
-
5-Amino-1-pentanol: The starting material for the Eschweiler-Clarke or reductive amination synthesis.
-
5-(Methylamino)pentan-1-ol: An intermediate in the methylation process.
-
N-Formyl-5-amino-1-pentanol: A potential byproduct from the Eschweiler-Clarke reaction.
-
Piperidine derivatives: Intramolecular cyclization of 5-amino-1-pentanol under certain conditions can lead to piperidine derivatives.[2] These impurities can have a significant impact on subsequent reactions, particularly if they are more or less reactive than the desired compound. It is always recommended to verify the purity of the starting material before use, especially for large-scale reactions.
References
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295978, 5-(Dimethylamino)pentan-1-ol. Retrieved from [Link]
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Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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ACS Publications. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Retrieved from [Link]
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Reddit. (n.d.). Reductive amination difficulties - poor conversion. Retrieved from [Link]
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Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
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NIH. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Retrieved from [Link]
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NIH. (n.d.). Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. Retrieved from [Link]
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WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. Retrieved from [Link]
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PubMed. (2024). Design and applications of bifunctional small molecules to accelerate post-translational modifications: achievements and challenges. Retrieved from [Link]
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MDPI. (n.d.). Ancestral Sequence Reconstruction for Novel Bifunctional Glutathione Synthetase with Enhanced Thermostability and Catalytic Efficiency. Retrieved from [Link]
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ScienceDirect. (n.d.). Recent advances of the Grignard-type reactions without involving organohalides. Retrieved from [Link]
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NIH. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Retrieved from [Link]
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ResearchGate. (n.d.). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Retrieved from [Link]
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Scribd. (n.d.). Amino Alcohol-Using Catalyst Waste Peel Kinnow-Citrus. Retrieved from [Link]
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Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]
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D-Scholarship@Pitt - University of Pittsburgh. (2021). Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions. Retrieved from [Link]
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MDPI. (n.d.). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Retrieved from [Link]
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NIH. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved from [Link]
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Waters Help Center. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Retrieved from [Link]
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ACS Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Retrieved from [Link]
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PubMed. (2025). Chiral amino acids fingerprinting analysis based on gold nanoparticles sensing array and its application in alcoholic beverages identification. Retrieved from [Link]
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Technical Support Center: Synthesis of 5-(Dimethylamino)pentan-1-ol and Its Derivatives
Welcome to the technical support guide for the synthesis of 5-(dimethylamino)pentan-1-ol and its derivatives. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Overview of Synthetic Challenges
5-(Dimethylamino)pentan-1-ol is a valuable bifunctional compound, containing both a tertiary amine and a primary alcohol.[1][2] This structure makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals.[3][4] However, the presence of these two functional groups introduces specific challenges during synthesis, including competing reactions, purification difficulties, and the potential for intramolecular interactions. This guide will address the most common hurdles encountered when working with this scaffold and its derivatives.
Common Synthetic Pathways
The synthesis of the 5-(dimethylamino)pentan-1-ol backbone and its subsequent derivatization into esters and ethers can be approached through several common pathways. Each route has its own set of advantages and potential pitfalls.
Caption: Common synthetic routes to 5-(dimethylamino)pentan-1-ol and its derivatives.
Troubleshooting Guide: Synthesis of the Core Structure
This section addresses specific problems you may encounter when synthesizing the 5-(dimethylamino)pentan-1-ol backbone.
Question 1: My reductive amination of 5-hydroxypentanal with dimethylamine is giving low yields and multiple byproducts. What is going wrong?
Reductive amination is a powerful method for C-N bond formation but is prone to side reactions if not carefully controlled.[4][5] The most common issues are the formation of undesired secondary amines (if using a primary amine source) and the direct reduction of the starting aldehyde.
Root Cause Analysis:
-
Over-Alkylation: While less of an issue with a secondary amine like dimethylamine, contamination with primary amines could lead to further reactions.
-
Aldehyde Reduction: The reducing agent can directly reduce the starting 5-hydroxypentanal to 1,5-pentanediol, competing with the desired iminium ion reduction. This is especially common with strong, non-selective hydrides like NaBH₄.[6]
-
Iminium Ion Instability: The intermediate iminium ion may be unstable or slow to form, allowing the competing aldehyde reduction to dominate.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yields in reductive amination.
Summary of Common Byproducts and Solutions:
| Side Product | Potential Cause | Suggested Solution | Reference |
| 1,5-Pentanediol | Direct reduction of the aldehyde starting material. | Use a milder reducing agent selective for the iminium ion, such as NaBH(OAc)₃. | [5][6] |
| Tertiary Amine Impurities | More reactive alcohols used as solvents can be oxidized to aldehydes on a catalyst surface, leading to undesired amine impurities. | Use aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Ethyl Acetate (EtOAc). | [7] |
Question 2: My nucleophilic substitution reaction of 5-chloropentan-1-ol with dimethylamine is slow and incomplete. How can I drive it to completion?
While seemingly straightforward, this Sₙ2 reaction can be sluggish.
Root Cause Analysis:
-
Poor Leaving Group: Chloride is a decent leaving group, but not as reactive as bromide or iodide.
-
Solvent Effects: The choice of solvent can dramatically impact the rate of Sₙ2 reactions.
-
Temperature: The reaction may require thermal energy to overcome the activation barrier.
Solutions:
-
Add a Catalytic Amount of Iodide: Introduce a salt like sodium iodide or potassium iodide (KI) to the reaction. The iodide will displace the chloride via the Finkelstein reaction, creating the more reactive 5-iodopentan-1-ol in situ, which then reacts faster with the dimethylamine.
-
Increase Temperature: Running the reaction at an elevated temperature (e.g., 50-80 °C) in a sealed vessel will increase the reaction rate.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.
Troubleshooting Guide: Synthesis of Derivatives
This section covers common issues when converting 5-(dimethylamino)pentan-1-ol into other functional groups.
Question 3: I'm trying to make an ester derivative using a carboxylic acid and DCC/DMAP, but my yield is poor and purification is a nightmare.
Esterification of an amino alcohol presents a unique challenge: the basic tertiary amine can interfere with acid-catalyzed reactions or react with acylating agents.
Root Cause Analysis:
-
Acid-Base Neutralization: The basic dimethylamino group can be protonated by the carboxylic acid, forming a salt and rendering the amine non-nucleophilic, but also deactivating the acid.
-
Side Reactions with Coupling Agents: The amine can react with activated intermediates (e.g., the O-acylisourea intermediate in DCC coupling), leading to amide byproducts.
-
Purification Issues: The final product is basic and polar, and byproducts like dicyclohexylurea (DCU) from DCC can be difficult to remove completely.
Solutions & Best Practices:
-
Use an Acyl Chloride or Anhydride: Reacting the amino alcohol with a more reactive acyl chloride or anhydride in the presence of a non-nucleophilic base (like triethylamine or pyridine) is often more efficient. The base neutralizes the HCl generated without interfering with the esterification.
-
Protonate the Amine (Temporarily): Convert the 5-(dimethylamino)pentan-1-ol to its hydrochloride salt first. Then, perform the esterification under standard conditions. This protects the amine from participating in side reactions. A final basic workup will deprotonate the amine to yield the desired product.
-
Purification Strategy: After the reaction, a standard aqueous workup can be modified to aid purification. A wash with a saturated solution of sodium bicarbonate can help remove excess acid.[8] For column chromatography, consider adding a small amount (e.g., 1-2%) of triethylamine to the eluent to prevent the basic product from streaking on the silica gel.
Question 4: My attempt at a Williamson ether synthesis to make an ether derivative is failing. What should I do?
The Williamson ether synthesis requires the formation of an alkoxide, which can be complicated by the presence of the amine.
Root Cause Analysis:
-
Incomplete Deprotonation: The base used (e.g., NaH, NaOMe) must be strong enough to deprotonate the primary alcohol. The tertiary amine is unlikely to interfere with strong bases like NaH.
-
Intramolecular Reactions: The generated alkoxide could potentially cyclize, although forming a 6-membered ring containing nitrogen and oxygen in this manner is less common under these conditions.
-
Poor Electrophile: The alkyl halide used must be a good substrate for Sₙ2 reactions (e.g., methyl iodide, benzyl bromide). Hindered halides will lead to elimination reactions.
Solutions:
-
Ensure Anhydrous Conditions: Sodium hydride (NaH) reacts violently with water. Ensure your solvent (e.g., THF, DMF) and glassware are rigorously dry.
-
Staged Addition: Add the base (NaH) to a solution of the 5-(dimethylamino)pentan-1-ol first and allow the deprotonation to complete (monitor for cessation of H₂ gas evolution). Then, add the alkyl halide electrophile.
-
Alternative Methods: For more complex ethers, consider alternative methods that do not require such strongly basic conditions, though these are often more specialized.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude 5-(dimethylamino)pentan-1-ol? Due to its high polarity, boiling point, and basicity, vacuum distillation is the most effective method for purifying the final product on a larger scale. For smaller scales, column chromatography on silica gel can be used, but it's crucial to use an eluent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM to prevent irreversible adsorption and tailing.
Q2: Can I use a Grignard reagent to add a carbon chain to a derivative of 5-(dimethylamino)pentan-1-ol? This is extremely challenging and generally not recommended without a proper protection strategy. Grignard reagents are very strong bases and will be instantly quenched by the hydroxyl group of the alcohol.[10] To use a Grignard reagent, you must first protect the alcohol, for example, as a silyl ether (e.g., TBDMS ether). After the Grignard reaction is complete, the protecting group can be removed.
Q3: Are there any "green" or more sustainable approaches to this synthesis? Yes, research is ongoing into greener synthetic routes. One promising approach is the reductive amination of biomass-derived starting materials like 2-hydroxytetrahydropyran (2-HTHP), which can be converted to 5-amino-1-pentanol over heterogeneous catalysts under mild conditions.[11][12] While this produces the primary amine, subsequent methylation could provide a greener route to the dimethylamino target.
Q4: What are the key analytical techniques for characterizing my final products?
-
¹H and ¹³C NMR: Essential for confirming the structure. Look for the characteristic singlet for the N(CH₃)₂ protons around 2.2 ppm and the triplet for the -CH₂OH protons around 3.6 ppm in the proton NMR of the parent alcohol.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product.[13]
-
FTIR Spectroscopy: Will show a broad O-H stretch for the alcohol (around 3300 cm⁻¹) and C-N stretches.[13]
Key Experimental Protocols
Protocol 1: Synthesis of 5-(Dimethylamino)pentan-1-ol via Reductive Amination (STAB Method)
This protocol is adapted for high selectivity and good yield, minimizing byproduct formation.[5]
-
Imine Formation:
-
In a round-bottom flask, dissolve 5-hydroxypentanal (1.0 eq) in 1,2-dichloroethane (DCE) (approx. 0.5 M).
-
Add a solution of dimethylamine (1.2 eq, e.g., 40% in water or 2.0 M in THF) dropwise at 0 °C.
-
Add acetic acid (1.1 eq) to catalyze iminium ion formation.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the iminium ion by TLC or LC-MS if possible.
-
-
Reduction:
-
Cool the mixture back to 0 °C.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude oil by vacuum distillation or column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield 5-(dimethylamino)pentan-1-ol as a clear liquid.
-
Protocol 2: Synthesis of 5-(Dimethylamino)pentyl Acetate (Esterification)
This protocol uses an acyl chloride for efficient esterification.
-
Reaction Setup:
-
Dissolve 5-(dimethylamino)pentan-1-ol (1.0 eq) in anhydrous DCM (approx. 0.5 M) in a flask equipped with a nitrogen inlet.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
-
Acylation:
-
Add acetyl chloride (1.2 eq) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form immediately.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude ester can be purified by column chromatography (e.g., Ethyl Acetate/Hexanes with 1% triethylamine) if necessary.
-
References
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Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
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ResearchGate. (2020). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. [Link]
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CP Lab Safety. 5-(Dimethylamino)pentan-1-ol, 98% Purity. [Link]
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PMC - NIH. (2022). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. [Link]
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PubMed - NIH. (2019). One-Pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. [Link]
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-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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ResearchGate. (2020). Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent. [Link]
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SpringerLink. Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. [Link]
-
PMC - PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
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ResearchGate. (2006). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. [Link]
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PubMed. (2012). Synthesis of five-membered cyclic ethers by reaction of 1,4-diols with dimethyl carbonate. [Link]
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ResearchGate. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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-
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Validation & Comparative
A Comparative Guide to 5-(Dimethylamino)pentan-1-ol and Other Amino Alcohols for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks and reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Amino alcohols, a versatile class of bifunctional molecules, are indispensable tools for the modern chemist, serving as ligands in asymmetric catalysis, precursors for active pharmaceutical ingredients (APIs), and specialized reagents in polymer chemistry. This guide provides an in-depth, objective comparison of 5-(dimethylamino)pentan-1-ol with other widely used amino alcohols, namely N,N-dimethylethanolamine, N,N-diethylethanolamine, and 1-(dimethylamino)-2-propanol. Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Foundation for Application
The utility of an amino alcohol is fundamentally dictated by its physicochemical properties. The length of the carbon chain separating the amino and hydroxyl groups, as well as the nature of the N-alkyl substituents, significantly influences properties such as boiling point, density, and solubility. These characteristics, in turn, affect their performance in various applications.
| Property | 5-(Dimethylamino)pentan-1-ol | N,N-Dimethylethanolamine (DMEA) | N,N-Diethylethanolamine (DEAE) | 1-(Dimethylamino)-2-propanol (DMAP) |
| CAS Number | 27384-58-3[1][2] | 108-01-0[3] | 100-37-8 | 108-16-7 |
| Molecular Formula | C₇H₁₇NO[1] | C₄H₁₁NO | C₆H₁₅NO | C₅H₁₃NO |
| Molecular Weight ( g/mol ) | 131.22[1] | 89.14[3] | 117.19 | 103.16 |
| Boiling Point (°C) | 182.4 at 760 mmHg | 134.1[3] | 161 | 125-127 |
| Density (g/cm³) | 0.881 | 0.890 | 0.884 at 25°C | 0.85 at 20°C |
| Flash Point (°C) | 54 | 39[3] | 48.9 | 26 |
| Water Solubility | Miscible | Miscible | Very Soluble | Fully Miscible |
Expert Insight: The longer carbon chain of 5-(dimethylamino)pentan-1-ol results in a higher boiling point and flash point compared to its shorter-chain counterparts. This can be advantageous in high-temperature reactions, offering a wider operational window. Conversely, the lower molecular weight and higher volatility of DMEA and DMAP may be preferable in applications where easy removal of the reagent post-reaction is critical.
Performance in Asymmetric Catalysis: The Quest for Enantioselectivity
Chiral amino alcohols are foundational to asymmetric catalysis, where they serve as ligands for metal catalysts to induce enantioselectivity in a wide range of chemical transformations. The structure of the amino alcohol ligand, particularly its steric bulk and the relative orientation of the coordinating nitrogen and oxygen atoms, is a critical determinant of catalytic activity and the stereochemical outcome of the reaction.
While direct comparative data for 5-(dimethylamino)pentan-1-ol as a ligand is not extensively documented in peer-reviewed literature, we can infer its potential performance by examining structurally related amino alcohols in benchmark reactions. The enantioselective addition of diethylzinc to benzaldehyde is a classic example used to evaluate the efficacy of chiral amino alcohol ligands.
| Ligand Precursor | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral β-amino alcohols | Zinc | Up to 99 | Up to 99 | [4] |
| (1S,2R)-1-amino-2-indanol | Ruthenium | High | Up to 82 | [5] |
| Optimized β-amino alcohols | Zinc | Nearly quantitative | 95 | [6] |
Expert Insight: The rigidity of the ligand backbone is often correlated with higher enantioselectivity.[5] For instance, the constrained cyclic structure of (1S,2R)-1-amino-2-indanol contributes to its effectiveness in ruthenium-catalyzed transfer hydrogenation.[5] While 5-(dimethylamino)pentan-1-ol offers a flexible aliphatic chain, its performance as a chiral ligand would likely depend on derivatization to introduce steric hindrance and conformational rigidity. Its longer chain, compared to DMEA, could offer different coordination geometries and potentially influence the catalyst's substrate selectivity.
Experimental Protocol: Synthesis of a Chiral Amino Alcohol Ligand and its Application in Asymmetric Aldehyde Alkylation
This protocol outlines a general procedure for the synthesis of a chiral ligand from an amino alcohol and its subsequent use in the enantioselective addition of diethylzinc to an aldehyde.
Part 1: Ligand Synthesis
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of a suitable derivatizing agent (e.g., a chiral auxiliary or a reagent to introduce a bulky substituent) (1.0 eq) in anhydrous toluene dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Catalytic Asymmetric Alkylation
-
Catalyst Formation: In a flame-dried Schlenk tube under argon, dissolve the synthesized chiral ligand (0.05 eq) in anhydrous toluene. Add diethylzinc (1.2 eq, as a 1.0 M solution in hexanes) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add the aldehyde (1.0 eq) to the catalyst solution at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting secondary alcohol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Diagram of a Catalytic Cycle in Asymmetric Synthesis
Caption: A generalized catalytic cycle for an asymmetric transformation.
Application as Curing Agents for Epoxy Resins
Amino alcohols, particularly those with tertiary amines like DMEA, are effective curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom initiates the ring-opening polymerization of the epoxide groups, while the hydroxyl group can also participate in the reaction, leading to a cross-linked polymer network. The structure of the amino alcohol influences the curing kinetics and the final properties of the cured resin.
While specific data on 5-(dimethylamino)pentan-1-ol as a curing agent is scarce, its structural features suggest it would also be an effective catalyst. The longer, more flexible chain of 5-(dimethylamino)pentan-1-ol compared to DMEA could lead to a less rigid and potentially tougher cured epoxy matrix. This could be advantageous in applications requiring high impact strength.
Expert Insight: The choice of an amino alcohol curing agent is a trade-off between curing speed, pot life, and the desired thermomechanical properties of the final product.[7] Shorter-chain amino alcohols like DMEA generally lead to faster curing times due to their higher mobility and less steric hindrance. The longer chain of 5-(dimethylamino)pentan-1-ol might result in a slower cure rate but could enhance properties like flexibility and adhesion.
Performance as Corrosion Inhibitors
Amino alcohols are widely used as corrosion inhibitors, particularly in aqueous systems. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The efficiency of an amino alcohol as a corrosion inhibitor is dependent on its ability to adsorb strongly to the metal surface, which is influenced by the presence of heteroatoms (N and O) with lone pairs of electrons and the overall molecular structure.
Studies have shown that N,N-dimethylethanolamine (DMEA) and N,N-diethylethanolamine (DEAE) are effective corrosion inhibitors for steel in acidic media.[8] The inhibition efficiency of DMEA on austenitic stainless steel in 3M H₂SO₄ was found to increase with concentration.[8]
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |
| N,N-Dimethylethanolamine (DMEA) | Austenitic Stainless Steel | 3M H₂SO₄ | Increases with concentration | [8] |
| Diethanolamine (DEA) | Mild Steel | 0.5 M H₂SO₄ | 88.7 at 10⁻³ M | [9] |
Expert Insight: The longer alkyl chain of 5-(dimethylamino)pentan-1-ol could potentially lead to a more hydrophobic and densely packed protective layer on the metal surface, which might enhance its corrosion inhibition efficiency compared to shorter-chain amino alcohols. The increased surface area coverage could provide a more robust barrier against corrosive species.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency using Weight Loss Method
This protocol provides a straightforward method for comparing the corrosion inhibition efficiency of different amino alcohols.
-
Specimen Preparation: Prepare pre-weighed and cleaned metal coupons of a specific dimension (e.g., mild steel).
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium (e.g., 1 M HCl) containing different concentrations of the amino alcohol inhibitors to be tested. A blank solution without any inhibitor should also be prepared.
-
Immersion Test: Immerse the metal coupons in the respective inhibitor solutions and the blank solution for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Post-Immersion Processing: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using a specific inhibited acid solution), rinse with deionized water and acetone, dry, and re-weigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss for each coupon.
-
Calculate the corrosion rate (CR) using the formula: CR = (Weight Loss) / (Surface Area × Time)
-
Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Diagram of Corrosion Inhibition Mechanism
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A Senior Application Scientist's Guide to Chemical Reactivity: 5-(Dimethylamino)pentan-1-ol vs. 5-aminopentan-1-ol
Introduction
In the landscape of synthetic chemistry, bifunctional molecules serve as versatile and invaluable building blocks. Amino alcohols, which possess both a nucleophilic nitrogen center and a hydroxyl group, are a prime example, forming the backbone of numerous pharmaceuticals, catalysts, and specialty polymers.[1] The reactivity of these molecules, however, is not monolithic. Subtle structural changes can induce profound shifts in their chemical behavior, particularly concerning chemoselectivity in reactions involving electrophiles.
This guide provides an in-depth comparative analysis of two structurally similar C5 amino alcohols: 5-aminopentan-1-ol , a primary amino alcohol, and 5-(Dimethylamino)pentan-1-ol , its tertiary amine counterpart. We will dissect the fundamental electronic and steric factors that govern their reactivity, present experimental data to quantify these differences, and provide validated protocols for researchers to exploit this differential reactivity in their own synthetic endeavors.
Molecular Overview: Structure and Intrinsic Properties
The five-carbon aliphatic chain provides a flexible spacer between the terminal amino and hydroxyl groups in both molecules. The critical distinction lies at the nitrogen terminus: 5-aminopentan-1-ol features a primary amine (-NH₂), while 5-(Dimethylamino)pentan-1-ol possesses a tertiary amine (-N(CH₃)₂). This seemingly minor alteration is the fulcrum upon which their reactivity pivots.
Caption: Chemical structures of 5-aminopentan-1-ol and 5-(Dimethylamino)pentan-1-ol.
| Property | 5-aminopentan-1-ol | 5-(Dimethylamino)pentan-1-ol |
| CAS Number | 2508-29-4[2] | 27384-58-3[3] |
| Molecular Formula | C₅H₁₃NO[2] | C₇H₁₇NO[3] |
| Molar Mass | 103.16 g/mol [2] | 131.22 g/mol [3] |
| Amine Type | Primary | Tertiary |
| Boiling Point | 221.5 °C[2] | ~182.4 °C[4] |
| Aqueous Solution pH | Strongly Alkaline (pH 13.2 for 500 g/L)[2] | Not specified, but expected to be strongly basic |
Comparative Reactivity Analysis: A Tale of Two Nucleophiles
The divergent reactivity of these two molecules is best understood through the interplay of three core chemical principles: basicity, nucleophilicity, and steric hindrance.
Basicity vs. Nucleophilicity
While often correlated, basicity (thermodynamic affinity for a proton) and nucleophilicity (kinetic reactivity towards an electrophile) are distinct properties.
-
5-aminopentan-1-ol: The primary amine is a potent nucleophile and a strong base. The lone pair on the nitrogen is readily available for bonding with both protons and other electrophilic centers.[5]
-
5-(Dimethylamino)pentan-1-ol: The two methyl groups are electron-donating via an inductive effect. This increases the electron density on the nitrogen atom, making it a stronger base than its primary amine counterpart.[5] However, its effectiveness as a nucleophile is severely compromised.
The key takeaway is that while the tertiary amine is electronically "richer," its ability to act on that richness in a substitution or addition reaction is often kinetically limited.
The Decisive Role of Steric Hindrance
Steric hindrance refers to the physical obstruction by bulky functional groups that impedes a reaction.[6] This is the single most important factor differentiating the reactivity of these two compounds at the nitrogen center.
-
5-aminopentan-1-ol: The nitrogen atom is bonded to two small hydrogen atoms, presenting a minimal steric profile. This allows electrophiles to easily approach and react with the nitrogen's lone pair.[7]
-
5-(Dimethylamino)pentan-1-ol: The nitrogen is attached to two methyl groups. These groups, while electronically donating, create a congested three-dimensional space around the nitrogen atom.[6] This "steric shield" significantly hinders the approach of all but the smallest electrophiles, drastically reducing the rate of reactions like N-acylation and N-alkylation.[7][8] Tertiary amines are therefore considered the least reactive nucleophiles among the amine classes due to this steric effect.[7]
Caption: Steric hindrance at the nitrogen center significantly impedes electrophilic attack.
Chemoselectivity: The N vs. O Dilemma
In reactions with reagents like acyl chlorides or anhydrides, both the amine and hydroxyl groups can potentially react.
-
Under Neutral/Basic Conditions: For 5-aminopentan-1-ol, the primary amine is significantly more nucleophilic than the primary alcohol. Therefore, reactions overwhelmingly favor N-acylation to form an amide.[9] For 5-(Dimethylamino)pentan-1-ol, the sterically hindered nitrogen is a poor nucleophile, while the primary alcohol remains accessible. This can lead to preferential O-acylation to form an ester, although the basicity of the tertiary amine can complicate the reaction by scavenging reagents.
-
Under Acidic Conditions: This is where reactivity can be strategically inverted. By adding a strong acid (e.g., HCl, TFA), the highly basic amino group of either molecule is protonated to form an ammonium salt (-NH₃⁺ or -N(CH₃)₂H⁺).[10] This protonation completely neutralizes the nucleophilicity of the nitrogen atom. The hydroxyl group, being a much weaker base, remains largely unprotonated and is now the only available nucleophilic site. This strategy allows for highly chemoselective O-acylation on either molecule, a technique widely used in the synthesis of amino acid derivatives.[10]
Experimental Verification: A Comparative Acylation Study
To provide quantitative support for these principles, the following experimental protocol is designed to compare the reactivity and chemoselectivity of the two title compounds under neutral and acidic conditions.
Experimental Workflow
Caption: Workflow for the comparative acylation of amino alcohols under neutral and acidic conditions.
Detailed Protocol
Materials:
-
5-aminopentan-1-ol (≥95%)
-
5-(Dimethylamino)pentan-1-ol (≥98%)[11]
-
Acetyl Chloride
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Neutral Acylation
-
In separate round-bottom flasks, dissolve 5-aminopentan-1-ol (1.0 mmol) and 5-(Dimethylamino)pentan-1-ol (1.0 mmol) in 10 mL of anhydrous DCM.
-
To each flask, add TEA (1.1 mmol, 1.1 eq).
-
Cool the mixtures to 0°C in an ice bath.
-
Add acetyl chloride (1.0 mmol, 1.0 eq) dropwise to each flask over 5 minutes with vigorous stirring.
-
Allow the reactions to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes.
-
Quench the reactions by slowly adding 10 mL of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product ratio by ¹H NMR spectroscopy and GC-MS.
Procedure: Acidic Acylation
-
In separate round-bottom flasks, dissolve 5-aminopentan-1-ol (1.0 mmol) and 5-(Dimethylamino)pentan-1-ol (1.0 mmol) in 5 mL of TFA.[10]
-
Cool the solutions to 0°C in an ice bath.
-
Add acetic anhydride (1.5 mmol, 1.5 eq) to each flask.
-
Stir the reactions at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Carefully quench the reactions by pouring them into a beaker containing crushed ice and excess saturated NaHCO₃ solution (ensure the final pH is >8).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate.
-
Analyze the crude product ratio by ¹H NMR spectroscopy and GC-MS.
Expected Data and Outcomes
The experiments are expected to yield significantly different product distributions, highlighting the impact of the amine structure and reaction conditions on chemoselectivity.
| Starting Material | Condition | Major Product | Minor Product(s) | Expected Yield of Major Product |
| 5-aminopentan-1-ol | Neutral | N-(5-hydroxypentyl)acetamide (N-Acylation) | O-acylated, Di-acylated | >90% |
| 5-aminopentan-1-ol | Acidic | 5-aminopentyl acetate (O-Acylation, as salt) | N-acylated | >95% |
| 5-(Dimethylamino)pentan-1-ol | Neutral | 5-(dimethylamino)pentyl acetate (O-Acylation) | Unreacted starting material | ~60-70% (competitive side reactions) |
| 5-(Dimethylamino)pentan-1-ol | Acidic | 5-(dimethylamino)pentyl acetate (O-Acylation, as salt) | None | >95% |
Synthetic Implications and Conclusion
The choice between 5-aminopentan-1-ol and 5-(Dimethylamino)pentan-1-ol is a strategic one, dictated by the desired synthetic outcome.
-
Choose 5-aminopentan-1-ol when: The goal is to functionalize the nitrogen. Its unhindered primary amine is an excellent nucleophile, ideal for forming amides, secondary amines (via reductive amination), and for use in polycondensation reactions to create polyesteramides.[2] Intramolecular cyclization to form piperidine derivatives is also a facile reaction for this compound.
-
Choose 5-(Dimethylamino)pentan-1-ol when: The goal is to functionalize the hydroxyl group while leaving the nitrogen intact, or when a tertiary amine base is desired within the molecule. Its sterically hindered nitrogen is a poor nucleophile but a good base, making selective O-acylation or O-alkylation more straightforward, especially under acidic conditions where the nitrogen is effectively "protected" by protonation.
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Introduction: Deconstructing the Utility of a Bifunctional Building Block
An In-Depth Technical Guide to Alternatives for 5-(Dimethylamino)pentan-1-ol in Synthesis
5-(Dimethylamino)pentan-1-ol (DMAPO) is a versatile bifunctional molecule, featuring a tertiary amine and a primary alcohol separated by a flexible five-carbon chain.[1][2][3] This specific structural arrangement dictates its utility in organic synthesis, where it serves not merely as a passive component but as a strategic tool. Its applications range from being a key building block for Active Pharmaceutical Ingredients (APIs) to acting as a ligand in organometallic catalysis and a basic catalyst in polymer chemistry.
The pentamethylene spacer provides a distinct level of flexibility and steric environment, influencing chelation angles when coordinated to a metal, intramolecular interactions, and overall reactivity. However, reliance on a single reagent can limit process optimization, introduce supply chain vulnerabilities, or may not be ideal for every specific synthetic challenge.
This guide, prepared for researchers, chemists, and drug development professionals, provides a comparative analysis of viable alternatives to 5-(Dimethylamino)pentan-1-ol. We will explore structural and functional analogs, present comparative data, and offer experimental protocols to facilitate their integration into your workflows. The focus is not just on what the alternatives are, but why and how their structural differences translate to functional advantages or disadvantages in specific contexts.
Core Functional Roles of Amino Alcohols in Synthesis
The power of molecules like DMAPO lies in their dual-functional nature. The tertiary amine offers a basic and nucleophilic site, while the primary alcohol can be engaged in esterifications, etherifications, or oxidations. Understanding these roles is key to selecting a suitable alternative.
-
As a Synthetic Building Block: The most common use is to introduce the N,N-dimethylaminoalkyl moiety into a target molecule via reactions at the hydroxyl group (e.g., substitution or etherification).
-
As a Ligand: The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating with metal centers to form stable chelate complexes that are active in catalysis.[4] The length of the carbon chain is critical as it determines the size and stability of the resulting metallacycle.
-
As a Base or Catalyst: The tertiary amine group can function as a non-nucleophilic base or as a catalyst, particularly in reactions like polyurethane formation and epoxy resin curing.[5][6]
Below is a workflow illustrating the decision-making process when substituting a bifunctional reagent like DMAPO.
Caption: Workflow for selecting and validating an amino alcohol reagent.
A Comparative Guide to Key Alternatives
The most logical alternatives to DMAPO are its structural homologs, which vary by the length of the alkyl chain, and other commercially prevalent amino alcohols that serve similar catalytic functions.
Structural Analogs: The Impact of Chain Length
Varying the number of methylene units between the amino and hydroxyl groups directly impacts the molecule's physical properties and its performance as a ligand or building block.
-
4-(Dimethylamino)butan-1-ol (DMABO): With a C4 backbone, DMABO is a more compact alternative.[7][8][9][10] When acting as a bidentate ligand, it forms a 6-membered metallacycle, which can exhibit different stability and catalytic activity compared to the 7-membered ring formed by DMAPO.
-
6-(Dimethylamino)hexan-1-ol (DMAHO): The longer C6 chain provides greater flexibility.[4][11][12][13] This can be advantageous in syntheses where steric hindrance around the functional groups needs to be minimized or when forming larger, more flexible metallacycles in catalysis.[4]
Caption: Structural comparison of DMAPO and its key analogs.
Functional Analog: N,N-Dimethylethanolamine (DMEA)
DMEA is a widely used, cost-effective amino alcohol with a C2 backbone.[5] While its short chain makes it a poor choice for applications requiring a flexible spacer, it excels in roles where the proximity of the two functional groups is beneficial or where it primarily functions as a catalyst or pH modifier.
-
Catalytic Applications: DMEA is extensively used as a catalyst for polyurethane foams and as a curing agent for epoxy resins.[5][6][14] Its compact size and strong basicity accelerate gel and crosslinking reactions effectively.[6][15]
-
Synthetic Intermediate: It is a precursor for synthesizing other chemicals, including pharmaceuticals and corrosion inhibitors.[5][15]
Quantitative Data Summary
For ease of comparison, the key physical properties of DMAPO and its alternatives are summarized below. These values are critical for adapting experimental protocols, such as calculating molar equivalents and adjusting reaction temperatures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| 5-(Dimethylamino)pentan-1-ol (DMAPO) | C₇H₁₇NO | 131.22 | 182.4 @ 760 mmHg | 27384-58-3[1][2][16] |
| 4-(Dimethylamino)butan-1-ol (DMABO) | C₆H₁₅NO | 117.19 | 164.0 @ 760 mmHg | 13330-96-6[7][8] |
| 6-(Dimethylamino)hexan-1-ol (DMAHO) | C₈H₁₉NO | 145.25 | 203.8 @ 760 mmHg | 1862-07-3[4][11][13] |
| N,N-Dimethylethanolamine (DMEA) | C₄H₁₁NO | 89.14 | ~135 @ 760 mmHg | 108-01-0[14] |
Experimental Protocols: A Practical Guide to Substitution
The following protocol provides a general framework for an S N 2 reaction to form an ether, a common application for these building blocks. It highlights the necessary adjustments when substituting DMAPO with an alternative like DMABO.
General Protocol: Synthesis of an Alkoxy-Amine
Objective: To couple an alkyl halide (R-X) with the amino alcohol to form R-O-(CH₂)n-N(CH₃)₂.
Materials:
-
Amino Alcohol (DMAPO or alternative)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Strong Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous Solvent (e.g., Tetrahydrofuran - THF)
-
Quenching Solution (e.g., Saturated aq. NH₄Cl)
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous MgSO₄)
Step-by-Step Methodology:
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the amino alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Causality: Using a slight excess of base ensures complete deprotonation of the alcohol to form the more nucleophilic alkoxide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease.
-
-
Nucleophilic Substitution:
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add the alkyl halide (1.05 eq.) dropwise via a syringe. Causality: A small excess of the electrophile ensures the reaction goes to completion. Dropwise addition helps control any potential exotherm.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Adjustments for Substituting DMAPO with DMABO:
-
Molar Calculation: The primary adjustment is in the mass of the starting material.
-
For a 10 mmol scale reaction with DMAPO (131.22 g/mol ) , you would use: 10 mmol * 131.22 mg/mmol = 1.312 g .
-
For the same scale with DMABO (117.19 g/mol ) , you would use: 10 mmol * 117.19 mg/mmol = 1.172 g .
-
-
Reaction Monitoring: The polarity of the product will be slightly different due to the shorter alkyl chain. This may require adjusting the solvent system for TLC analysis and column chromatography to achieve optimal separation.
Conclusion and Recommendations
The selection of an alternative to 5-(Dimethylamino)pentan-1-ol should be a deliberate choice guided by the specific demands of the synthesis.
-
For applications requiring a specific chain length for chelation or as a spacer in an API, the closest structural homologs, 4-(Dimethylamino)butan-1-ol (DMABO) and 6-(Dimethylamino)hexan-1-ol (DMAHO) , are the most logical candidates. The choice between them will depend on the desired flexibility and steric profile.
-
For catalytic applications , particularly in polymer chemistry where cost and reactivity are paramount, N,N-Dimethylethanolamine (DMEA) is often a superior and more economical choice.[6]
It is imperative for researchers to perform small-scale validation experiments, as outlined in the provided protocol, to confirm that the chosen alternative delivers the desired yield, purity, and performance under their specific reaction conditions. This empirical data, combined with the comparative analysis in this guide, will empower chemists to make informed decisions, enhancing the robustness and efficiency of their synthetic endeavors.
References
- Benchchem. (n.d.). 6-Dimethylamino-1-hexanol | 1862-07-3.
- Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE (DMAE or DMEA).
- Ataman Kimya. (n.d.). Dimethylethanolamine.
- Newtop Chemical. (2019). dmea - Amine Catalysts.
- Li, R. (2026, January 5). Application of Dimethylethanolamine (DMEA) as a Catalyst in Polyurethane Systems.
- Made-in-China.com. (n.d.). N, N-Dimethyl Ethanol Amine Dmea CAS 108-01-0 Coating Polyurethane. Water Treatment Synthetic Catalyst.
- LookChem. (n.d.). CAS No.13330-96-6, 4-DIMETHYLAMINO-1-BUTANOL Suppliers.
- Vulcanchem. (n.d.). 4-(Dimethylamino)butan-1-ol - 13330-96-6.
- ChemScene. (n.d.). 5-(Dimethylamino)pentan-1-ol | 27384-58-3.
- Sigma-Aldrich. (n.d.). 6-(Dimethylamino)hexan-1-ol | 1862-07-3.
- SIELC Technologies. (2018, May 16). Separation of 4-(Dimethylamino)butan-1-ol on Newcrom R1 HPLC column.
- CymitQuimica. (n.d.). CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol.
- LookChem. (n.d.). 1-Hexanol, 6-(dimethylamino)-.
- PubChem. (n.d.). 5-(Dimethylamino)pentan-1-ol.
- Sigma-Aldrich. (n.d.). 5-(Dimethylamino)pentan-1-ol | 27384-58-3.
- PubChem. (n.d.). 4-(Dimethylamino)butan-1-ol.
- Chemsrc. (n.d.). 1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3.
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spectroscopic comparison of 5-(Dimethylamino)pentan-1-ol isomers
An Objective Guide to the Spectroscopic Differentiation of 5-(Dimethylamino)pentan-1-ol Isomers
In the landscape of pharmaceutical research and chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit vastly different pharmacological, toxicological, and physical properties. For a molecule like 5-(Dimethylamino)pentan-1-ol (C₇H₁₇NO), a versatile building block, the ability to distinguish it from its isomers is paramount.
This guide provides a comprehensive comparison of 5-(Dimethylamino)pentan-1-ol and three of its structural isomers, demonstrating how key spectroscopic techniques can be leveraged for unambiguous identification. We will delve into the principles and expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering a robust analytical framework for researchers.
The Isomers in Focus
For this comparative analysis, we will examine the parent compound and three distinct structural isomers that showcase different types of isomerism:
-
5-(Dimethylamino)pentan-1-ol (Reference): A primary alcohol with a terminal tertiary amine.
-
1-(Dimethylamino)pentan-2-ol (Positional Isomer): A secondary alcohol where the functional groups are closer.
-
3-(Ethylamino)pentan-3-ol (Functional & Positional Isomer): A tertiary alcohol with a secondary amine. Note: To broaden the comparison, a functional isomer is included.
-
4-(Dimethylamino)-2-methylbutan-1-ol (Skeletal Isomer): A primary alcohol with a branched carbon chain.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing structural isomers due to its sensitivity to the local electronic environment of each nucleus.
Causality Behind Experimental Choices
The choice of ¹H and ¹³C NMR is deliberate. ¹H NMR provides detailed information about the number of different types of protons, their neighboring protons (through spin-spin splitting), and their relative quantities (through integration). ¹³C NMR complements this by revealing the number of unique carbon environments, which is often a direct indicator of molecular symmetry. For complex cases, 2D NMR techniques like COSY and HMBC can be used to map out the complete covalent structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of each isomer will be unique. The key differentiating factors are the chemical shifts (δ) of protons adjacent to the oxygen and nitrogen atoms, and the splitting patterns (multiplicity) arising from spin-spin coupling.
| Compound | Key Proton Signal | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| 5-(Dimethylamino)pentan-1-ol | -CH₂OH (C1) | ~3.6 | Triplet (t) | Adjacent to an electronegative oxygen and a CH₂ group. |
| -N(CH₃)₂ | ~2.2 | Singlet (s) | Six equivalent protons with no adjacent protons to couple with. | |
| -CH₂N- (C5) | ~2.3 | Triplet (t) | Adjacent to the electron-withdrawing amine and a CH₂ group. | |
| 1-(Dimethylamino)pentan-2-ol | -CHOH (C2) | ~3.8 | Multiplet (m) | Adjacent to oxygen, a CH₃, and a CH₂ group. |
| -N(CH₃)₂ | ~2.3 | Singlet (s) | Six equivalent protons with no adjacent protons to couple with. | |
| -CH₂N- (C1) | ~2.4-2.6 | Multiplet (m) | Adjacent to the amine and the chiral center at C2. Protons are diastereotopic. | |
| 3-(Ethylamino)pentan-3-ol | -OH | ~1.5-3.0 | Singlet (s, broad) | Tertiary alcohol, proton exchange often leads to a broad singlet. |
| -NH- | ~1.0-2.5 | Singlet (s, broad) | Proton on nitrogen, often exchanges and appears as a broad singlet. | |
| -CH₂CH₃ (ethyl N) | ~2.5 | Quartet (q) | Methylene protons of the ethyl group coupled to the adjacent methyl group. | |
| 4-(Dimethylamino)-2-methylbutan-1-ol | -CH₂OH (C1) | ~3.5 | Multiplet (m) | Adjacent to oxygen and a chiral center (C2). Protons are diastereotopic. |
| -N(CH₃)₂ | ~2.2 | Singlet (s) | Six equivalent protons with no adjacent protons to couple with. | |
| -CH(CH₃)- (C2) | ~1.8 | Multiplet (m) | Methine proton with multiple neighbors. |
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint
The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms. This provides a rapid method for distinguishing isomers with different symmetries.
| Compound | Expected No. of Signals | Key Carbon Signal | Expected Chemical Shift (ppm) | Rationale |
| 5-(Dimethylamino)pentan-1-ol | 7 | C1 (-CH₂OH) | ~62 | Carbon bonded to highly electronegative oxygen. |
| C5 (-CH₂N-) | ~59 | Carbon bonded to nitrogen. | ||
| -N(CH₃)₂ | ~45 | Two equivalent methyl carbons attached to nitrogen. | ||
| 1-(Dimethylamino)pentan-2-ol | 7 | C2 (-CHOH) | ~68 | Secondary alcohol carbon, shifted further downfield. |
| C1 (-CH₂N-) | ~65 | Carbon adjacent to both nitrogen and the C-OH group. | ||
| -N(CH₃)₂ | ~46 | Two equivalent methyl carbons. | ||
| 3-(Ethylamino)pentan-3-ol | 5 | C3 (-COH) | ~72 | Tertiary alcohol carbon, significantly downfield. |
| C2/C4 (-CH₂-) | ~30 | Two equivalent ethyl methylene carbons. | ||
| N-CH₂- | ~42 | Methylene carbon of the N-ethyl group. | ||
| 4-(Dimethylamino)-2-methylbutan-1-ol | 7 | C1 (-CH₂OH) | ~67 | Primary alcohol carbon, influenced by branching. |
| C4 (-CH₂N-) | ~60 | Carbon adjacent to nitrogen. | ||
| C2 (-CH-) | ~35 | Branched methine carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino alcohol isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). D₂O can be used to confirm O-H and N-H protons, as they will exchange with deuterium and their signals will disappear from the ¹H NMR spectrum.[1]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure the spectral width covers the expected range (typically 0-12 ppm).[2] Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[3]
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Identification
FTIR spectroscopy is excellent for confirming the presence of key functional groups. While all four isomers contain alcohol and amine functionalities, the specific nature of these groups (primary/secondary/tertiary alcohol, secondary/tertiary amine) and the overall molecular structure will cause subtle but measurable differences in their spectra.
Interpreting Vibrational Frequencies
The primary regions of interest are the O-H and N-H stretching region (3200-3600 cm⁻¹) and the C-O and C-N stretching region (1000-1300 cm⁻¹).
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Differentiator |
| 5-(Dimethylamino)pentan-1-ol | ~3350 (Strong, Broad) | Absent | ~1050 | Primary alcohol C-O stretch. No N-H stretch. |
| 1-(Dimethylamino)pentan-2-ol | ~3380 (Strong, Broad) | Absent | ~1100 | Secondary alcohol C-O stretch, typically at a higher wavenumber than primary.[4] |
| 3-(Ethylamino)pentan-3-ol | ~3400 (Strong, Broad) | ~3300 (Medium, Sharp) | ~1150 | Presence of a distinct N-H stretch. Tertiary alcohol C-O stretch at higher wavenumber. |
| 4-(Dimethylamino)-2-methylbutan-1-ol | ~3350 (Strong, Broad) | Absent | ~1040 | Very similar to the reference compound in the functional group region. The "fingerprint region" (<1400 cm⁻¹) will show differences due to the branched skeleton.[5] |
The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[6][7] The N-H stretch of the secondary amine in 3-(ethylamino)pentan-3-ol is typically sharper and less intense than the O-H stretch.[8][9]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR Method): Place a single drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample and no preparation.[2]
-
Background Scan: Acquire a background spectrum of the clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Scan: Acquire the spectrum of the sample. Co-add at least 16 scans to ensure a high-quality spectrum.
-
Data Analysis: The resulting spectrum will be in terms of percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds.[10]
Part 3: Mass Spectrometry (MS) - The Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While all isomers of C₇H₁₇NO will have the same molecular ion peak (m/z = 131.13), the way they break apart upon ionization will be different, creating a unique mass spectrum for each.[11][12]
Predicting Fragmentation Patterns
Ionization, typically by Electron Impact (EI), creates a radical cation (M⁺˙) that is prone to fragmentation. The most common fragmentation pathways for amino alcohols are α-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) and dehydration (loss of H₂O).
-
α-Cleavage at Nitrogen: This is a dominant fragmentation pathway for amines. The cleavage results in a stable, resonance-stabilized iminium cation. For all isomers with a dimethylamino group, a prominent peak at m/z 58 corresponding to [CH₂=N(CH₃)₂]⁺ is expected.
-
α-Cleavage at Oxygen: This pathway is common for alcohols and leads to the loss of an alkyl radical.
-
Dehydration: The loss of a water molecule (M-18) is a characteristic fragmentation for alcohols.
| Compound | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Rationale for Unique Fragments |
| 5-(Dimethylamino)pentan-1-ol | 131 | 58, 31 | m/z 31 [CH₂OH]⁺ from cleavage of the C1-C2 bond. The base peak is likely m/z 58 . |
| 1-(Dimethylamino)pentan-2-ol | 131 | 58, 45, 86 | m/z 45 [CH(OH)CH₃]⁺ from cleavage of the C2-C3 bond. m/z 86 [CH₂(N(CH₃)₂)CH(OH)]⁺ from loss of a propyl radical. |
| 3-(Ethylamino)pentan-3-ol | 131 | 102, 72, 59 | m/z 102 from loss of an ethyl radical (α-cleavage at C3). m/z 72 [CH₂=NHCH₂CH₃]⁺ from α-cleavage. m/z 59 [C(OH)(CH₂CH₃)]⁺ from cleavage of C-N bond. |
| 4-(Dimethylamino)-2-methylbutan-1-ol | 131 | 58, 71 | m/z 71 from loss of the isobutyl group attached to the nitrogen after rearrangement, or loss of [CH₂N(CH₃)₂]. The fragmentation will be more complex due to branching. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[2]
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal, as it provides an additional layer of separation based on boiling point.[13]
-
Ionization: Use Electron Impact (EI) ionization at a standard energy (70 eV) to generate reproducible fragmentation patterns.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 15 to 200) to observe the molecular ion and all significant fragment ions.
Visualization of Workflow and Logic
Experimental Workflow Diagram
The following diagram illustrates the logical flow of analysis for distinguishing the isomers.
Caption: Key structural features and their resulting spectroscopic differentiators.
Conclusion
The differentiation of structural isomers is a critical analytical challenge that necessitates a multi-technique approach. While mass spectrometry can confirm the elemental formula and provide fragmentation clues, and FTIR can identify key functional groups, it is NMR spectroscopy that offers the definitive, high-resolution data required for unambiguous structure elucidation. By systematically analyzing the ¹H and ¹³C NMR spectra, one can map the precise connectivity and environment of every atom in the molecule. The combined application of these methods, as outlined in this guide, provides a self-validating system for the robust and confident characterization of 5-(Dimethylamino)pentan-1-ol and its isomers, ensuring the integrity of research and development in any chemical science field.
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American Chemical Society. (2023). An investigation of site-selective gas-phase reactions of amino alcohols with dimethyl ether ions. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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National Institutes of Health. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Library of Medicine. Available from: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. Available from: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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ResearchGate. (2006). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Available from: [Link]
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Pearson Study Prep. (2015). IR Spect Drawing Spectra: Alcohols and Amines. YouTube. Available from: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]
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PubMed. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Available from: [Link]
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A Senior Application Scientist's Guide to the Characterization of 5-(Dimethylamino)pentan-1-ol Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Building Block
5-(Dimethylamino)pentan-1-ol (DMAPA-ol) is a deceptively simple molecule that offers significant synthetic utility, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by two distinct functional groups: a primary alcohol and a tertiary amine, separated by a flexible five-carbon aliphatic chain. This bifunctional nature allows it to serve as a versatile scaffold or intermediate in the synthesis of more complex molecules, including pharmacologically active compounds where the dimethylamino group is a common pharmacophore.[1] Understanding the reactivity of DMAPA-ol and, more importantly, rigorously characterizing its reaction products is paramount to ensuring the synthesis of pure, well-defined target molecules.
This guide provides an in-depth comparison of analytical methodologies for characterizing the products of DMAPA-ol's most common reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to product characterization.
| Property | Value | Source |
| CAS Number | 27384-58-3 | |
| Molecular Formula | C₇H₁₇NO | [2] |
| Molecular Weight | 131.22 g/mol | [2] |
| SMILES | CN(C)CCCCCO | [2] |
| Boiling Point | Approx. 205 °C | [2] |
| Density | Approx. 0.86 g/cm³ | [2] |
Part 1: Key Reaction Pathways and Their Products
The synthetic utility of DMAPA-ol stems from the differential reactivity of its alcohol and amine functionalities. The hydroxyl group readily undergoes reactions typical of primary alcohols, such as esterification and etherification, while the tertiary amine can undergo quaternization. These reactions fundamentally alter the molecule's physicochemical properties, including its polarity, solubility, and biological activity.
Caption: Key reaction pathways for 5-(Dimethylamino)pentan-1-ol.
The choice of reaction pathway dictates the characterization strategy. For instance, an esterification reaction requires methods to confirm the formation of the carbonyl group and the disappearance of the hydroxyl group. Conversely, a quaternization reaction necessitates techniques that can verify the formation of a new N-C bond and the resulting ionic character of the product.
Part 2: A Comparative Guide to Product Characterization
A multi-technique approach is essential for the unambiguous characterization of DMAPA-ol derivatives. Combining spectroscopic and chromatographic methods provides a self-validating system where the results from one technique corroborate the findings of another.
Caption: A typical experimental workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the reaction products. Both ¹H and ¹³C NMR provide a wealth of information.
Expertise in Action: The key to using NMR for reaction monitoring is to focus on the diagnostic regions of the spectrum. For a reaction at the hydroxyl group, the most informative signal is the methylene triplet adjacent to the oxygen (-CH₂-O-).
Comparative NMR Data (¹H NMR, CDCl₃)
| Compound | Diagnostic Proton Signal | Approx. Chemical Shift (δ, ppm) | Rationale for Shift |
| 5-(Dimethylamino)pentan-1-ol (Starting Material) | -CH₂-OH | 3.65 (t) | Standard chemical shift for a methylene group attached to an alcohol. |
| 5-(Dimethylamino)pentyl Acetate (Ester Product) | -CH₂-O(C=O)CH₃ | 4.05 (t) | The deshielding effect of the adjacent carbonyl group causes a significant downfield shift compared to the alcohol. |
| 1-Methoxy-5-(dimethylamino)pentane (Ether Product) | -CH₂-OCH₃ | 3.38 (t) | The ether oxygen is less electron-withdrawing than the ester group, resulting in a smaller downfield shift relative to the ester. |
| 5-Hydroxy-N,N,N-trimethylpentan-1-aminium Iodide (Quat Product) | -N⁺(CH₃)₃ | 3.10 (s) | The positive charge on the nitrogen causes a downfield shift of the methyl protons compared to the starting tertiary amine (approx. 2.2 ppm). |
Note: The broad -OH proton signal in the starting material (typically 1.5-4.0 ppm) will disappear upon ester or ether formation, providing another clear indicator of reaction completion.
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight of the product. The choice of ionization technique depends on the product's properties. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable products like esters and ethers. Electrospray Ionization (ESI-MS) is the method of choice for non-volatile quaternary ammonium salts.
Comparative MS Data
| Compound | Ionization Method | Expected Molecular Ion (m/z) | Key Fragmentation Insight |
| 5-(Dimethylamino)pentan-1-ol | GC-MS (EI) | 131 [M]⁺ | A prominent fragment at m/z 58 corresponding to [CH₂=N(CH₃)₂]⁺ is characteristic of α-cleavage next to the nitrogen atom. |
| 5-(Dimethylamino)pentyl Acetate | GC-MS (EI) | 173 [M]⁺ | The molecular ion is observed. The base peak often remains m/z 58, indicating the dimethylamino moiety is intact. |
| 5-Hydroxy-N,N,N-trimethylpentan-1-aminium Iodide | ESI-MS (+) | 146 [M]⁺ | In positive mode ESI, only the cation is detected. The molecular weight of the iodide counter-ion (127) is not observed. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for monitoring the appearance or disappearance of key functional groups.
Comparative IR Data
| Compound | Diagnostic IR Absorption Band (cm⁻¹) | Functional Group |
| 5-(Dimethylamino)pentan-1-ol | 3350 (broad) | O-H stretch |
| 5-(Dimethylamino)pentyl Acetate | 1740 (strong) | C=O stretch (ester) |
| Note: Upon successful esterification, the broad O-H band at ~3350 cm⁻¹ will disappear, and a strong C=O band will appear around 1740 cm⁻¹, providing definitive evidence of the transformation. |
Chromatographic Purity Analysis
Assessing the purity of the final product is a critical step. Gas Chromatography (GC) is well-suited for analyzing the relatively volatile derivatives of DMAPA-ol.
Expertise in Action: The choice of GC column is crucial. A mid-polarity column, such as an Agilent CP-Sil 13 CB, is effective for separating amines and their derivatives.[3] For the non-volatile quaternary ammonium salts, High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD) is necessary, as these products lack a UV chromophore.
Part 3: Comparison with Alternative Amino Alcohols
The choice of amino alcohol scaffold can significantly impact the properties of the final product. Comparing DMAPA-ol with its structural analogs highlights these differences.
| Amino Alcohol | Chain Length | N-Substituent | Key Differences & Implications |
| 4-(Dimethylamino)butan-1-ol | C4 | Methyl | Shorter chain length may slightly increase water solubility and can influence intramolecular cyclization reactions. |
| 5-(Dimethylamino)pentan-1-ol | C5 | Methyl | The C5 chain provides a good balance of flexibility and lipophilicity, often used in drug design.[1] |
| 6-(Dimethylamino)hexan-1-ol | C6 | Methyl | Longer chain increases lipophilicity and may decrease water solubility of derivatives. |
| 5-(Diethylamino)pentan-1-ol | C5 | Ethyl | The bulkier ethyl groups can introduce steric hindrance, potentially slowing down quaternization reactions. They also increase the lipophilicity compared to the dimethyl analog.[4] |
Part 4: Detailed Experimental Protocols
The following protocols are provided as a self-validating framework for synthesis and characterization.
Protocol 1: Synthesis of 5-(Dimethylamino)pentyl Acetate
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-(dimethylamino)pentan-1-ol (5.0 g, 38.1 mmol) and anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add triethylamine (5.8 g, 8.0 mL, 57.2 mmol, 1.5 eq) followed by the dropwise addition of acetyl chloride (3.3 g, 3.0 mL, 41.9 mmol, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Characterization by GC-MS
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: CP-Sil 13 CB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 min, then ramp at 15 °C/min to 250 °C, and hold for 5 min.
-
Injector: 250 °C, split mode (20:1).
-
MS Detector: Scan range 40-400 m/z.
-
Sample Prep: Dilute 1 µL of the purified product in 1 mL of ethyl acetate. Inject 1 µL.
-
Validation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to the expected molecular ion and fragmentation pattern for the product.
Conclusion
The effective synthesis of derivatives from 5-(Dimethylamino)pentan-1-ol is critically dependent on a rigorous and multi-faceted characterization strategy. By combining NMR for structural elucidation, MS for molecular weight confirmation, IR for functional group analysis, and chromatography for purity assessment, researchers can have high confidence in the identity and quality of their products. This guide serves as a framework for making informed decisions in the laboratory, ensuring that the unique properties of this versatile building block are fully and reliably leveraged in drug discovery and materials science applications.
References
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SpectraBase. 5-(Dimethylamino)-1-pentanol. Available from: [Link]
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Morressier. Facile synthesis of β-amino alcohols via energy transfer. Available from: [Link]
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PubChem. 5-(Dimethylamino)pentan-1-ol. National Center for Biotechnology Information. Available from: [Link]
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Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Available from: [Link]
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PubChem. 5-(Dimethylamino)pentane-1,2-diol. National Center for Biotechnology Information. Available from: [Link]
- Vertex AI Search result providing methods for identifying primary, secondary, and tertiary amines.
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Unacademy. Identification of Primary, Secondary, and Tertiary Amines. Available from: [Link]
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Agilent. Analysis of primary, secondary and tertiary amines. Application Note. Available from: [Link]
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Acmec Biochemical. 5-(Diethylamino)pentan-1-ol. Available from: [Link]
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Analytice. Primary, secondary and tertiary amine analysis laboratories. Available from: [Link]
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Asmussen, E. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Acta Odontologica Scandinavica, 38(2), 95-9. Available from: [Link]
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RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]
- Vertex AI Search result providing a study on quinolyl pyrazinamides as Sigma 2 receptor ligands.
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A Senior Application Scientist's Guide to Catalyst Selection for 5-(Dimethylamino)pentan-1-ol Synthesis
Abstract
The synthesis of 5-(dimethylamino)pentan-1-ol, a valuable bifunctional molecule and key intermediate in the production of fine chemicals and pharmaceuticals, is predominantly achieved through the reductive amination of 5-hydroxypentanal with dimethylamine. The choice of catalyst for the reduction step is paramount, directly influencing reaction efficiency, selectivity, cost, and scalability. This guide provides a comparative analysis of common heterogeneous and homogeneous catalytic systems, grounded in mechanistic principles and supported by experimental insights. We will delve into the performance characteristics of noble metal catalysts (Palladium, Platinum, Rhodium) and more economical base metal alternatives (Nickel, Cobalt), offering researchers and process chemists a comprehensive framework for catalyst selection and process optimization.
The Synthetic Challenge: Reductive Amination of a Bifunctional Substrate
The synthesis of 5-(dimethylamino)pentan-1-ol is an exemplary case of reductive amination, a powerful C-N bond-forming reaction.[1] The process involves the reaction of a carbonyl compound, in this case, 5-hydroxypentanal, with dimethylamine. The reaction proceeds via a two-step, one-pot sequence:
-
Iminium Ion Formation: The nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of 5-hydroxypentanal to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a reactive iminium ion.
-
Catalytic Reduction: A catalyst facilitates the reduction of the iminium ion C=N double bond, typically using molecular hydrogen (H₂) or another hydrogen source, to yield the final tertiary amine product.[2]
The primary challenge lies in selecting a catalyst that efficiently reduces the iminium intermediate without affecting the primary alcohol functionality present in the substrate and product.
Figure 2: Experimental workflow for Raney® Ni-catalyzed synthesis.
Step-by-Step Methodology:
-
Reactor Charging: To a high-pressure autoclave, charge 5-hydroxypentanal (1.0 eq), methanol as the solvent, and an aqueous solution of dimethylamine (2.0-3.0 eq).
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the limiting reagent). Causality: Handling Raney® Ni as a wet slurry is crucial to prevent ignition upon exposure to air. [3]3. Reaction: Seal the reactor. Purge the headspace first with nitrogen and then with hydrogen. Pressurize the reactor to the target hydrogen pressure (e.g., 40 bar) and heat to the desired temperature (e.g., 80°C) with vigorous stirring. Monitor the reaction progress by hydrogen uptake or GC analysis.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Causality: The filter cake must be kept wet with solvent to prevent the pyrophoric catalyst from igniting.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 5-(dimethylamino)pentan-1-ol.
Protocol: Synthesis using Palladium on Carbon (Pd/C)
This protocol is representative of a method prioritizing high selectivity and yield, common in laboratory and fine chemical synthesis.
Step-by-Step Methodology:
-
Reactant Mixing: In a round-bottom flask or hydrogenation vessel, dissolve 5-hydroxypentanal (1.0 eq) in a suitable solvent like ethanol or methanol. Add dimethylamine (1.5-2.0 eq). A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Catalyst Addition: Add 5% or 10% Pd/C catalyst (typically 1-2 mol%).
-
Reaction: Place the vessel on a Parr shaker or in a hydrogenation reactor. Purge with nitrogen, then hydrogen. Pressurize with hydrogen (e.g., 5 bar) and shake or stir at room temperature until hydrogen uptake ceases.
-
Workup: Vent the hydrogen and purge with nitrogen. Filter the mixture through Celite® to remove the Pd/C catalyst.
-
Purification: Remove the solvent via rotary evaporation. The residue can be purified by column chromatography or vacuum distillation.
Conclusion and Recommendations
The selection of a catalyst for the synthesis of 5-(dimethylamino)pentan-1-ol is a multi-faceted decision that balances cost, activity, selectivity, and operational practicalities.
-
For large-scale industrial production where cost is a primary driver, Raney® Nickel is the catalyst of choice. Its high activity and low cost make it economically viable, provided that appropriate safety protocols for handling are in place. [3][4]* For pharmaceutical and fine chemical applications , where purity, selectivity, and mild reaction conditions are paramount, Pd/C is often the preferred catalyst. [5]It offers an excellent balance of high performance and reliability with a wide range of functional group tolerance.
-
Pt/C serves as a valuable alternative to Pd/C, particularly in cases requiring higher acid stability or when it demonstrates superior activity for the specific substrate. [6][7]* Homogeneous catalysts like rhodium complexes are reserved for specialized applications demanding the highest levels of selectivity or asymmetric induction, where their prohibitive cost and separation challenges can be justified by the high value of the final product. [8][9] Ultimately, the optimal catalyst is determined by the specific requirements of the synthesis. Empirical screening of the leading candidates under project-specific conditions is always recommended to achieve the desired performance, yield, and economic targets.
References
- ResearchGate. (2020). Rhodium‐Catalyzed Direct Reductive Amination of Aldehydes and Ketones with Hydrosilanes.
- Wikipedia. (n.d.). Raney nickel.
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- MDPI. (n.d.).
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- PMC - NIH. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- RSC Publishing. (2020). One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite.
- Encyclopedia.pub. (2023).
- Google Patents. (n.d.). EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines.
- ResearchGate. (2020). (PDF) Rhodium‐Catalysed Reductive Amination for the Synthesis of Tertiary Amines.
- ResearchGate. (2025). Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study.
- ResearchGate. (2025).
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Benchchem. (n.d.).
- YouTube. (2024). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN.
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
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- 9. researchgate.net [researchgate.net]
The Versatile Amino Alcohol: A Comparative Guide to the Applications of 5-(Dimethylamino)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the myriad of available reagents, amino alcohols stand out as a versatile class of compounds, owing to their bifunctional nature that allows for a diverse range of chemical transformations. This guide provides a comprehensive literature review and comparative analysis of the applications of 5-(Dimethylamino)pentan-1-ol, a linear amino alcohol, and its performance relative to other structurally similar alternatives. Through an examination of its role as a key precursor in pharmaceutical synthesis and a discussion of its potential in other applications, we aim to provide researchers with the insights necessary to make informed decisions in their experimental designs.
Physicochemical Properties: A Foundation for Application
Before delving into its applications, it is essential to understand the fundamental physicochemical properties of 5-(Dimethylamino)pentan-1-ol and how they compare to other common amino alcohols. These properties, summarized in Table 1, dictate the compound's behavior in various reaction conditions and its suitability for specific synthetic transformations.
Table 1: Comparative Physicochemical Properties of Selected Amino Alcohols
| Property | 5-(Dimethylamino)pentan-1-ol | 5-Aminopentan-1-ol | 6-(Dimethylamino)hexan-1-ol | 4-(Dimethylamino)butan-1-ol |
| CAS Number | 27384-58-3[1][2][3] | 2508-29-4[4] | 16369-23-6 | 52080-01-6 |
| Molecular Formula | C7H17NO[1][2] | C5H13NO[5] | C8H19NO | C6H15NO |
| Molecular Weight ( g/mol ) | 131.22[1][2] | 103.16[5] | 145.25 | 117.20 |
| Boiling Point (°C) | 182.4 at 760 mmHg[4] | 221.5[5] | ~205 | ~175 |
| LogP | 0.71060[2][4] | -0.3 | 1.1 | 0.3 |
| Topological Polar Surface Area (Ų) | 23.47[2] | 46.3 | 23.5 | 23.5 |
The tertiary amine in 5-(Dimethylamino)pentan-1-ol, compared to the primary amine in 5-Aminopentan-1-ol, results in a lower boiling point and a higher LogP value, indicating reduced polarity and increased lipophilicity. These seemingly subtle differences can significantly impact reaction kinetics, solubility in various solvents, and the compound's ability to act as a ligand or catalyst.
Core Application: A Key Intermediate in the Synthesis of Tapentadol
The most prominent and well-documented application of 5-(Dimethylamino)pentan-1-ol is its role as a crucial precursor in the synthesis of Tapentadol, a centrally acting analgesic.[6] Tapentadol's structure features a 3-(dimethylamino)-1-ethyl-2-methylpropyl side chain, and various synthetic strategies have been developed to construct this key fragment. While 5-(Dimethylamino)pentan-1-ol itself is not directly incorporated, its structural motif is central to the synthesis of a key intermediate, (2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
Synthetic Pathway and Comparison with Alternatives
The synthesis of the aforementioned tapentadol intermediate often involves the reaction of a Grignard reagent with a substituted aminoketone. The general synthetic approach is outlined below:
Caption: Generalized synthetic pathway to a key Tapentadol intermediate.
Alternative approaches might involve the use of other amino alcohols followed by subsequent methylation of the amine. However, this would add extra steps to the synthesis, potentially lowering the overall yield and increasing costs. For instance, starting with 5-aminopentan-1-ol would necessitate a double methylation step, which can be challenging to perform with high selectivity and yield.
Emerging and Potential Applications: Beyond a Precursor
While its role in tapentadol synthesis is well-established, the unique properties of 5-(Dimethylamino)pentan-1-ol suggest its potential in other areas of chemical research, although comparative experimental data is currently limited.
Asymmetric Catalysis
Chiral amino alcohols are widely recognized as effective ligands in asymmetric catalysis.[7][8] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. Although 5-(Dimethylamino)pentan-1-ol is achiral, its derivatives, or its use in combination with a chiral metal catalyst, could find applications in this field.
A comparative study of different chiral ligands for the dynamic kinetic resolution of amino acids highlights the importance of the ligand structure in achieving high enantiomeric excess.[9] While this study does not include 5-(Dimethylamino)pentan-1-ol, it underscores the principle that subtle changes in the amino alcohol backbone can have a profound impact on catalytic performance. Future research could explore the synthesis of chiral derivatives of 5-(Dimethylamino)pentan-1-ol and evaluate their efficacy as ligands in asymmetric reactions, comparing their performance to established ligands like those derived from amino acids or other chiral amino alcohols.
Corrosion Inhibition
Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors for various metals and alloys.[10][11] These molecules can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment. The effectiveness of an inhibitor is influenced by its molecular structure, including the number and type of heteroatoms, the length of the alkyl chain, and the presence of functional groups.
A comparative study on the corrosion resistance of different inhibitors in a chloride environment demonstrated that multi-component inhibitors can offer superior protection.[12] While this study did not specifically test 5-(Dimethylamino)pentan-1-ol, the presence of both a hydroxyl and a tertiary amine group makes it a promising candidate for investigation as a corrosion inhibitor. A comparative analysis against other amino alcohols with varying chain lengths and amine substitution patterns could reveal structure-activity relationships and potentially lead to the development of new, effective corrosion inhibitors.
Polymer Chemistry
The bifunctional nature of 5-(Dimethylamino)pentan-1-ol also makes it a potential monomer for the synthesis of functional polymers. For instance, it could be incorporated into polyesters or polyurethanes to introduce tertiary amine functionalities along the polymer backbone. These amine groups could then be used for post-polymerization modifications, for quaternization to create cationic polymers for gene delivery or antimicrobial applications, or to influence the polymer's solubility and thermal properties.
A study on the synthesis of N,N-dimethylaminoalkyl esters of butanoic and pentanoic acids and their use in the polymerization of diglycidyl ethers demonstrated that the structure of the amino alcohol influences the curing activity of epoxy resins.[13] This suggests that 5-(Dimethylamino)pentan-1-ol could be explored as a curing agent or a co-monomer in epoxy resin formulations, with its performance being compared to other amino alcohols to optimize the properties of the final cured material.
Experimental Protocols
To facilitate further research and comparative studies, a general experimental protocol for a key synthetic step involving a related aminoketone is provided below.
Experimental Protocol: Synthesis of 1-(Dimethylamino)-2-methyl-3-(3-methoxyphenyl)propan-3-one (A Key Precursor for a Tapentadol Intermediate)
Materials:
-
3'-Methoxypropiophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid
-
Isopropyl alcohol
-
Sodium hydroxide
-
Toluene
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3'-methoxypropiophenone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as isopropyl alcohol.
-
Reaction: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with an organic solvent such as toluene.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation.
Note: This is a generalized procedure. Specific reaction conditions, such as reaction time, temperature, and stoichiometry of reagents, may need to be optimized for best results.
Conclusion and Future Outlook
5-(Dimethylamino)pentan-1-ol is a valuable building block in organic synthesis, with its most significant application to date being its role as a precursor in the manufacture of the analgesic drug tapentadol. Its physicochemical properties, particularly the presence of a tertiary amine and a primary alcohol, make it a versatile reagent.
While direct comparative studies with other amino alcohols are currently scarce in the literature, this guide has highlighted several promising areas for future research. Investigating its potential as a ligand in asymmetric catalysis, as a corrosion inhibitor, and as a monomer in polymer synthesis, with systematic comparisons against other amino alcohols, could unlock new and valuable applications for this readily available chemical. The provided experimental framework serves as a starting point for researchers to explore these exciting possibilities and to further elucidate the structure-activity relationships that govern the performance of amino alcohols in diverse chemical contexts.
References
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1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc. (2025, August 26). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Dimethylamino)pentan-1-ol
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(dimethylamino)pentan-1-ol, grounded in established safety standards and field-proven practices. Our objective is to empower you with the knowledge to handle this substance confidently, ensuring the safety of your team and the protection of our environment.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 5-(Dimethylamino)pentan-1-ol is an amino alcohol that presents multiple hazards requiring stringent control measures.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(dimethylamino)pentan-1-ol is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] The amino group makes it alkaline and corrosive, similar to other amines, while the alcohol group contributes to its combustible nature. Therefore, treating this compound with the caution it deserves is essential from the moment of acquisition to its final disposal.
Personal Protective Equipment (PPE): Before initiating any handling or disposal procedure, the following PPE is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles are required. In situations with a splash hazard, a full face shield should be used in conjunction with goggles.[2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of open containers should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling vapors.[4][5]
Immediate First Aid Measures: In the event of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of 5-(dimethylamino)pentan-1-ol must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash, as it can be harmful to aquatic life and ecosystems.[7][8] The only acceptable method is through a licensed hazardous waste disposal service.[7][9]
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
Designation: 5-(Dimethylamino)pentan-1-ol is a hazardous waste due to its corrosive and irritant properties.
-
Segregation: It is imperative to collect this waste in a dedicated container. Do not mix it with other waste streams, especially incompatible materials.[7][10]
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure safety and proper handling.[11][12][13]
-
Container: Use a container made of a material compatible with amines, such as high-density polyethylene (HDPE). The original container is often a suitable choice, provided it is in good condition.[10][14] Ensure the container has a secure, leak-proof screw cap.[10]
-
Labeling: The waste container must be labeled clearly from the moment the first drop of waste is added. The label must include:
-
The full chemical name: "5-(Dimethylamino)pentan-1-ol" . Do not use abbreviations or chemical formulas.[13]
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant").[12]
-
The date accumulation started.[13]
-
The name of the Principal Investigator and the laboratory location (building and room number).[13]
Step 3: On-Site Accumulation
Laboratories must designate a specific area for the collection of hazardous waste, known as a Satellite Accumulation Area (SAA).[10][12][14]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12][15]
-
Storage: Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[7] The container must be kept tightly closed except when adding waste.[6][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10][15] The secondary container must be large enough to hold at least the volume of the largest container within it.[10]
-
Quantity Limits: Be aware of the quantity limits for SAAs (typically up to 55 gallons of hazardous waste).[12][14]
Step 4: Arranging for Final Disposal
Final disposal must be conducted by professionals equipped to handle hazardous materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[7][9]
-
Disposal Method: The preferred disposal method for organic compounds like this is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[3][16]
-
Documentation: Ensure all waste is tracked from its point of generation to its final disposal, maintaining records as required by regulations.[12][17]
Spill Management
Preparedness for accidental spills is a critical component of laboratory safety.[7]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors and Ignition Sources: As the chemical is a combustible liquid, immediately remove all sources of ignition (open flames, hot surfaces, sparks).[4][6] Ensure adequate ventilation.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your institution's EHS office.
Data Summary & Workflow Visualization
A clear summary of chemical properties and a visual guide to the disposal process can significantly enhance safety and compliance.
Table 1: Properties and Hazards of 5-(Dimethylamino)pentan-1-ol
| Property | Value | Reference |
| CAS Number | 27384-58-3 | [1][18][19] |
| Molecular Formula | C₇H₁₇NO | [1][18] |
| Molecular Weight | 131.22 g/mol | [1][18] |
| Appearance | Liquid | - |
| GHS Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents and acids.[2] | [2] |
| Disposal | Must be disposed of as hazardous waste via a licensed contractor. Incineration is a preferred method.[2][3] | [2][3] |
Diagram 1: Disposal Workflow for 5-(Dimethylamino)pentan-1-ol
This diagram outlines the decision-making and procedural steps for the safe disposal of 5-(dimethylamino)pentan-1-ol waste.
Caption: Disposal workflow from generation to final disposal.
Regulatory Context
The procedures outlined in this guide are designed to comply with major regulatory frameworks. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from generation to disposal under the Resource Conservation and Recovery Act (RCRA) .[13][15] Additionally, OSHA's Hazard Communication Standard requires employers to inform and train employees about the chemical hazards in their workplace, which includes proper handling and disposal procedures.[11][20][21] Adherence to this guide will help your institution maintain compliance and, more importantly, foster a culture of safety.
References
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A Comprehensive Guide to the Safe Handling of 5-(Dimethylamino)pentan-1-ol
Welcome to your essential guide for the safe handling, use, and disposal of 5-(Dimethylamino)pentan-1-ol (CAS No. 27384-58-3). This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risks: Hazard Profile of 5-(Dimethylamino)pentan-1-ol
5-(Dimethylamino)pentan-1-ol is a versatile amino alcohol used in various chemical syntheses. However, its utility is accompanied by a significant hazard profile that necessitates careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 295978[1]
The primary dangers stem from its corrosive nature, particularly to the eyes, and its potential to cause skin and respiratory irritation.[1] Understanding these risks is the foundational step in implementing effective safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5-(Dimethylamino)pentan-1-ol. The following recommendations are based on a thorough risk assessment of the chemical's properties.
Eye and Face Protection
Given the classification of "Causes serious eye damage," robust eye and face protection is mandatory.[1]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Best Practice: A combination of chemical splash goggles and a face shield is required when handling larger quantities (beyond a few milliliters) or when there is a significant risk of splashing.
Hand Protection
The choice of gloves is critical to prevent skin irritation. The ideal glove material should offer excellent resistance to amines and alcohols.
-
Recommended Materials: Nitrile or neoprene gloves are suitable for handling 5-(Dimethylamino)pentan-1-ol.[2][3] These materials provide good resistance to a range of chemicals, including amines and alcohols.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
Respiratory Protection
Work with 5-(Dimethylamino)pentan-1-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of respiratory tract irritation. If a fume hood is not available or if there is a potential for exposure above established limits, respiratory protection is necessary.
-
Recommended Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
Protective Clothing
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard laboratory coat should be worn at all times.
-
Additional Protection: For larger quantities or tasks with a higher splash potential, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 5-(Dimethylamino)pentan-1-ol will significantly mitigate risks.
Pre-Operational Checklist
-
Familiarization: Read and understand the Safety Data Sheet (SDS) for 5-(Dimethylamino)pentan-1-ol.
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
PPE Donning: Put on all required personal protective equipment as detailed above.
Handling Procedure
The following workflow diagram illustrates the key steps for the safe handling of 5-(Dimethylamino)pentan-1-ol.
Caption: Workflow for Safe Handling of 5-(Dimethylamino)pentan-1-ol.
Post-Handling Procedures
-
Decontamination: Wipe down the work area with an appropriate solvent to remove any residual contamination.
-
Waste Segregation: All waste contaminated with 5-(Dimethylamino)pentan-1-ol must be collected in a designated, labeled, and sealed container.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 5-(Dimethylamino)pentan-1-ol and its containers is a critical aspect of laboratory safety and environmental responsibility.
Waste Collection and Labeling
-
Container: Use a dedicated, chemically compatible, and leak-proof container for all liquid and solid waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-(Dimethylamino)pentan-1-ol," and the associated hazards (e.g., Corrosive, Flammable).
-
Segregation: Do not mix this waste with other incompatible waste streams.
Disposal Method
-
Licensed Disposal Service: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do Not: Never dispose of 5-(Dimethylamino)pentan-1-ol down the drain or in the general trash.
Empty Container Disposal
-
Triple Rinsing: Empty containers should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Rinsate Collection: The rinsate must be collected and disposed of as hazardous waste.
-
Final Disposal: After triple-rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek immediate medical attention.[4]
Eye Contact
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[4]
Inhalation
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.[4]
Ingestion
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[4]
Spills
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Collect the absorbed material in a sealed container for disposal as hazardous waste.
-
Large Spills (or spills outside a fume hood): Evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific protocols and Chemical Hygiene Plan.
References
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Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.). Retrieved from [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 5-(Dimethylamino)pentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Empty Container Disposal Guidelines. (n.d.). University of Pittsburgh. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
